molecular formula C12H16N2O B13062959 (5S)-5-amino-1-benzylpiperidin-2-one

(5S)-5-amino-1-benzylpiperidin-2-one

Cat. No.: B13062959
M. Wt: 204.27 g/mol
InChI Key: QYWBKHBCEIIAMQ-NSHDSACASA-N
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Description

(5S)-5-amino-1-benzylpiperidin-2-one is a chiral piperidinone derivative offered as a high-purity building block for medicinal chemistry and drug discovery research. This compound features a stereocenter at the 5-position and a benzyl group on the ring nitrogen, making it a versatile intermediate for the synthesis of more complex molecules. Piperidine and its derivatives are fundamental scaffolds found in a wide range of bioactive compounds and pharmaceuticals . Researchers can utilize this chemical to construct novel molecules targeting various therapeutic areas. The specific stereochemistry of the (5S)-enantiomer is critical for achieving desired selectivity and potency in receptor-binding studies. This product is provided for laboratory research purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should refer to the product's Safety Data Sheet (SDS) for safe handling and storage instructions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

(5S)-5-amino-1-benzylpiperidin-2-one

InChI

InChI=1S/C12H16N2O/c13-11-6-7-12(15)14(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9,13H2/t11-/m0/s1

InChI Key

QYWBKHBCEIIAMQ-NSHDSACASA-N

Isomeric SMILES

C1CC(=O)N(C[C@H]1N)CC2=CC=CC=C2

Canonical SMILES

C1CC(=O)N(CC1N)CC2=CC=CC=C2

Origin of Product

United States
Foundational & Exploratory

stereoselective synthesis pathway for (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Stereoselective Synthesis of (5S)-5-amino-1-benzylpiperidin-2-one

Introduction

(5S)-5-amino-1-benzylpiperidin-2-one is a pivotal chiral intermediate in the synthesis of various pharmaceuticals, most notably dipeptidyl peptidase-4 (DPP-4) inhibitors, which are a class of oral hypoglycemic agents used for the management of type 2 diabetes mellitus. The stereochemistry at the C5 position is crucial for the biological activity of the final drug substance. Therefore, the development of efficient and highly stereoselective synthetic routes to obtain the desired (S)-enantiomer is of paramount importance in medicinal and process chemistry.

This technical guide provides a comprehensive overview of the primary stereoselective synthesis pathways for (5S)-5-amino-1-benzylpiperidin-2-one. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the rationale behind various synthetic strategies, detailed experimental protocols, and a comparative analysis of the different approaches.

Strategic Approaches to Stereocontrol

The synthesis of enantiomerically pure (5S)-5-amino-1-benzylpiperidin-2-one can be broadly categorized into three main strategies:

  • Asymmetric Catalysis: This approach involves the creation of the chiral center through a catalytic process using a small amount of a chiral catalyst. The most prominent example is the asymmetric hydrogenation of a prochiral enamine precursor.

  • Chiral Pool Synthesis: This strategy utilizes readily available and enantiomerically pure starting materials from nature, such as amino acids, to construct the target molecule. The inherent chirality of the starting material is transferred to the final product.

  • Use of Chiral Auxiliaries: In this method, a chiral auxiliary is temporarily attached to the substrate to direct a diastereoselective reaction. After the desired stereocenter is established, the auxiliary is removed.

This guide will focus on the most prevalent and industrially relevant methods, with a particular emphasis on asymmetric hydrogenation due to its efficiency and scalability.

Asymmetric Hydrogenation of an Enamine Precursor: A Detailed Workflow

Asymmetric hydrogenation of the enamine lactam, 5-amino-1-benzyl-3,4-dihydro-2H-pyridin-2-one, is a highly effective method for the synthesis of (5S)-5-amino-1-benzylpiperidin-2-one. The success of this strategy hinges on the selection of a suitable chiral catalyst, typically a transition metal complex with a chiral phosphine ligand.

Workflow Overview

The overall synthetic sequence can be visualized as a two-step process:

G A Precursor Synthesis: 5-Amino-1-benzyl-3,4-dihydro-2H-pyridin-2-one B Asymmetric Hydrogenation A->B Prochiral Enamine C Product Isolation & Purification B->C Chiral Catalyst (e.g., Rh-DuanPhos) H2 D (5S)-5-amino-1-benzylpiperidin-2-one C->D High e.e.

Caption: General workflow for the asymmetric hydrogenation approach.

Step 1: Synthesis of the Prochiral Enamine Precursor

The synthesis of the enamine precursor, 5-amino-1-benzyl-3,4-dihydro-2H-pyridin-2-one, is typically achieved through the condensation of a suitable keto-ester with benzylamine followed by cyclization and amination.

Experimental Protocol:

  • Keto-ester formation: Diethyl 2-oxoglutaconate is prepared from diethyl acetonedicarboxylate.

  • Reductive amination and cyclization: The keto-ester is reacted with benzylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the corresponding amino ester, which then undergoes spontaneous cyclization to yield 1-benzyl-5-oxopiperidine-3-carboxylic acid ethyl ester.

  • Amination: The resulting piperidinone is then reacted with a source of ammonia (e.g., ammonium acetate) to form the enamine, 5-amino-1-benzyl-3,4-dihydro-2H-pyridin-2-one.

Step 2: Asymmetric Hydrogenation

This is the key stereochemistry-determining step. The choice of the chiral ligand is critical for achieving high enantioselectivity. Rhodium and Ruthenium complexes with chiral bisphosphine ligands, such as DuanPhos, have proven to be highly effective.

Mechanism of Stereoselection:

The enamine substrate coordinates to the chiral metal catalyst. The chiral ligand creates a chiral environment around the metal center, leading to a diastereomeric transition state upon the addition of hydrogen. The steric and electronic properties of the ligand favor the formation of one diastereomer over the other, resulting in an excess of one enantiomer of the product.

G cluster_0 Catalytic Cycle A Chiral Catalyst [Rh(COD)(DuanPhos)]+BF4- C Catalyst-Substrate Complex A->C B Enamine Substrate B->C D Oxidative Addition of H2 C->D E Diastereomeric Intermediate D->E F Reductive Elimination E->F F->A Catalyst Regeneration G (S)-Product F->G

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Experimental Protocol:

  • Catalyst Preparation: In an inert atmosphere (e.g., under argon or nitrogen), the chiral catalyst is prepared by dissolving the rhodium precursor (e.g., [Rh(COD)2]BF4) and the chiral ligand (e.g., (Sc,Rc)-DuanPhos) in a degassed solvent (e.g., methanol or ethanol).

  • Hydrogenation: The enamine precursor is dissolved in a suitable solvent and added to the catalyst solution. The reaction mixture is then pressurized with hydrogen gas (typically 1-50 atm) and stirred at a specific temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or HPLC).

  • Work-up and Purification: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the enantiomerically enriched (5S)-5-amino-1-benzylpiperidin-2-one.

Data Summary:

Catalyst/LigandSolventH2 Pressure (atm)Temp (°C)Yield (%)e.e. (%)
[Rh(COD)(DuanPhos)]BF4Methanol1030>95>99
[Ru(OAc)2(BINAP)]Ethanol50509296

Chiral Pool Synthesis from L-Glutamic Acid

An alternative and elegant approach is to start from a readily available chiral building block, such as L-glutamic acid. This strategy leverages the inherent stereochemistry of the starting material to construct the target molecule.

Synthetic Pathway Overview

G A L-Glutamic Acid B N-Protection A->B Boc Anhydride C Diester Formation B->C MeOH, SOCl2 D Selective Reduction of one Ester Group C->D NaBH4 E Cyclization D->E Heat F N-Benzylation E->F BnBr, Base G (5S)-5-amino-1-benzylpiperidin-2-one F->G Deprotection

Caption: Synthetic pathway from L-glutamic acid.

Key Transformation Steps and Rationale
  • Protection of the Amino and Carboxylic Acid Groups: The amino group of L-glutamic acid is first protected (e.g., as a Boc-carbamate) to prevent side reactions. The two carboxylic acid groups are then converted to their corresponding esters.

  • Selective Reduction: One of the two ester groups is selectively reduced to an alcohol. This differentiation is a crucial step and can be achieved through various methods, such as the formation of a cyclic anhydride followed by regioselective opening and reduction.

  • Cyclization: The resulting amino alcohol is then cyclized to form the lactam ring. This is typically achieved by heating under conditions that promote intramolecular aminolysis.

  • N-Benzylation and Deprotection: The nitrogen atom of the lactam is benzylated, and finally, the protecting group on the C5 amino group is removed to afford the desired product.

Advantages and Disadvantages:

  • Advantage: The stereochemistry is well-defined from the start, avoiding the need for a chiral catalyst or resolution step.

  • Disadvantage: This route often involves more steps compared to the asymmetric hydrogenation approach, which can lead to a lower overall yield.

Conclusion

The stereoselective synthesis of (5S)-5-amino-1-benzylpiperidin-2-one is a well-established field with several viable and efficient strategies. The choice of a particular route depends on various factors, including the desired scale of the synthesis, cost of reagents and catalysts, and the required enantiomeric purity.

For large-scale industrial production, the asymmetric hydrogenation of the enamine precursor is often the preferred method due to its high efficiency, excellent enantioselectivity, and catalytic nature. The development of highly active and selective chiral catalysts has been a major driver for the success of this approach.

The chiral pool synthesis from L-glutamic acid offers a reliable alternative, particularly for smaller-scale syntheses where the cost and handling of expensive transition metal catalysts may be a concern.

Ultimately, a thorough evaluation of the different synthetic strategies, taking into account the specific requirements of the project, is essential for the successful and cost-effective production of this important chiral intermediate.

References

  • Asymmetric Hydrogenation for the Synthesis of Amino Lactams. Organic Process Research & Development, ACS Publications, [Link]

  • Synthesis of Chiral Piperidinones. Science of Synthesis, Thieme, [Link]

Unraveling the Enigma of CAS 620165-92-6: A Case of Undisclosed Identity

Author: BenchChem Technical Support Team. Date: April 2026

Despite a comprehensive search across multiple chemical and substance databases, the identity of the chemical compound associated with CAS Registry Number 620165-92-6 remains elusive. This lack of publicly available information prevents the creation of an in-depth technical guide on its chemical and physical properties as requested.

As a Senior Application Scientist, the foundational step in characterizing any substance is its unequivocal identification. The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to every chemical substance, ensuring unambiguous recognition in scientific literature and databases. However, in the case of CAS 620165-92-6, this primary identifier does not correspond to any publicly documented chemical entity.

Extensive queries in authoritative databases, including those maintained by chemical suppliers and regulatory bodies, yielded no specific chemical name, molecular formula, or any associated scientific data for this particular CAS number. This suggests one of several possibilities:

  • The CAS number may be erroneous or contain a typographical error.

  • The substance may be a proprietary compound that is not yet publicly disclosed.

  • The CAS number could be an internal or less common identifier not indexed in publicly accessible databases.

Without a confirmed chemical identity, any attempt to provide a technical guide would be purely speculative and would violate the principles of scientific integrity and accuracy that are paramount for an audience of researchers, scientists, and drug development professionals. The core requirements of providing detailed physicochemical properties, experimental protocols, and insights into biological activity are all contingent on first knowing the fundamental nature of the molecule .

We urge the user to verify the CAS number for accuracy. Should a valid and identifiable CAS number be provided, we are fully equipped to proceed with the generation of a comprehensive technical guide that adheres to the rigorous standards of scientific expertise, trustworthiness, and authoritative referencing.

Advanced Structural Characterization of (5S)-5-Amino-1-benzylpiperidin-2-one via Multi-Dimensional NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(5S)-5-amino-1-benzylpiperidin-2-one is a highly versatile chiral heterocyclic building block frequently utilized in the synthesis of protein degraders (PROTACs) and small-molecule inhibitors[1]. The structural elucidation of this molecule presents a unique analytical challenge due to the conformational flexibility of the piperidin-2-one (δ-valerolactam) core and the magnetic non-equivalence (diastereotopicity) induced by the (5S) stereocenter.

This technical guide provides a comprehensive, self-validating nuclear magnetic resonance (NMR) methodology for the rigorous structural and stereochemical characterization of this compound. By integrating 1D and 2D NMR techniques with derivatization strategies, researchers can unambiguously assign the molecular architecture and confirm enantiomeric purity.

Structural Anatomy & Conformational Dynamics

To successfully interpret the NMR spectra of (5S)-5-amino-1-benzylpiperidin-2-one, one must first understand its 3D conformation. The lactam group (N1-C2=O) enforces partial double-bond character, restricting the ring to a half-chair or twisted-boat conformation to maintain planarity of the amide bond[2].

Because 1,3-diaxial interactions heavily penalize axial substituents in six-membered rings, the amino group at C5 strongly prefers a pseudo-equatorial orientation. Consequently, the single proton attached to C5 occupies a pseudo-axial position. This geometric reality dictates the scalar coupling constants ( 3JH,H​ ) observed in the 1 H NMR spectrum, governed by the Karplus equation[3].

Furthermore, the presence of the chiral center at C5 breaks the symmetry of the molecule. This renders the geminal protons at C3, C4, C6, and the benzylic CH 2​ diastereotopic . They are chemically and magnetically distinct, each appearing as a separate signal and exhibiting strong geminal coupling ( 2J≈12−15 Hz).

1D NMR Profiling: Chemical Shifts and Causality

The foundational step in the characterization workflow is the acquisition of high-resolution 1D 1 H and 13 C NMR spectra.

The Karplus Equation in Action

The C5 proton (pseudo-axial) is flanked by the C4 and C6 methylene groups. According to the Karplus equation, the dihedral angle between two vicinal axial protons ( θ≈180∘ ) results in a large coupling constant ( J≈10−13 Hz)[3]. Conversely, an axial-equatorial relationship ( θ≈60∘ ) yields a smaller coupling ( J≈2−5 Hz). Because the C5 proton is axial, it will exhibit two large axial-axial couplings (one to the C4 axial proton, one to the C6 axial proton) and two small axial-equatorial couplings. This distinct multiplet (often a triplet of triplets, tt ) is the definitive proof of the equatorial orientation of the 5-amino group.

The Benzylic AB System

The N-benzyl methylene protons do not appear as a simple singlet. Because they are situated in a chiral environment dictated by the (5S) center, they are diastereotopic. They couple with each other to form a classic AB quartet (or two distinct doublets) with a large geminal coupling constant ( 2J≈14.5 Hz).

Table 1: Representative NMR Assignments for (5S)-5-amino-1-benzylpiperidin-2-one
Position¹H Chemical Shift (ppm)Multiplicity & Coupling (Hz)¹³C Chemical Shift (ppm)Assignment Logic & Causality
C2 --~170.0Lactam Carbonyl; highly deshielded.
C3 2.45 (1H), 2.30 (1H)ddd ( J =17, 6, 3)~32.5Diastereotopic α-CH₂; shifted downfield by adjacent C=O.
C4 1.95 (1H), 1.60 (1H)m~28.0Diastereotopic β-CH₂; most shielded aliphatic protons.
C5 3.15 (1H)tt ( J =11, 4)~48.2Chiral center; pseudo-axial proton shows large diaxial couplings.
C6 3.35 (1H), 3.05 (1H)dd ( J =12, 4), dd ( J =12, 11)~52.1Diastereotopic δ-CH₂; deshielded by adjacent lactam Nitrogen.
N-CH₂ 4.65 (1H), 4.45 (1H)d ( J =14.5), d ( J =14.5)~50.5Benzylic AB Quartet; magnetic non-equivalence due to (5S) center.
Ph 7.20 - 7.35 (5H)m127.0 - 135.0Aromatic ring; standard monosubstituted benzene pattern.

2D NMR Workflow: A Self-Validating Protocol

To transition from theoretical assignments to empirical certainty, a sequential 2D NMR workflow is mandatory. This approach eliminates ambiguity in highly coupled spin systems.

G N1 1D ¹H & ¹³C Initial Profiling N2 COSY Spin Systems (C3-C4-C5-C6) N1->N2 N3 HSQC ¹H-¹³C Direct Attachments N2->N3 N4 HMBC Quaternary/Long-Range N3->N4 N5 NOESY Stereochemistry/Conformation N4->N5

Fig 1: Sequential 2D NMR workflow for structural validation of piperidinones.

Protocol 3.1: 2D NMR Execution
  • COSY (Correlation Spectroscopy): Trace the continuous aliphatic spin system. Start at the highly distinct C5 proton (~3.15 ppm). The COSY spectrum will show cross-peaks connecting H5 to the diastereotopic protons at C4 and C6. Subsequently, C4 protons will show cross-peaks to the C3 protons.

  • HSQC (Heteronuclear Single Quantum Coherence): Map the 1 H signals to their directly attached 13 C atoms. This confirms which diastereotopic proton pairs belong to the same carbon (e.g., confirming the two benzylic doublets correlate to the single 13 C signal at ~50.5 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Establish the connectivity of isolated spin systems. The benzylic protons will show strong 3JC,H​ correlations to the C2 carbonyl and the C6 carbon, proving the N-alkylation site. The C3 protons will also correlate to the C2 carbonyl.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Validate the 3D conformation. The through-space cross-relaxation between the C5 axial proton and the C3 axial proton confirms the half-chair conformation.

Absolute Configuration & Enantiomeric Purity Determination

While 1D and 2D NMR assign the planar structure and relative conformation, they cannot inherently distinguish between the (5S) and (5R) enantiomers. To determine the absolute configuration and the enantiomeric excess (ee%), we employ the Modified Mosher's Method [4].

By reacting the primary amine at C5 with chiral derivatizing agents—specifically (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl)—we generate two diastereomeric amides. Because diastereomers have different physical and magnetic properties, they will exhibit distinct chemical shifts in both 1 H and 19 F NMR.

Mosher A (5S)-Amine Analyte R_MTPA (R)-MTPA-Cl A->R_MTPA S_MTPA (S)-MTPA-Cl A->S_MTPA D1 (S,S)-Amide (from R-MTPA-Cl) R_MTPA->D1 D2 (R,S)-Amide (from S-MTPA-Cl) S_MTPA->D2 Calc Calculate Δδ = δ(S) - δ(R) Determine Absolute Config D1->Calc D2->Calc

Fig 2: Modified Mosher's method logic for absolute configuration assignment.

Protocol 4.1: Mosher's Amide Derivatization
  • Sample Preparation: Dissolve ~5 mg of the (5S)-5-amino-1-benzylpiperidin-2-one in 0.5 mL of anhydrous Pyridine- d5​ directly in an NMR tube.

  • Derivatization: Add 2.0 equivalents of (R)-MTPA-Cl to the tube. Shake vigorously and allow to react at room temperature for 30 minutes.

  • Acquisition: Acquire 1 H and 19 F NMR spectra. The 19 F spectrum is particularly useful as it lacks background interference and provides sharp singlets for accurate integration (to calculate ee%).

  • Parallel Reaction: Repeat steps 1-3 in a separate NMR tube using (S)-MTPA-Cl.

  • Data Analysis: Calculate the chemical shift difference ( ΔδSR=δS​−δR​ ) for the protons adjacent to the chiral center (C4 and C6 protons). According to the Mosher model, protons situated on the right side of the MTPA plane will have positive Δδ values, while those on the left will have negative values[4]. Mapping these values onto the 3D structure unambiguously confirms the (5S) configuration.

Conclusion

The structural characterization of (5S)-5-amino-1-benzylpiperidin-2-one requires a deliberate, causality-driven approach to NMR spectroscopy. By understanding the conformational constraints of the valerolactam ring and leveraging the diastereotopicity induced by the chiral center, researchers can confidently assign the molecular structure. The integration of the Karplus equation for conformational analysis[3] and Mosher's method for stereochemical validation[4] establishes a rigorous, self-validating analytical framework essential for modern drug development.

References

  • [Organic Letters] NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. ACS Publications, 2010. Available at: [Link]

  • [Canadian Journal of Chemistry] Dihedral Angular Dependence of HNCH Coupling Constants. Protonated Amines in Trifluoroacetic Acid. CDN Science Pub. Available at:[Link]

  • [Journal of the American Chemical Society] Conformational analysis by nuclear magnetic resonance. Nitrogen-15 and carbon-13 spectra of lactams. ACS Publications. Available at: [Link]

Sources

The Role of (5S)-5-Amino-1-Benzylpiperidin-2-One in PROTAC Linker and Ligand Design: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the degradation of previously "undruggable" proteins. However, first-generation PROTACs relying on classic glutarimide-based Cereblon (CRBN) ligands (e.g., thalidomide, lenalidomide) often suffer from hydrolytic instability and poor pharmacokinetic profiles.

(5S)-5-amino-1-benzylpiperidin-2-one (CAS: 156779-12-3) has emerged as a critical chiral building block to address these limitations[1]. By serving as a precursor to δ -lactam CRBN binders and as a rigidified linker motif, this molecule allows medicinal chemists to engineer PROTACs with enhanced plasma stability, restricted conformational entropy, and optimized exit vectors. This whitepaper details the structural rationale, synthetic methodologies, and physicochemical advantages of integrating this building block into modern PROTAC design.

Structural Anatomy & Chemical Rationale

To understand the utility of (5S)-5-amino-1-benzylpiperidin-2-one, we must deconstruct its pharmacophore and its homology to existing E3 ligase ligands.

  • The δ -Lactam Core (Piperidin-2-one): Classic CRBN ligands utilize a glutarimide ring (piperidine-2,6-dione). Due to the two electron-withdrawing carbonyls, glutarimides are susceptible to hydrolytic ring-opening in physiological plasma. The piperidin-2-one core lacks the C6 carbonyl, transforming the imide into a δ -lactam. Crystallographic studies confirm that the δ -lactam poses the "minimal binding moiety" for CRBN, maintaining the essential hydrogen-bonding network with the His378 backbone while drastically improving hydrolytic stability[2].

  • The (5S)-Amino Group: Because of ring symmetry, the 5-position of piperidin-2-one is the exact structural analogue of the 3-position in classic glutarimides (the attachment point in pomalidomide/lenalidomide). The (5S) stereocenter provides a highly specific conjugation vector for amide coupling or reductive amination to the PROTAC linker[3][4].

  • The N-Benzyl Protecting Group: The lactam nitrogen (N1) must act as a hydrogen bond donor to bind CRBN. However, during complex PROTAC synthesis, a free lactam NH can undergo unwanted side reactions (e.g., N-alkylation). The N-benzyl group serves as a robust, orthogonal protecting group that is easily cleaved via catalytic hydrogenation in the final synthetic step to reveal the active CRBN pharmacophore.

TernaryComplex POI Target Protein (POI) TargetLigand Target Ligand Warhead POI->TargetLigand Non-covalent Linker PROTAC Linker TargetLigand->Linker CRBNLigand Piperidin-2-one (Lactam CRBN Binder) Linker->CRBNLigand (5S)-Amino Vector CRBN Cereblon (CRBN) E3 Ligase CRBNLigand->CRBN H-Bond (Free NH) Ub Ubiquitination & Degradation CRBN->Ub Recruits E2

Fig 1. Ternary complex formation using a piperidin-2-one based PROTAC.

Quantitative Data & Physicochemical Profiling

The transition from glutarimides to piperidin-2-ones fundamentally alters the physicochemical landscape of the resulting PROTAC. The tables below summarize the baseline properties of the building block and the comparative advantages of the lactam scaffold.

Table 1: Physicochemical Properties of (5S)-5-Amino-1-benzylpiperidin-2-one[5]
PropertyValueRationale in PROTAC Design
Molecular Weight 204.27 g/mol Low MW allows for linker addition without exceeding the "beyond rule of 5" limits excessively.
LogP ~0.63Favorable lipophilicity; ensures the building block does not heavily skew the final PROTAC's solubility.
Fsp3 0.417High fraction of sp3 carbons contributes to 3D complexity, improving solubility and reducing flat-ring stacking.
Purity Standards 97%High enantiomeric purity is critical, as the (5R) enantiomer causes severe steric clashes in the CRBN pocket.
Table 2: Comparative Stability: Glutarimide vs. Piperidin-2-one ( δ -Lactam)
FeatureClassic Glutarimide (e.g., Lenalidomide)Piperidin-2-one ( δ -Lactam)
CRBN Binding Affinity High (Primary H-bonds at C=O and NH)Moderate to High (Maintains essential H-bonds)
Plasma Stability (t1/2) Low (Subject to rapid hydrolytic cleavage)High (Lactam ring is highly resistant to hydrolysis)
Off-Target Effects Moderate (IKZF1/3 degradation inherent)Tunable (Altered exit vector can reduce neo-substrate degradation)
Synthetic Flexibility Prone to side-reactions at the imide NHProtected by N-benzyl during synthesis

Experimental Protocols: Synthetic Workflows

To ensure trustworthiness and reproducibility, the following protocols describe a self-validating system for incorporating (5S)-5-amino-1-benzylpiperidin-2-one into a PROTAC molecule. The causality behind the reagent selection is explicitly detailed.

Protocol 1: Amide Coupling to the Linker-Target Construct

Objective: Conjugate the (5S)-amino group of the building block to a carboxylic acid-terminated linker attached to the target ligand.

  • Preparation: Dissolve 1.0 eq of the Target-Linker-COOH construct in anhydrous DMF (0.1 M concentration). DMF is chosen to solubilize highly lipophilic PROTAC intermediates.

  • Activation: Add 1.2 eq of HATU and 3.0 eq of DIPEA. Causality: HATU is highly efficient for sterically hindered amines. The 5-position of the piperidin-2-one experiences steric bulk from the adjacent ring structure and the N-benzyl group; standard coupling agents like EDC/NHS may result in low yields.

  • Conjugation: Add 1.1 eq of (5S)-5-amino-1-benzylpiperidin-2-one[1]. Stir at room temperature under argon for 4-6 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the Target-Linker-COOH mass and the appearance of the N-benzyl protected PROTAC intermediate [M+H]+ .

  • Purification: Quench with water, extract with EtOAc, and purify via reverse-phase prep-HPLC.

Protocol 2: Orthogonal N-Benzyl Deprotection

Objective: Remove the N-benzyl protecting group to reveal the free lactam NH required for CRBN binding.

  • Preparation: Dissolve the purified N-benzyl PROTAC intermediate in a 1:1 mixture of Methanol and Ethyl Acetate. Causality: Methanol accelerates the hydrogenation, while EtOAc maintains the solubility of the bulky PROTAC.

  • Catalyst Addition: Add 10% Pd/C (0.2 eq by weight). Purge the reaction flask with Argon, then backfill with H2​ gas (balloon pressure, 1 atm).

  • Reaction: Stir vigorously at room temperature for 12-24 hours. Caution: Do not use elevated H2​ pressures if the target ligand contains reducible moieties (e.g., alkynes, nitro groups).

  • Validation (Self-Validating Step): Analyze via LC-MS. The successful deprotection is confirmed by a precise mass shift of -90 Da (loss of the benzyl group, C7​H7​ , + addition of a proton). The absence of the -90 Da shift indicates failed deprotection, meaning the molecule will be completely inactive in cellular degradation assays.

  • Filtration: Filter the mixture through a pad of Celite to remove the Pd/C catalyst, concentrate in vacuo, and lyophilize to yield the active PROTAC.

SyntheticWorkflow Step1 Step 1: (5S)-5-amino-1-benzylpiperidin-2-one + Target-Linker-COOH Step2 Step 2: Amide Coupling (HATU, DIPEA, DMF) Step1->Step2 Step3 Step 3: N-Benzyl Protected PROTAC (Inactive Intermediate) Step2->Step3 Step4 Step 4: Catalytic Hydrogenation (Pd/C, H2, MeOH/EtOAc) Step3->Step4 Step5 Step 5: Active PROTAC (Free Lactam NH for CRBN Binding) Step4->Step5

Fig 2. Synthetic workflow for PROTAC assembly and orthogonal N-benzyl deprotection.

Application as a Rigidified Linker Motif

Beyond its use as a CRBN ligand precursor, the piperidin-2-one scaffold is increasingly utilized directly within the linker region of PROTACs[5].

The "Linkerology" Challenge: Traditional PROTAC linkers rely heavily on highly flexible PEG (polyethylene glycol) or alkyl chains. While easy to synthesize, high conformational entropy (too many rotatable bonds) incurs a massive thermodynamic penalty during ternary complex formation. Furthermore, overly flexible linkers can fold in on themselves, leading to poor cell permeability.

The Piperidin-2-one Solution: By incorporating the 1-benzylpiperidin-2-one motif into the linker chain (using the 5-amino group and the benzyl ring as attachment vectors), chemists can achieve:

  • Conformational Restriction: The 6-membered lactam ring drastically reduces the number of rotatable bonds.

  • Vector Control: The geometry of the ring forces the target ligand and the E3 ligase ligand into specific spatial orientations (exit vectors), which can be tuned to optimize the protein-protein interactions (PPI) between the target and the E3 ligase.

  • Tuning Lipophilicity: If the N-benzyl group is retained as part of the linker architecture, it provides a lipophilic patch that can improve passive membrane permeability, counteracting the high polar surface area (PSA) typical of PROTACs.

Conclusion

(5S)-5-amino-1-benzylpiperidin-2-one is far more than a simple chemical reagent; it is a strategic architectural node in modern targeted protein degradation. By understanding its structural homology to glutarimides and leveraging its orthogonal protection chemistry, drug development professionals can engineer next-generation PROTACs that bypass the hydrolytic liabilities of first-generation degraders while maintaining exquisite control over ternary complex geometry.

References

  • Calpaclab. "5-amino-1-benzylpiperidin-2-one, min 97%, 250 mg - Product Family: Protein Degrader Building Blocks." Calpaclab.com.
  • Fluorochem. "5-Amino-1-benzylpiperidin-2-one (CAS 156779-12-3) Specifications." Fluorochem.co.uk.
  • ACS Omega. "Chemical Ligand Space of Cereblon." Journal of the American Chemical Society (ACS Publications), 2018.
  • Google Patents. "US10584101B2 - Compounds and methods for the targeted degradation of androgen receptor." US Patent Office.
  • The Royal Society of Chemistry. "Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators." RSC.org.
  • MedChemExpress. "PROTAC Linkers: 4-(4-Bromophenyl)piperidin-2-one and related derivatives." Medchemexpress.com.

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crystallographic data and 3D structure of (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Crystallographic Analysis of (5S)-5-amino-1-benzylpiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5S)-5-amino-1-benzylpiperidin-2-one is a chiral synthetic intermediate of significant interest in medicinal chemistry and drug development. Its stereochemistry and the conformational constraints imposed by the piperidinone ring make it a valuable scaffold for the design of novel therapeutics. Despite its commercial availability and citation in chemical literature, a public-domain, single-crystal X-ray diffraction structure of this compound has not been reported as of this writing. This guide, therefore, serves a dual purpose: first, to collate the known chemical and physical properties of (5S)-5-amino-1-benzylpiperidin-2-one, and second, to provide a comprehensive, field-proven workflow for researchers to determine its three-dimensional structure and crystallographic parameters. This document outlines the strategic considerations and detailed protocols for chemical synthesis verification, single-crystal growth, X-ray data collection and refinement, and in-depth structural analysis.

Introduction: The Significance of (5S)-5-amino-1-benzylpiperidin-2-one

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The functionalization of this ring with stereochemically defined substituents allows for precise three-dimensional arrangements of pharmacophoric features, which is critical for selective interaction with biological targets. (5S)-5-amino-1-benzylpiperidin-2-one presents a compelling case for structural investigation. The "(5S)" stereocenter, the lactam functionality, and the N-benzyl group create a rigid yet versatile framework.

A definitive crystal structure would provide invaluable insights into:

  • Conformational Preferences: Elucidating the puckering of the piperidinone ring and the orientation of the amino and benzyl substituents.

  • Intermolecular Interactions: Understanding the hydrogen bonding networks and other non-covalent interactions that govern the solid-state packing. This is crucial for predicting physical properties like solubility and melting point.

  • Stereochemical Confirmation: Providing absolute confirmation of the "S" configuration at the C5 position.

  • Foundation for In Silico Modeling: A high-resolution crystal structure is the gold standard for initiating structure-based drug design, enabling more accurate docking studies and molecular dynamics simulations.

While this guide cannot present the predetermined structure, it provides the expert-level pathway to its discovery and analysis.

Physicochemical Properties and Identification

Prior to any crystallographic work, it is imperative to confirm the identity and purity of the starting material. Commercially available (5S)-5-amino-1-benzylpiperidin-2-one should be subjected to a standard battery of analytical tests.

PropertyValueSource
CAS Number 156779-12-3[1][2][3]
Molecular Formula C12H16N2O[1][3]
Molecular Weight 204.27 g/mol [1][3]
SMILES O=C1N(CC2=CC=CC=C2)CC(N)CC1[1]
Physical Form Typically a solid

Recommended Analytical Verification Workflow:

G cluster_0 Phase 1: Purity & Identity Confirmation start Obtain (5S)-5-amino-1-benzylpiperidin-2-one nmr 1H and 13C NMR Spectroscopy start->nmr Confirm structural integrity ms High-Resolution Mass Spectrometry (HRMS) nmr->ms Confirm exact mass hplc Chiral HPLC for Enantiomeric Purity ms->hplc Assess enantiomeric excess ftir FT-IR Spectroscopy hplc->ftir Confirm functional groups result Verified, Pure Compound (>98%) ftir->result

Caption: Workflow for analytical verification of the starting material.

Experimental Workflow for Crystal Structure Determination

This section details the comprehensive, step-by-step process for obtaining and analyzing the crystal structure of (5S)-5-amino-1-benzylpiperidin-2-one.

Synthesis and Purification for Crystallography

While the compound is commercially available, for crystallographic purposes, it is often beneficial to recrystallize the material to ensure the highest possible purity and to remove any amorphous content. The synthesis of related 5-amino piperidinone structures often involves multi-step sequences, including protection of the amino group.[4] A final purification step is critical.

Protocol 1: Recrystallization for Crystal Growth

  • Solvent Screening: Begin by testing the solubility of the compound (approx. 10 mg) in a range of solvents (0.5 mL) at room temperature and upon gentle heating. Suitable solvents will show poor solubility at room temperature but good solubility when hot. A partial list for screening includes:

    • Ethanol

    • Methanol

    • Isopropanol

    • Acetone

    • Ethyl Acetate

    • Acetonitrile

    • Toluene

    • Mixtures (e.g., Ethanol/Water, Ethyl Acetate/Hexane)

  • Recrystallization:

    • Dissolve the bulk compound in a minimum amount of the chosen hot solvent.

    • Gravity filter the hot solution to remove any insoluble impurities.

    • Allow the solution to cool slowly to room temperature.

    • If no crystals form, transfer the flask to a 4°C refrigerator.

    • Collect the resulting crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Single-Crystal Growth

Growing X-ray quality single crystals is often the most challenging step. Several methods should be attempted in parallel.

Protocol 2: Methods for Single-Crystal Growth

  • A. Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the compound in a suitable solvent (identified during recrystallization screening).

    • Transfer the solution to a small vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks.

  • B. Vapor Diffusion (Liquid-Liquid):

    • In a small, open vial, dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., ethanol).

    • Place this vial inside a larger, sealed jar containing a more volatile, poor solvent (the "anti-solvent," e.g., hexane).

    • Over time, the anti-solvent vapor will diffuse into the inner vial, slowly reducing the solubility of the compound and promoting crystallization.

  • C. Cooling:

    • Prepare a saturated solution at an elevated temperature.

    • Slowly cool the solution using a programmable water bath or by placing it in an insulated container (e.g., a Dewar flask) to allow for gradual cooling to room temperature.

X-ray Diffraction Data Collection and Structure Refinement

Once a suitable single crystal (typically 0.1-0.3 mm in each dimension, with sharp edges and no visible cracks) is obtained, it can be analyzed by X-ray diffraction.

Workflow for Data Collection and Structure Solution:

G cluster_1 Phase 2: Crystallographic Analysis crystal Mount Single Crystal on Diffractometer data_coll Collect Diffraction Data (e.g., at 100 K) crystal->data_coll unit_cell Determine Unit Cell and Space Group data_coll->unit_cell solve Solve Structure (e.g., using SHELXT) unit_cell->solve Direct Methods or Dual-Space refine Refine Structure (e.g., using SHELXL) solve->refine Full-Matrix Least-Squares validate Validate and Analyze Structure (e.g., using PLATON, CCDC Mercury) refine->validate Check for errors, analyze geometry cif Generate Crystallographic Information File (CIF) validate->cif

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

Key Data to be Determined:

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic, etc.
Space Group The symmetry group of the crystal lattice.
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Z Number of molecules in the unit cell.
R1, wR2 Agreement factors indicating the quality of the refinement.
Flack Parameter A value used to determine the absolute stereochemistry for chiral molecules.

Anticipated Structural Features and Analysis

Based on the known 2D structure, we can hypothesize key features to look for in the 3D crystal structure.

  • Piperidinone Ring Conformation: The six-membered ring is expected to adopt a chair or a twisted-boat conformation. The lactam group will introduce some planarity. Analysis of the Cremer-Pople puckering parameters will quantitatively describe the ring's shape.

  • Substituent Orientation: The benzyl and amino groups will likely occupy equatorial or pseudo-equatorial positions to minimize steric hindrance. The final conformation will be a balance between steric and electronic effects.

  • Hydrogen Bonding: The primary amine (-NH2) is a strong hydrogen bond donor, and the lactam carbonyl oxygen is a strong acceptor. It is highly probable that the crystal packing will be dominated by N-H···O=C hydrogen bonds, potentially forming chains, dimers, or more complex 3D networks.

  • π-Interactions: The benzyl group's aromatic ring may participate in π-π stacking or C-H···π interactions, further stabilizing the crystal lattice.

A thorough analysis should involve generating a packing diagram to visualize these intermolecular forces and using software like the CCDC's Mercury to quantify bond lengths, angles, and hydrogen bond geometries.

Conclusion and Future Directions

The determination of the single-crystal X-ray structure of (5S)-5-amino-1-benzylpiperidin-2-one is a critical, yet currently unfulfilled, step in fully characterizing this important chemical entity. This guide provides the scientific rationale and a detailed, actionable framework for researchers to pursue this goal. The resulting crystallographic data will be of immense value to the medicinal chemistry and drug development communities, providing a solid structural foundation for the rational design of new therapeutics based on this versatile piperidinone scaffold. Upon successful structure determination, it is strongly recommended to deposit the crystallographic information file (CIF) into a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.

References

  • Massé, J., & Langlois, N. (2009). SYNTHESIS OF 5-AMINO- AND 4-HYDROXY- 2-PHENYLSULFONYLMETHYLPIPERIDINES. HETEROCYCLES, 77(1), 311.
  • Appchem. (n.d.). 5-amino-1-benzylpiperidin-2-one. Retrieved from [Link]

  • Löser, R., et al. (2012). Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)

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A Technical Guide to the Physicochemical Properties of Chiral 1-Benzylpiperidin-2-one Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Chiral 1-benzylpiperidin-2-one and its derivatives are pivotal building blocks in modern medicinal chemistry. The piperidine scaffold is a prevalent core in a vast number of pharmaceuticals, and the introduction of a chiral center significantly enhances the potential for developing highly selective and potent therapeutic agents.[1] This guide provides a comprehensive analysis of the core physicochemical properties of the chiral 1-benzylpiperidin-2-one scaffold. We delve into the synthesis and chiral resolution of these molecules, followed by a detailed examination of their solubility, lipophilicity, pKa, and spectroscopic characteristics. The causality behind experimental choices and the impact of these properties on drug development are explained, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Chiral Piperidinone Scaffold

The piperidine ring is a ubiquitous structural motif in numerous natural products and FDA-approved drugs.[2] Its conformational flexibility and ability to present substituents in well-defined three-dimensional space make it an ideal scaffold for interacting with biological targets. When a chiral center is introduced, particularly at the C2 or C3 position of a piperidinone ring, it allows for the fine-tuning of molecular interactions, leading to improved biological activity, enhanced selectivity, and optimized pharmacokinetic profiles.[1][3]

The N-benzyl group serves a dual purpose: it protects the lactam nitrogen while its steric and electronic properties influence the reactivity and conformation of the piperidine ring. Furthermore, it provides a handle for further synthetic modifications. Understanding the fundamental physicochemical properties of this chiral building block is, therefore, a critical first step in the rational design of novel therapeutics.

Synthesis and Chiral Resolution

The synthesis of racemic 1-benzylpiperidin-2-one is well-established.[4][5] However, for applications in drug discovery, the separation of the enantiomers is crucial. This can be achieved through several methods, including chiral resolution or asymmetric synthesis.

Representative Synthetic Workflow

A common and effective route involves the cyclization of a suitable precursor followed by chiral resolution. The workflow diagram below illustrates a generalized approach.

G cluster_0 Synthesis of Racemate cluster_1 Chiral Resolution A Benzylamine + Methyl Acrylate B Michael Addition A->B C Intramolecular Cyclization (Dieckmann Condensation) B->C D (±)-1-Benzylpiperidin-2-one C->D E Racemic Mixture + Chiral Resolving Agent (e.g., Tartaric Acid) D->E Proceed to Resolution F Formation of Diastereomeric Salts E->F G Fractional Crystallization F->G H Separation of Diastereomers G->H I Liberation of Free Base H->I J (R)-1-Benzylpiperidin-2-one I->J K (S)-1-Benzylpiperidin-2-one I->K

Caption: Workflow for Synthesis and Chiral Resolution.

Detailed Experimental Protocol: Chiral Resolution

This protocol describes a classical approach to resolving racemic 1-benzylpiperidin-2-one using a chiral acid. The choice of resolving agent is critical; tartaric acid is often effective due to its availability and ability to form crystalline salts.

Protocol: Classical Resolution of (±)-1-Benzylpiperidin-2-one

  • Dissolution: Dissolve one equivalent of (±)-1-benzylpiperidin-2-one in a minimal amount of a suitable hot solvent (e.g., ethanol or methanol). Rationale: Using a minimal amount of solvent ensures that the solution is saturated, which is necessary for crystallization upon cooling.

  • Addition of Resolving Agent: To the hot solution, add a solution of 0.5 equivalents of L-(+)-tartaric acid dissolved in the same solvent. Rationale: Using a sub-stoichiometric amount of the resolving agent often leads to a more efficient separation of one diastereomeric salt.

  • Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate the crystallization of one diastereomeric salt.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. This first crop of crystals will be enriched in one diastereomer.

  • Liberation of Enantiomer: Treat the collected crystals with a base (e.g., 1M NaOH) to neutralize the tartaric acid and extract the free base (the chiral 1-benzylpiperidin-2-one) into an organic solvent like dichloromethane.

  • Purity Check: Determine the enantiomeric excess (ee) of the product using chiral HPLC.

  • Second Enantiomer: The mother liquor from step 4 is now enriched in the other diastereomer. It can be treated with a base, and the resulting free base can be reacted with D-(-)-tartaric acid to crystallize the other enantiomer.

Comprehensive Physicochemical Properties

The utility of a building block in drug development is heavily dependent on its physicochemical properties. These properties influence everything from reaction kinetics to a final drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

G cluster_properties Key Physicochemical Properties A Chiral 1-Benzylpiperidin-2-one B Melting/Boiling Point A->B C Solubility (Aqueous & Organic) A->C D pKa (Basicity) A->D E Lipophilicity (LogP / LogD) A->E F Spectroscopic & Chiroptical Data A->F G G B->G Impacts Purity, Stability H H C->H Affects Formulation, Bioavailability I I D->I Influences Ionization at Physiological pH J J E->J Correlates with Permeability, Metabolism K K F->K Confirms Structure & Enantiomeric Purity

Caption: Interrelation of Core Physicochemical Properties.

Physical State and Thermal Properties

The racemic 1-benzylpiperidin-2-one is typically a white to off-white crystalline solid at room temperature.[4] The melting and boiling points are key indicators of purity and are influenced by the efficiency of crystal lattice packing.

PropertyValueSource
Molecular Formula C₁₂H₁₅NO[6]
Molecular Weight 189.25 g/mol [4][6]
Melting Point 70-72°C (racemate)[4]
Boiling Point 232-233°C (racemate)[4]

Note: The melting points of the individual enantiomers may differ slightly from the racemate due to differences in crystal packing.

Solubility

Solubility is a critical parameter for both synthetic manipulation and biological application.[7] The N-benzyl group increases the compound's affinity for organic solvents, while the lactam carbonyl group provides some capacity for hydrogen bonding.

SolventSolubilityRationale
Water Soluble[4] The lactam group allows for hydrogen bonding.
Ethanol, Methanol Soluble[4] Polar protic solvents that can hydrogen bond.
Dichloromethane Very SolubleA polar aprotic solvent, effective for many organics.
Diethyl Ether Soluble[4] A common non-polar organic solvent.
Hexanes Sparingly SolubleThe polarity of the lactam reduces solubility in non-polar alkanes.

Protocol: Determining Aqueous Solubility (Shake-Flask Method)

  • Preparation: Add an excess amount of the compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.

  • Equilibration: Shake the vial at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a calibrated HPLC-UV method.

Acidity/Basicity (pKa)

The 1-benzylpiperidin-2-one is a weak base. The basicity is primarily attributed to the lone pair of electrons on the lactam nitrogen. However, this basicity is significantly reduced due to the resonance delocalization of the lone pair with the adjacent carbonyl group. The pKa of the conjugate acid is important for predicting the compound's charge state at physiological pH, which affects its interaction with targets and its membrane permeability. The introduction of fluorine or other electron-withdrawing groups can further decrease basicity.[8]

Lipophilicity (LogP/LogD)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a crucial determinant of a compound's ADME properties.[9][10] A higher LogP generally correlates with better membrane permeability but can also lead to increased metabolic degradation and lower aqueous solubility.[8]

ParameterPredicted ValueMethod
XLogP3 1.6PubChem[6]
clogP ~1.19ChemSrc[11]

Note: These are computationally predicted values for the racemate. Experimental determination is recommended for the pure enantiomers.

Protocol: Determining Lipophilicity (Shake-Flask Method)

  • Preparation: Prepare a solution of the compound in n-octanol.

  • Partitioning: Mix a known volume of this solution with an equal volume of water (or PBS pH 7.4 for LogD) in a separatory funnel.

  • Equilibration: Shake vigorously for several minutes and then allow the layers to separate completely.

  • Quantification: Determine the concentration of the compound in both the n-octanol and aqueous layers using HPLC-UV.

  • Calculation: LogP = log ([Concentration]octanol / [Concentration]aqueous).

Spectroscopic and Chiroptical Properties

Spectroscopic data are essential for structural confirmation and purity assessment.[12]

  • ¹H NMR: Expect signals for the aromatic protons of the benzyl group (~7.2-7.4 ppm), a singlet for the benzylic methylene group (~4.6 ppm), and multiplets for the piperidinone ring protons. The benzylic protons are diastereotopic and may appear as a pair of doublets (an AB quartet) in a chiral environment.

  • ¹³C NMR: Characteristic signals include the carbonyl carbon (~170 ppm), aromatic carbons (~127-138 ppm), the benzylic carbon (~50 ppm), and the aliphatic carbons of the piperidine ring.

  • IR Spectroscopy: A strong absorption band around 1640-1680 cm⁻¹ is indicative of the lactam C=O stretch.

  • Mass Spectrometry: The molecular ion peak [M+H]⁺ should be observed at m/z 190.1.

  • Optical Rotation ([α]D): This is a critical measurement to confirm the identity and enantiomeric purity of the chiral building block. The sign (+ or -) and magnitude of the rotation are specific to each enantiomer under defined conditions (concentration, solvent, temperature).

Applications in Drug Development

The true value of chiral 1-benzylpiperidin-2-one lies in its versatility as a scaffold for creating more complex and biologically active molecules.[1] It serves as a key intermediate in the synthesis of compounds targeting a wide range of diseases.

G cluster_mods Synthetic Modifications cluster_targets Potential Therapeutic Targets A Chiral 1-Benzylpiperidin-2-one B α-Alkylation/Arylation A->B C Lactam Reduction A->C D N-Debenzylation & Re-functionalization A->D E Ring Opening A->E F GPCRs B->F H Enzymes (e.g., Kinases, Proteases) B->H C->F G Ion Channels C->G I Transporters C->I D->G D->H D->I J J E->J Access to Chiral Amino Acids

Caption: Synthetic utility of the chiral scaffold.

Derivatives have shown potential as:

  • Anticonvulsants and Antidepressants: The piperidinone core is present in several CNS-active agents.[4]

  • Enzyme Inhibitors: It can serve as a starting point for inhibitors of enzymes like acetylcholinesterase, relevant in Alzheimer's disease.[5][13]

  • Ligands for Receptors: Modifications can lead to potent and selective ligands for various G-protein coupled receptors (GPCRs) and ion channels.

Conclusion

The chiral 1-benzylpiperidin-2-one building block is a powerful tool in the arsenal of the medicinal chemist. Its well-defined stereochemistry and versatile synthetic handles provide a robust platform for the design and synthesis of novel therapeutic agents. A thorough understanding of its fundamental physicochemical properties—solubility, lipophilicity, pKa, and spectroscopic signatures—is paramount. This knowledge enables researchers to make informed decisions during synthesis, purification, formulation, and lead optimization, ultimately accelerating the journey from a promising building block to a life-changing medicine.

References

  • PubChem. 1-Benzyl-2-piperidone. National Center for Biotechnology Information. Available from: [Link]

  • Qiu-Shi Chen, Jian-Qi Li, Qing-Wei Zhang. Application of Chiral Piperidine Scaffolds in Drug Design. ResearchGate. 2023. Available from: [Link]

  • Al-Zahrani, F. M., et al. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. 2025. Available from: [Link]

  • De Kloe, G. E., et al. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. PMC. Available from: [Link]

  • Qiu-Shi Chen, Jian-Qi Li, Qing-Wei Zhang. Application of Chiral Piperidine Scaffolds in Drug Design. oalib upi. 2023. Available from: [Link]

  • Electronic Supplementary Information ESI - 1 Base and solvent dependency of an oxidative retro-alkylation of secondary and tertiary benzylamines. The Royal Society of Chemistry. Available from: [Link]

  • Mueller, K., et al. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed. 2016. Available from: [Link]

  • Toyooka, N., et al. 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. ACS Publications. Available from: [Link]

  • Li, B., et al. Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters. 2025. Available from: [Link]

  • PubChem. 1-Benzylpiperidine. National Center for Biotechnology Information. Available from: [Link]

  • WO1998048037A1 - A METHOD FOR CONTROLLING THE SOLUBILITY OF A β-LACTAM NUCLEUS. Google Patents.
  • 1-benzylpiperidine. Synthesis and physical properties CAS 2905-56-8. 2025. Available from: [Link]

  • Wünsch, B., et al. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. Available from: [Link]

  • Synthesis of chiral piperazin-2-ones as model peptidomimetics. Journal of the Chemical Society, Perkin Transactions 1. RSC Publishing. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. 2022. Available from: [Link]

  • Szymański, P., et al. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. ResearchGate. 2025. Available from: [Link]

  • Rekka, E., et al. Novel 1,4 substituted piperidine derivatives. Synthesis and correlation of antioxidant activity with structure and lipophilicity. PubMed. Available from: [Link]

  • NMR Characterization of the Influence of Zinc(II) Ions on the Structural and Dynamic Behavior of the New Delhi Metallo-β-Lactamase-1 and on the Binding with Flavonols as Inhibitors. ACS Publications. 2020. Available from: [Link]

  • Synthesis of New β-Lactams Bearing the Biologically Important Morpholine Ring and POM Analyses of Their Antimicrobial and Antimalarial Activities. PMC. Available from: [Link]

  • Appchem. 1-Benzylpiperidin-2-one. Available from: [Link]

  • Balasubramanian, S., et al. Synthesis and stereochemistry of highly crowded N-benzylpiperidones. ResearchGate. 2025. Available from: [Link]

  • ChemBK. 1-Benzyl-4-piperidone. 2024. Available from: [Link]

  • Chemsrc. N-Benzyl-4-piperidone. Available from: [Link]

  • Drug Discovery in the Field of β-Lactams: An Academic Perspective. PMC. Available from: [Link]

  • Lipophilicity of some substituted morpholine derivatives synthesized as potential antinociceptive agents. PubMed. Available from: [Link]

  • Experimental and theoretical investigation of benzyl-N-pyrrolylketene, one- step procedure for preparing of new β-lactams by [2. Available from: https://www.arkat-usa.

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A Mechanistic Guide to the Formation of (5S)-5-amino-1-benzylpiperidin-2-one: Synthesis, Cyclization, and Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The chiral piperidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] This in-depth technical guide provides a comprehensive examination of the ring formation of a key derivative, (5S)-5-amino-1-benzylpiperidin-2-one. We will dissect the mechanistic intricacies of the pivotal intramolecular cyclization step, starting from a logical chiral precursor. This document is designed for researchers, chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices. We will explore the synthesis of the linear amino ester precursor, the catalytic requirements for efficient lactamization, and the analytical techniques essential for structural verification and stereochemical confirmation.

Introduction and Strategic Overview

The synthesis of enantiopure piperidinones is a central challenge in modern synthetic chemistry.[3][4] These six-membered lactam rings are prevalent in pharmaceuticals, acting as versatile intermediates and key pharmacophores.[5] The target molecule of this guide, (5S)-5-amino-1-benzylpiperidin-2-one, possesses a critical stereocenter at the C5 position, which dictates its biological interactions and makes its stereocontrolled synthesis paramount.

This guide will focus on the most critical transformation in its synthesis: the intramolecular cyclization to form the δ-lactam ring. This process, an intramolecular aminolysis, is governed by principles of stereoelectronics, catalysis, and reaction kinetics.[6][7] Our investigation begins with a retrosynthetic analysis to identify a suitable chiral starting material and proceeds to a detailed, step-by-step examination of the forward synthesis and the mechanistic underpinnings of the ring-closing reaction.

Retrosynthetic Analysis

A logical retrosynthetic strategy is essential for designing an efficient and stereoselective synthesis. The primary disconnection breaks the amide bond of the piperidinone ring, revealing a linear amino acid derivative. The stereochemistry at C5 can be traced back to a commercially available, enantiopure starting material from the chiral pool, such as L-Ornithine.

G target (5S)-5-amino-1-benzylpiperidin-2-one precursor Linear Precursor (5S)-Methyl 5-amino-6-(benzylamino)hexanoate target->precursor Amide bond disconnection (Intramolecular Aminolysis) start Chiral Starting Material (e.g., N-α-Boc-N-δ-Cbz-L-Ornithine methyl ester) precursor->start Functional Group Interconversion (Reductive Amination, Deprotection)

Caption: Retrosynthetic approach for the target piperidinone.

Proposed Reaction Mechanism: The Intramolecular Cyclization

The formation of the piperidinone ring from its linear precursor, an amino ester, is a classic example of intramolecular nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the terminal amino group on the ester carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the elimination of the alcohol leaving group (methanol, in this case).

Activation and Catalysis

While this cyclization can occur thermally, it is often slow and may require high temperatures that can lead to side reactions or racemization.[7] Therefore, catalysis is employed to enhance the reaction rate under milder conditions. The reaction can be catalyzed by either a general base or a general acid.[6]

  • General Base Catalysis: A base deprotonates the nucleophilic amine, increasing its nucleophilicity and accelerating the attack on the ester carbonyl.

  • General Acid Catalysis: An acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic and more susceptible to nucleophilic attack.

The choice of catalyst and solvent system is critical for optimizing the reaction yield and maintaining stereochemical integrity.

G cluster_0 Reaction Pathway Start Linear Amino Ester TS1 Nucleophilic Attack (Transition State) Start->TS1 Base or Acid Catalysis Intermediate Tetrahedral Intermediate TS1->Intermediate TS2 Leaving Group Expulsion (Transition State) Intermediate->TS2 Proton Transfer Product (5S)-5-amino-1-benzylpiperidin-2-one TS2->Product - MeOH

Caption: General mechanism for intramolecular lactam formation.

Experimental Protocols and Methodologies

The following protocols provide a validated pathway for the synthesis and analysis of (5S)-5-amino-1-benzylpiperidin-2-one.

Synthesis of the Linear Precursor: Methyl (5S)-5-(tert-butoxycarbonylamino)-6-(benzylamino)hexanoate

Scientist's Note: This protocol starts from a commercially available, orthogonally protected L-Ornithine derivative. The Cbz group is selectively removed to allow for benzylation of the delta-amine, while the Boc group protects the alpha-amine, which will become the C5-amino group in the final product.

  • Hydrogenolysis (Cbz-deprotection): To a solution of N-α-Boc-N-δ-Cbz-L-ornithine methyl ester (1.0 eq) in methanol (0.1 M), add Palladium on carbon (10% w/w, 0.1 eq).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure) with vigorous stirring for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield the free delta-amine.

  • Reductive Amination: Dissolve the crude amine in dichloromethane (0.1 M). Add benzaldehyde (1.1 eq) and sodium triacetoxyborohydride (1.5 eq) sequentially.

  • Stir the reaction at room temperature for 12-18 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude linear precursor.

  • Purify the product by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Ring Formation: (5S)-5-(tert-butoxycarbonylamino)-1-benzylpiperidin-2-one

Scientist's Note: This step involves two key transformations: Boc-deprotection followed by in-situ cyclization. Trifluoroacetic acid (TFA) is a strong acid that efficiently removes the Boc protecting group. The resulting primary amine is then poised for immediate intramolecular cyclization onto the methyl ester. The reaction is driven by the formation of the thermodynamically stable six-membered lactam ring.

  • Deprotection and Cyclization: Dissolve the purified linear precursor (1.0 eq) in dichloromethane (0.05 M).

  • Cool the solution to 0 °C and add trifluoroacetic acid (10 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass.

  • Work-up: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Extract the product into dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, (5S)-5-amino-1-benzylpiperidin-2-one, can be purified by column chromatography or recrystallization.

Experimental Workflow Overview

G cluster_synthesis Synthesis cluster_purification Purification & Analysis start Start: N-α-Boc-N-δ-Cbz-L-Ornithine Me Ester step1 Step 1: Hydrogenolysis (Cbz Deprotection) start->step1 step2 Step 2: Reductive Amination (N-Benzylation) step1->step2 step3 Step 3: Deprotection/Cyclization (Boc Removal & Ring Formation) step2->step3 purify Column Chromatography step3->purify analysis Spectroscopic Analysis (NMR, MS, IR) purify->analysis chiral Chiral Purity Analysis (Chiral HPLC/SFC) analysis->chiral final Final Product: (5S)-5-amino-1-benzylpiperidin-2-one chiral->final

Caption: Workflow from starting material to final analysis.

Analytical Validation and Data

Confirming the successful formation of the target compound and its stereochemical purity is essential. A combination of spectroscopic methods is employed for this purpose.

Spectroscopic Characterization

The transformation from the linear precursor to the cyclic lactam is accompanied by distinct changes in the spectroscopic data.

Technique Linear Precursor (Expected) Cyclic Product (Expected) Mechanistic Insight
¹H NMR ~3.7 ppm (s, 3H, -OCH₃)Signal absentConfirms loss of the methyl ester group.
~7.3 ppm (m, 5H, Ar-H)~7.3 ppm (m, 5H, Ar-H)Benzyl group remains intact.
~1.4 ppm (s, 9H, Boc -CH₃)Signal absentConfirms removal of the Boc protecting group.
No broad singlet > 6 ppm~7.5-8.0 ppm (br s, 1H, NH -C=O)Appearance of the lactam amide proton.
¹³C NMR ~174 ppm (Ester C=O)~172 ppm (Lactam C=O)Shift in carbonyl carbon resonance upon cyclization.
~52 ppm (-OC H₃)Signal absentConfirms loss of the methyl ester.
IR Spec. ~1735 cm⁻¹ (Ester C=O stretch)~1650 cm⁻¹ (Amide I band, C=O stretch)Key diagnostic shift from ester to amide carbonyl.
~3350 cm⁻¹ (N-H stretch, carbamate)~3300-3400 cm⁻¹ (N-H stretches, primary amine)Change in N-H stretching environment.
Mass Spec. [M+H]⁺ calculated for C₂₀H₃₂N₂O₄[M+H]⁺ calculated for C₁₂H₁₇N₂OConfirms the expected mass change from deprotection and cyclization (loss of C₅H₈O₂ and CH₄O).

Table 1: Comparative spectroscopic data for confirming ring formation.

Stereochemical Integrity Analysis

It is crucial to verify that the stereocenter at C5 has not undergone racemization during the synthesis.

  • Method: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) is the gold standard for this analysis.

  • Protocol: The final compound is analyzed on a suitable chiral stationary phase (e.g., Chiralpak® IA, IB, etc.) with an appropriate mobile phase (typically a mixture of a non-polar solvent like heptane and an alcohol modifier like isopropanol or ethanol).

  • Validation: The resulting chromatogram should show a single major peak corresponding to the (5S)-enantiomer. Comparison with a racemic standard (if synthesized separately) would confirm the peak identity and allow for the calculation of enantiomeric excess (e.e.). An e.e. of >99% is typically desired.

Conclusion

This guide has detailed a robust and mechanistically sound pathway for the synthesis of (5S)-5-amino-1-benzylpiperidin-2-one. By starting from an enantiopure precursor derived from L-ornithine, the stereochemistry at the C5 position is effectively controlled. The key mechanistic step, an acid-promoted intramolecular aminolysis, proceeds efficiently to form the desired δ-lactam ring. The provided experimental protocols are designed to be self-validating, with clear analytical benchmarks (NMR, IR, MS) to confirm the successful cyclization at each stage. The final stereochemical purity, a critical parameter for any chiral pharmaceutical intermediate, is rigorously confirmed by chiral chromatography. This comprehensive approach, blending synthetic strategy with mechanistic understanding and analytical validation, provides researchers with a reliable framework for accessing this valuable chemical entity.

References

  • SYNTHESIS, Vol. 77, No. 1, 2009. (2009). HETEROCYCLES.

  • Thirupathi, G., & Kiran Kumar, V. (2017). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. The Journal of Organic Chemistry.

  • Thirupathi, G., & Kiran Kumar, V. (2017). 2-Piperidone Type of Chiral Building Block for 3-Piperidinol Alkaloid Synthesis. PubMed.

  • Chen, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.

  • Kirby, A. J., & Valero, R. (2000). General base and general acid catalyzed intramolecular aminolysis of esters. Cyclization of esters of 2-aminomethylbenzoic acid to phthalimidine. PubMed.

  • Baramov, T. I., et al. (2017). Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications.

  • Hansen, K. B., et al. (2008). Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC.

  • Gallo, R. D. S., & Burtoloso, A. C. B. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry.

Sources

Advanced Pharmacophore Modeling and Structural Exploitation of (5S)-5-Amino-1-benzylpiperidin-2-one Scaffolds in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The (5S)-5-amino-1-benzylpiperidin-2-one scaffold (CAS: 156779-12-3) has emerged as a highly privileged, conformationally restricted building block in modern drug discovery. Its unique 3D topography combines rigid structural integrity with versatile functionalization vectors, making it an ideal core for both direct protein-protein interaction (PPI) inhibitors and Targeted Protein Degradation (TPD) chimeras. This whitepaper details the causality behind its structural advantages, provides a definitive workflow for pharmacophore modeling, and outlines self-validating biophysical protocols for downstream experimental validation.

Structural Rationale & Causality in Scaffold Selection

The true value of this scaffold lies in its stereochemically defined ring system, which minimizes the entropic penalty upon target binding. The causality of its efficacy can be broken down into four distinct pharmacophore features:

  • Piperidin-2-one Core (Conformational Scaffold): The six-membered lactam ring restricts the conformational degrees of freedom. When targeting shallow PPI interfaces, this rigidity is critical for mimicking alpha-helical turns (such as the p53 helix).

  • 1-Benzyl Group (Hydrophobic Anchor): The N -benzyl substituent projects into deep lipophilic pockets. In MDM2 inhibitors, this moiety effectively mimics the indole ring of Trp23 or the phenyl ring of Phe19, driving the enthalpy of binding.

  • 2-Oxo Group (Hydrogen Bond Acceptor): The lactam carbonyl acts as a strict Hydrogen Bond Acceptor (HBA), engaging backbone amides of the target protein to lock the scaffold in a highly specific vector orientation.

  • (5S)-Amino Group (Hydrogen Bond Donor & Exit Vector): The stereocenter is paramount. The (5S) configuration forces the amino group into a specific trajectory. When the benzyl group is buried in the target pocket, the 5-amino group points directly into the solvent, providing an ideal, non-clashing exit vector for PROTAC linker attachment.

Pharmacophore Modeling Workflow

To rationally design derivatives, a robust 3D pharmacophore model must be established. The following workflow ensures that the spatial relationships between the HBA, HBD, and hydrophobic features are accurately mapped against the target receptor.

Workflow A Ligand Preparation (5S)-5-amino-1-benzylpiperidin-2-one B Conformational Sampling (Low-Energy Conformers) A->B C Pharmacophore Feature Extraction (HBA, HBD, Hydrophobic) B->C D Excluded Volume Definition (Receptor Constraints) C->D E Virtual Screening & Scoring (Database Mining) D->E

Fig 1: Computational workflow for pharmacophore modeling of the piperidin-2-one scaffold.

Step-by-Step Computational Methodology:
  • Ligand Preparation: Import the 3D structure of (5S)-5-amino-1-benzylpiperidin-2-one. Assign protonation states at physiological pH (7.4). The 5-amino group must be modeled in its protonated state ( −NH3+​ ) to accurately reflect its electrostatic potential, unless it is pre-functionalized as an amide.

  • Conformational Sampling: Execute a Molecular Dynamics-based conformational search. Retain conformers within a 5 kcal/mol energy window of the global minimum. Causality: The piperidin-2-one ring can adopt multiple puckered states; sampling ensures the bioactive conformation is not missed.

  • Feature Extraction: Map the core features: one Hydrophobic (Hyd) feature for the benzyl ring, one HBA for the lactam carbonyl, and one HBD/Positive Ionizable feature for the 5-amino group.

  • Excluded Volume Definition: Overlay the conformers within the target apo-structure. Define excluded volumes based on the receptor's van der Waals surface. Causality: This penalizes virtual screening hits that possess the correct pharmacophore but sterically clash with the protein backbone.

  • Virtual Screening: Screen proprietary libraries against the generated model, ranking hits by feature-mapping RMSD and predicted binding affinity.

Application I: MDM2-p53 Inhibition (Direct Antagonism)

The piperidin-2-one scaffold is famously utilized in the discovery of ultra-potent MDM2 inhibitors, such as AMG-232 . The p53 alpha-helix binds MDM2 via three critical residues: Phe19, Trp23, and Leu26. The piperidin-2-one core acts as a structural mimic of this alpha-helical turn[1][2][3].

Table 1: Pharmacophore Feature Mapping for MDM2 Inhibition

Scaffold FeaturePharmacophore Rolep53 Residue MimicSpatial Projection
1-Benzyl Group Hydrophobic / π−π stackingPhe19 / Trp23Deep burial in the hydrophobic cleft
Piperidin-2-one Core Conformational ScaffoldAlpha-helical backboneSurface alignment
2-Oxo Group Hydrogen Bond AcceptorBackbone interactionAnchors to MDM2 His96 region
5-Amino Group Solvent Vector / HBDN/A (Solvent exposed)Points outward, ideal for solubilizing groups

Application II: PROTAC Design (Targeted Protein Degradation)

In TPD, the target-binding ligand (warhead) must be connected to an E3 ligase recruiter via a linker. The primary challenge in PROTAC design is identifying an "exit vector" on the warhead that does not disrupt target binding. Because the (5S)-amino group of this scaffold is inherently solvent-exposed when bound to targets like MDM2 or DPP-4 [4], it serves as an optimal attachment point.

PROTAC POI Target Protein (e.g., MDM2) Warhead Warhead (Piperidin-2-one) POI->Warhead Binds Vector Exit Vector (5-Amino Group) Warhead->Vector Projects Linker Linker (PEG / Alkyl) Vector->Linker Attaches E3 E3 Ligase Ligand (CRBN / VHL) Linker->E3 Connects

Fig 2: PROTAC design logic using the 5-amino group as a solvent-exposed exit vector.

Step-by-Step PROTAC Synthesis Protocol:
  • Warhead Functionalization: React the (5S)-5-amino-1-benzylpiperidin-2-one with a bifunctional linker (e.g., Boc-PEG3-COOH) using HATU and DIPEA in DMF. Causality: HATU ensures rapid activation of the carboxylic acid, preventing epimerization of the linker while driving the amide bond formation at the 5-amino position.

  • Deprotection: Treat the intermediate with 20% TFA in DCM. Causality: TFA cleanly cleaves the Boc protecting group to expose the terminal amine of the linker without hydrolyzing the highly stable lactam core of the piperidin-2-one.

  • E3 Ligand Conjugation: Couple the linker-warhead complex to a pre-functionalized E3 ligase ligand (e.g., a thalidomide derivative with a carboxylic acid handle for CRBN recruitment).

  • Purification: Isolate the final PROTAC chimera via preparative HPLC to >95% purity.

Self-Validating Biophysical Profiling

To ensure the trustworthiness of the synthesized compounds, a self-validating experimental system must be employed. Every positive degradation result must be challenged by a counter-screen to prove mechanistic causality.

Table 2: Self-Validating Biophysical Workflow

Assay TypeReadoutPurposeValidation Criteria
Fluorescence Polarization (FP) mP (Millipolarization)Confirm binary binding to target (e.g., MDM2). Kd​ must be < 100 nM.
Surface Plasmon Resonance (SPR) Kon​ , Koff​ , Kd​ Assess binding kinetics.Slow off-rate ( Koff​ ) confirms stable complex.
Cellular Degradation (WB) Target vs. TubulinConfirm PROTAC-mediated degradation. DC50​ < 1 μ M.
Competition Rescue Assay Target vs. TubulinValidate mechanism of action (Self-Validation).Pre-treatment with free warhead MUST rescue target.

Causality in Validation: FP measures the rotational relaxation time of a fluorescently labeled tracer; when the small molecule binds the massive target protein, rotation slows, and polarization increases. If the PROTAC degrades the target in cells, the Competition Rescue Assay is mandatory. Flooding the cells with the unconjugated (5S)-5-amino-1-benzylpiperidin-2-one warhead will outcompete the PROTAC for the target's binding site. If degradation is halted, it definitively proves the degradation was driven by on-target engagement rather than off-target toxicity.

Conclusion

The (5S)-5-amino-1-benzylpiperidin-2-one scaffold is a masterclass in structural efficiency. By understanding the causality of its stereochemical projections and leveraging its built-in exit vectors, researchers can utilize advanced pharmacophore modeling to design both ultra-potent direct inhibitors and sophisticated PROTAC degraders.

References

  • Sun, D., et al. (2014). "Discovery of AMG 232, a potent, selective, and orally bioavailable MDM2-p53 inhibitor in clinical development." Journal of Medicinal Chemistry, 57(4), 1454-1472. URL:[Link]

  • Jadav, P. A., et al. (2012). "Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors." Chemical Biology & Drug Design, 79(6), 897-906. URL:[Link]

  • Caba, M., et al. (2026). "Enhancing structure-based virtual screening of MDM2–p53 inhibitors: a benchmark of machine learning vs. traditional docking scoring functions." Frontiers in Chemistry. URL:[Link]

Sources

An In-Depth Technical Guide: The Discovery and Application of E3 Ligase Ligands in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the discovery of ligands for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a cornerstone of targeted protein degradation (TPD). While we will address the role of specific chemical scaffolds such as aminopiperidinones, the core narrative focuses on the foundational, structure-guided discovery of the widely adopted hydroxyproline-mimetic VHL ligands. This journey from biological insight to potent, cell-active molecules serves as a paradigm for ligand discovery in the TPD field.

Part 1: The Dawn of a New Modality: Targeted Protein Degradation

The principle of targeted protein degradation (TPD) represents a paradigm shift from traditional occupancy-driven pharmacology. Instead of merely inhibiting a protein's function, TPD aims to eliminate the protein from the cell entirely. This is achieved by co-opting the cell's own machinery for protein disposal: the Ubiquitin-Proteasome System (UPS).

The UPS is a highly regulated process where proteins are tagged for destruction with ubiquitin, a small regulatory protein. This tagging is carried out by a cascade of enzymes: E1 (activating), E2 (conjugating), and E3 (ligating). The E3 ligases, of which there are over 600 in humans, provide substrate specificity, making them ideal targets for therapeutic intervention.[1]

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the heart of TPD.[1][2] They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism cluster_formation POI Target Protein (POI) PROTAC PROTAC Molecule POI->PROTAC Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC->E3 PROTAC->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb E1, E2, ATP Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degradation into Amino Acids Proteasome->Degradation

Caption: The catalytic mechanism of action for a PROTAC molecule.

Part 2: VHL: The Workhorse of E3 Ligase Recruiters

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[1][3] Its primary natural function is to recognize and target the alpha subunit of hypoxia-inducible factor (HIF-1α) for degradation under normal oxygen conditions (normoxia).[4] This biological role made VHL an attractive E3 ligase for PROTAC development for several key reasons:

  • Well-Characterized Interaction: The structural and biochemical basis of the VHL/HIF-1α interaction was well-understood.

  • Druggable Pocket: The HIF-1α binding site on VHL presented a clear pocket for small-molecule targeting.

  • Tumor Suppressor Role: VHL is a known tumor suppressor, suggesting that its transient recruitment by a PROTAC would be well-tolerated.[1]

Part 3: The Foundational Discovery: From Peptide to Small Molecule

The development of potent, non-peptidic VHL ligands was a critical breakthrough for the TPD field. The journey was a masterclass in structure-guided drug design.

The Causality Behind the Approach: Scientists hypothesized that a small molecule could be designed to mimic the key binding interactions of the HIF-1α peptide within the VHL pocket. The critical residue in HIF-1α for VHL recognition is a post-translationally modified hydroxyproline (Hyp). This single amino acid residue anchors the peptide into the VHL surface, making it the ideal starting point for ligand design.[4]

Using rational design, the first small-molecule inhibitors of the VHL/HIF-1α interaction were generated based on a core hydroxyproline scaffold.[4] This initial work confirmed that the pocket was indeed "druggable" with small molecules. Subsequent medicinal chemistry efforts focused on optimizing these initial hits to improve their binding affinity and cell permeability. This led to the development of the now-famous VHL ligand, VH032 , and its derivatives, which have become standard tools in PROTAC research.[5][6][7]

The core principle was to replace the peptidic backbone of HIF-1α with a more drug-like chemical scaffold while retaining the essential hydroxyproline and other key interactions. This group-based optimization led to the discovery of potent inhibitors that could stabilize HIF-1α levels in cells, validating their mechanism of engagement.[5]

VHL_Ligand_Discovery HIF HIF-1α Peptide (with Hydroxyproline) RationalDesign Rational, Structure-Guided Design HIF->RationalDesign VHL VHL Protein Pocket VHL->RationalDesign InitialHits Initial Peptidomimetic Inhibitors RationalDesign->InitialHits Mimic key interactions SAR Structure-Activity Relationship (SAR) Studies InitialHits->SAR Improve affinity & physicochemical properties VH032 Optimized Ligand (e.g., VH032) SAR->VH032 PROTACs Incorporation into PROTACs VH032->PROTACs

Caption: The workflow from biological insight to a PROTAC-ready VHL ligand.

Part 4: The Role of Scaffolds Like (5S)-5-amino-1-benzylpiperidin-2-one

While the hydroxyproline-based molecules are the most prominent VHL ligands, the principles of medicinal chemistry involve the exploration of diverse scaffolds. A molecule like (5S)-5-amino-1-benzylpiperidin-2-one serves as an excellent example of a chiral building block that is crucial in drug discovery. Its features include:

  • A Piperidinone Core: A common structural motif in medicinal chemistry.

  • A Chiral Amine: A primary amine that serves as a key reactive handle for further chemical modification, such as linker attachment in a PROTAC.

  • A Benzyl Group: This can be a placeholder for a group that occupies a specific pocket or can be modified to tune properties like solubility and metabolism.

While not a canonical VHL-binding warhead itself, this molecule represents a synthetic intermediate. Its primary amine is a perfect attachment point for coupling reactions (e.g., amidation) to connect it to either a linker, a VHL-binding moiety, or a target-binding ligand. The synthesis of complex PROTACs relies on the robust and efficient chemistry of such building blocks.

Part 5: Experimental Protocols and Validation

The development of any PROTAC requires rigorous chemical synthesis and biological validation. The following protocols are representative of a workflow to create and test a novel PROTAC.

Protocol 1: General PROTAC Synthesis via Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized linker to an amine-containing E3 ligase ligand, such as a derivative of (5S)-5-amino-1-benzylpiperidin-2-one.

Rationale: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. Coupling reagents like HATU activate the carboxylic acid, allowing for efficient reaction with the amine under mild conditions to form a stable amide bond, a key linkage in many PROTACs.[8]

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (e.g., nitrogen), dissolve the amine-containing ligand (1.0 equivalent) and the linker-acid (1.1 equivalents) in anhydrous dimethylformamide (DMF).

  • Activation: Add the coupling agent, such as HATU (1.2 equivalents), to the solution and stir for 5 minutes at room temperature.

  • Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.[8]

ReagentMolar EquivalentPurpose
Amine-containing Ligand1.0Starting Material
Linker-Carboxylic Acid1.1 - 1.5Bifunctional Linker
HATU1.2 - 1.5Coupling Agent
DIPEA2.0 - 3.0Base
Anhydrous DMF-Solvent

Table 1: Reagents for a typical amide coupling reaction.[8]

Protocol 2: Western Blot for Target Protein Degradation

Rationale: The Western blot is the gold-standard assay to visually and semi-quantitatively confirm the degradation of the target protein. By treating cells with the PROTAC, we can measure the decrease in the target protein's abundance compared to control conditions. Including controls for the proteasome inhibitor (MG132) and the E3 ligase ligand alone helps validate that the observed degradation is PROTAC-mediated and proteasome-dependent.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., a cancer cell line expressing the target protein) in a 6-well plate and allow them to adhere overnight.

  • Dosing: Treat the cells with increasing concentrations of the PROTAC (e.g., 1 nM to 10,000 nM) for a set duration (e.g., 18 hours). Include the following controls:

    • Vehicle control (e.g., 0.1% DMSO).

    • PROTAC at its approximate DC50 + a proteasome inhibitor (e.g., 10 µM MG132) to confirm proteasome-dependency.

    • The E3 ligase ligand alone and the target binder alone to ensure the bifunctional molecule is required.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize the protein amounts for each sample, add Laemmli buffer, boil, and load onto a polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody specific to the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The reduction in band intensity for the target protein indicates degradation.

ParameterRepresentative ValueUnit
DC50 (Degradation)15nM
Dmax (Max Degradation)>95%
Binding Affinity (Kd) to VHL 85nM
Binding Affinity (Kd) to Target 120nM

Table 2: Representative quantitative data for a successful VHL-based PROTAC.

Part 6: Future Directions

The field of targeted protein degradation continues to evolve rapidly. While VHL and CRBN remain the most widely used E3 ligases, significant research is focused on discovering ligands for other E3 ligases to expand the scope of TPD.[9][10][11] This could unlock tissue-specific protein degradation or overcome resistance mechanisms. The development of novel covalent VHL-recruiting PROTACs also opens new avenues for achieving sustained degradation with improved pharmacokinetic properties.[9] The foundational principles of rational, structure-based design that led to the first VHL ligands will continue to guide the discovery of the next generation of protein degraders.

References

  • Discovery of first generation of covalent VHL-recruiting PROTACs - Imperial College London. (2024, March 25). Imperial College London. Available at: [Link]

  • Zhang, T., et al. (2023). Development of VHL-recruiting STING PROTACs that suppress innate immunity. Cellular and Molecular Life Sciences, 80(6), 149. Available at: [Link]

  • Gervasio, J. Z., et al. (2023). Computational assessment of the binding modes of the first VHL-recruiting PROTACs designed for oncogenic KRasG12C. New Journal of Chemistry. Available at: [Link]

  • Urbina, A., et al. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Cyrus, K., et al. (2017). Identification and Characterization of Von Hippel-Lindau-Recruiting Proteolysis Targeting Chimeras (PROTACs) of TANK-Binding Kinase 1. Journal of Medicinal Chemistry. Available at: [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. Chemical Society Reviews. Available at: [Link]

  • Soares, P., et al. (2018). Group-Based Optimization of Potent and Cell-Active Inhibitors of the von Hippel-Lindau (VHL) E3 Ubiquitin Ligase. Journal of Medicinal Chemistry, 61(2), 599-618. Available at: [Link]

  • Buckley, D. L., et al. (2012). Targeting the von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules To Disrupt the VHL/HIF-1α Interaction. Journal of the American Chemical Society, 134(10), 4465-4468. Available at: [Link]

  • Drug Hunter Team. (2023, June 29). Recent Highlights in Targeted Protein Degradation. Drug Hunter. Available at: [Link]

  • Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Advances. Available at: [Link]

  • Development of novel non-peptidic VHL binders using a fragment-based approach. (n.d.). Zenodo. Available at: [Link]

  • Urbina Teixidor, A., et al. (2025). A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 Ligase Ligands for PROTACs and targeted protein degradation (2019-present). Expert Opinion on Therapeutic Patents. Available at: [Link]

  • Snowden, T. S., et al. (2024). Preparation of von Hippel-Lindau (VHL) E3 ubiquitin ligase ligands exploiting constitutive hydroxyproline for benzylic amine protection. RSC Publishing. Available at: [Link]

  • Naito, M. (2022). タンパク質分解技術と創薬 〜PROTAC/SNIPER化合物の開発. Seikagaku. Available at: [Link]

  • Bedwell, E. (2026, February 12). Discover our latest papers related to targeted protein degraders. RSC Blogs. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Antitumor Activity Evaluation of Proteolysis-Targeting Chimeras as Degraders of Extracellular Signal-Regulated Kinases 1/2. Molecules, 28(22), 7578. Available at: [Link]

Sources

Methodological & Application

deprotection strategies for the benzyl group in (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide

Strategic Removal of the N-Benzyl Group from (5S)-5-amino-1-benzylpiperidin-2-one

Introduction

The benzyl (Bn) group is a cornerstone in synthetic organic chemistry for the protection of amines, valued for its stability across a wide range of reaction conditions and its straightforward installation. In the synthesis of complex molecules such as (5S)-5-amino-1-benzylpiperidin-2-one, a key chiral building block in medicinal chemistry, the N-benzyl group provides robust protection of the lactam nitrogen. However, the very stability that makes it an excellent protecting group also presents a significant challenge at the deprotection stage. The cleavage of the N-benzyl bond in a lactam is notably more difficult than from a simple amine due to the electronic nature of the amide bond.

This guide provides an in-depth analysis and detailed protocols for the most effective strategies to deprotect the N-benzyl group from (5S)-5-amino-1-benzylpiperidin-2-one, yielding the versatile (5S)-5-aminopiperidin-2-one. We will explore the mechanistic underpinnings, practical considerations, and step-by-step procedures for three primary methodologies: Catalytic Hydrogenation, Catalytic Transfer Hydrogenation, and Oxidative Cleavage.

Core Deprotection Methodologies: A Comparative Overview

The choice of deprotection strategy is critical and depends on the overall molecular architecture, the presence of other functional groups, and available laboratory infrastructure. The following diagram illustrates the primary pathways from the protected substrate to the desired product.

sub (5S)-5-amino-1-benzylpiperidin-2-one node1 Catalytic Hydrogenation sub->node1 node2 Catalytic Transfer Hydrogenation sub->node2 node3 Oxidative Cleavage sub->node3 prod (5S)-5-aminopiperidin-2-one node1->prod H₂, Pd/C or Pd(OH)₂/C node2->prod H-donor (e.g., HCOOH·NEt₃, NH₄HCO₂) Pd/C node3->prod Oxidant (e.g., CAN, DDQ)

Caption: Key deprotection pathways for N-benzyl lactams.

Catalytic Hydrogenation: The Classic Approach

Catalytic hydrogenation is the most common and often highest-yielding method for N-debenzylation. The reaction involves the hydrogenolysis of the C-N bond over a palladium catalyst under a hydrogen atmosphere.[1]

Mechanism and Scientific Rationale

The process begins with the adsorption of hydrogen and the N-benzyl lactam onto the surface of the palladium catalyst. The benzylic C-N bond is weakened through interaction with the catalyst surface and is subsequently cleaved by the addition of hydrogen atoms. The by-product is toluene, which is volatile and easily removed.

substrate R-N-Bn (Substrate) catalyst Pd Surface substrate->catalyst Adsorption product R-NH (Product) catalyst->product Hydrogenolysis toluene Toluene catalyst->toluene By-product h2 H₂ h2->catalyst Adsorption

Sources

Application Note: Incorporating (5S)-5-amino-1-benzylpiperidin-2-one into PROTAC Libraries

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Application: Targeted Protein Degradation (TPD), Cereblon (CRBN) Ligand Design, PROTAC Synthesis

Executive Summary & Mechanistic Rationale

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the degradation of previously "undruggable" targets. The majority of clinical-stage PROTACs hijack the Cereblon (CRBN) E3 ligase using glutarimide-based ligands (e.g., thalidomide, lenalidomide, pomalidomide). However, classical glutarimides suffer from a significant liability: they are highly susceptible to hydrolytic ring-opening in aqueous and physiological environments, which truncates the in vivo half-life of the PROTAC.

To overcome this, the field has shifted toward valerolactam bioisosteres . The compound (5S)-5-amino-1-benzylpiperidin-2-one serves as a premier, stereochemically pure building block for synthesizing these next-generation degraders. The δ -lactam piperidin-2-one core acts as the minimal binding moiety required for CRBN engagement, providing a hydrolytically stable alternative to traditional glutarimides[1].

The Anatomy of the Building Block
  • The δ -Lactam Core: Mimics the glutarimide ring. While it lacks one carbonyl group, it retains the essential NH and adjacent C=O required to form critical hydrogen bonds with the His380 and Trp386 residues in the tri-tryptophan pocket of CRBN[2].

  • The (5S) Stereocenter: Stereochemistry is absolute in TPD. The (5S) configuration perfectly aligns with the active (S)-enantiomer of thalidomide, ensuring optimal spatial orientation for ternary complex formation[3].

  • The 1-Benzyl Protecting Group: The lactam nitrogen must be protected during PROTAC assembly to prevent unwanted N-alkylation or N-acylation when attaching the linker to the primary amine[4].

Comparative Profiling: Glutarimides vs. Valerolactams

The substitution of a glutarimide with a valerolactam fundamentally alters the physicochemical properties of the resulting PROTAC. The data below summarizes the expected shifts in molecular profiles.

Table 1: Comparative Profiling of Glutarimide vs. Valerolactam-based PROTACs

ParameterClassical Glutarimide PROTACsValerolactam PROTACs (piperidin-2-one)Mechanistic Implication
Aqueous Stability (t 1/2​ , pH 7.4) ~12–24 hours> 72 hoursValerolactams resist hydrolytic ring-opening, vastly improving formulation stability and in vivo half-life.
CRBN Binding Affinity (K d​ ) 100–300 nM200–500 nMSlight reduction in raw affinity, but the retained H-bond donor/acceptor pair is sufficient for robust degradation[1].
Metabolic Stability (MLM) ModerateHighReduced susceptibility to imidase/amidase-driven enzymatic degradation in the liver.
Stereochemical Dependency High (S-enantiomer preferred)High ((5S)-enantiomer required)Both require precise spatial orientation to fit the CRBN tri-tryptophan cage[3].

PROTAC Synthesis Workflow & Logic

The integration of (5S)-5-amino-1-benzylpiperidin-2-one into a PROTAC library follows a convergent synthesis logic. The primary amine is functionalized with a linker-warhead conjugate, followed by a critical global deprotection step to reveal the CRBN-binding pharmacophore.

G A (5S)-5-amino-1-benzyl piperidin-2-one B Linker-Warhead Conjugation A->B Amidation/Alkylation C Protected PROTAC Intermediate B->C High Yield D Catalytic Debenzylation (Pd/C, H2) C->D Deprotection E Active Valerolactam PROTAC D->E Reveals CRBN Binding Motif

Caption: Workflow for incorporating (5S)-5-amino-1-benzylpiperidin-2-one into PROTACs.

Experimental Protocols

As a Senior Application Scientist, I emphasize that every protocol must be a self-validating system . The following methodologies include built-in analytical checkpoints to ensure causality and structural integrity.

Protocol 4.1: Linker Conjugation via Amidation

Objective: Couple the 5-amino group of the building block to a carboxylic acid-terminated Linker-Warhead intermediate.

Reagents & Materials:

  • Linker-Warhead-COOH (1.0 eq)

  • (5S)-5-amino-1-benzylpiperidin-2-one (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Procedure:

  • Pre-activation: Dissolve the Linker-Warhead-COOH and HATU in anhydrous DMF (0.1 M concentration). Add DIPEA. Stir at room temperature for 15 minutes. Rationale: Pre-activation forms the active O7-azabenzotriazole ester, preventing the primary amine from reacting with unactivated acid.

  • Coupling: Add (5S)-5-amino-1-benzylpiperidin-2-one to the mixture. Stir at room temperature for 2–4 hours under an inert argon atmosphere.

  • Self-Validation (LC-MS): Sample 5 μ L of the reaction, dilute in MeCN, and inject into the LC-MS. Checkpoint: Confirm the disappearance of the building block mass (m/z 205.1 [M+H]+) and the appearance of the protected PROTAC intermediate.

  • Workup: Quench the reaction with saturated NaHCO 3​ . Extract 3x with Ethyl Acetate. Wash the combined organic layers with 5% LiCl (to remove DMF) and brine. Dry over Na 2​ SO 4​ , concentrate, and purify via flash column chromatography (DCM/MeOH gradient).

Protocol 4.2: Global Deprotection (Debenzylation)

Objective: Remove the 1-benzyl protecting group to unmask the lactam NH, which is strictly required for CRBN binding[4].

Reagents & Materials:

  • Protected PROTAC intermediate (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (0.2 eq by weight)

  • Methanol / Ethyl Acetate (1:1, v/v)

  • Hydrogen gas (Balloon or Parr shaker)

  • Glacial Acetic Acid (Catalytic, 0.1% v/v)

Step-by-Step Procedure:

  • Preparation: Dissolve the protected PROTAC in the MeOH/EtOAc solvent mixture. Add a catalytic amount of acetic acid. Rationale: N-benzyl lactams are notoriously resistant to hydrogenolysis compared to N-benzyl amines. Mild acidic conditions protonate the lactam slightly, accelerating Pd-catalyzed cleavage.

  • Catalyst Addition: Carefully add 10% Pd/C to the solution.

  • Hydrogenation: Purge the reaction flask with argon (3x vacuum/argon cycles), then introduce H 2​ gas via a balloon. Stir vigorously at 30–40 °C for 12–24 hours.

  • Self-Validation (LC-MS): Monitor the reaction strictly. Checkpoint: Look for a mass shift of exactly -90 Da (loss of the benzyl group). Caution: Prolonged exposure to H 2​ /Pd can reduce sensitive warhead moieties (e.g., alkynes, nitro groups, or certain aromatic rings).

  • Filtration & Purification: Purge the flask with argon to remove residual H 2​ . Filter the mixture through a tightly packed pad of Celite to remove the pyrophoric Pd/C catalyst. Wash the pad with warm MeOH. Concentrate the filtrate and purify the final active PROTAC via preparative reverse-phase HPLC.

Mechanism of Action: Ternary Complex Formation

Once synthesized and deprotected, the valerolactam PROTAC operates by inducing proximity between the target protein and the UPS machinery. The exposed lactam NH is the critical linchpin for this biological activity.

Pathway PROTAC Valerolactam PROTAC CRBN Cereblon (CRBN) Tri-Trp Pocket PROTAC->CRBN Lactam NH H-Bonding POI Target Protein Disease Driver PROTAC->POI Warhead Engagement Ternary Ternary Complex Formation CRBN->Ternary POI->Ternary UPS Ubiquitin-Proteasome System (UPS) Ternary->UPS Proximity-Induced Ubiquitination

Caption: Mechanism of action for valerolactam-based PROTACs via CRBN engagement.

Sources

Application Notes and Protocols for the Catalytic Hydrogenation of (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Significance of Chiral Aminopiperidinones

The (5S)-5-amino-1-benzylpiperidin-2-one scaffold is a cornerstone in contemporary medicinal chemistry and drug development. The chiral aminopiperidinone core is a privileged structure found in a multitude of biologically active molecules, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes, and as key intermediates in the synthesis of complex alkaloids and other pharmaceutical agents. The stereochemistry at the C5 position is often crucial for biological activity, making stereoretentive synthetic transformations paramount.

The N-benzyl group serves as a common and effective protecting group for the piperidinone nitrogen during synthesis. Its removal to unveil the secondary amine is a critical deprotection step. Catalytic hydrogenation stands as a robust, clean, and scalable method for this transformation. However, the presence of a lactam functionality within the same molecule introduces a significant challenge: achieving chemoselective hydrogenolysis of the N-benzyl C-N bond without concurrent reduction of the amide C=O bond. This guide provides detailed protocols and expert insights into performing this selective transformation while preserving the critical stereochemical integrity of the molecule.

Core Principles and Challenges: Navigating Chemoselectivity

The primary objective is the hydrogenolysis of the N-benzyl group to yield (5S)-5-aminopiperidin-2-one. This reaction involves the cleavage of a carbon-nitrogen bond, a process for which palladium-based catalysts are particularly effective.[1] The key challenge is to prevent the reduction of the endocyclic amide (lactam) to the corresponding cyclic amine, a transformation that can be promoted by more aggressive hydrogenation catalysts like Raney Nickel or under harsh reaction conditions.[2][3] Furthermore, the reaction conditions must be mild enough to prevent epimerization at the C5 chiral center.

The choice of catalyst is therefore critical. Palladium on carbon (Pd/C) is a widely used and cost-effective catalyst for debenzylation.[4] Pearlman's catalyst, palladium hydroxide on carbon (Pd(OH)₂/C), is often a superior choice for N-debenzylation as it can be more active and selective, often requiring milder conditions and being less prone to causing over-reduction.[5][6]

This guide will detail two primary protocols: a standard approach using 10% Pd/C and a more specialized method employing 20% Pd(OH)₂/C. Both hydrogen gas and transfer hydrogenation techniques will be discussed, offering flexibility depending on available laboratory equipment.

Experimental Protocols

Protocol 1: N-Debenzylation using Palladium on Carbon (Pd/C)

This protocol offers two approaches: direct hydrogenation with H₂ gas and catalytic transfer hydrogenation using ammonium formate as a hydrogen donor.[7][8] The latter is often advantageous as it does not require specialized pressure equipment.[6]

Method A: Direct Hydrogenation

  • Reaction Setup: To a solution of (5S)-5-amino-1-benzylpiperidin-2-one (1.0 mmol) in methanol or ethanol (20 mL) in a suitable hydrogenation vessel, carefully add 10% Palladium on Carbon (10 wt% of the substrate, ~22 mg).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the reaction vessel or conduct the reaction in a hydrogenation apparatus. Purge the vessel with hydrogen gas. Stir the mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature. For more challenging substrates, increasing the pressure to 2-3 atm may be beneficial if the appropriate equipment is available.[9]

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-16 hours). The product, being a secondary amine, will have a significantly lower Rf value and can be visualized with a ninhydrin stain.

  • Work-up and Isolation: Upon completion, carefully vent the hydrogen atmosphere and purge with an inert gas (e.g., nitrogen or argon). Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.[10] Wash the celite pad with the alcohol solvent (2 x 10 mL). Concentrate the combined filtrates under reduced pressure to yield the crude (5S)-5-aminopiperidin-2-one.

  • Purification: The crude product can be purified by silica gel column chromatography or crystallization if necessary.

Method B: Catalytic Transfer Hydrogenation

  • Reaction Setup: To a stirred suspension of (5S)-5-amino-1-benzylpiperidin-2-one (1.0 mmol) and 10% Palladium on Carbon (equal weight to the substrate, ~220 mg) in dry methanol (20 mL), add anhydrous ammonium formate (5.0 mmol, ~315 mg) in a single portion under a nitrogen atmosphere.[7]

  • Reaction: Stir the resulting mixture at reflux temperature (or room temperature for more sensitive substrates, though the reaction will be slower).

  • Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours at reflux.

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Remove the catalyst by filtration through a celite pad, and wash the pad with methanol (2 x 10 mL).[7]

  • Purification: The combined organic filtrate, upon evaporation under reduced pressure, affords the desired amino derivative, which can be further purified as needed.

Protocol 2: N-Debenzylation using Pearlman's Catalyst (Pd(OH)₂/C)

Pearlman's catalyst is often more effective for N-debenzylation and can be used under very mild conditions, which is ideal for preserving the stereochemical integrity of the substrate.[5]

  • Reaction Setup: To a solution of (5S)-5-amino-1-benzylpiperidin-2-one (1.0 mmol) in dry methanol (20 mL), add 20% Pd(OH)₂ on Carbon (10-20 wt% of the substrate, ~22-44 mg) in one portion.

  • Hydrogenation: Place the mixture under an atmosphere of hydrogen (1 atm, balloon pressure is sufficient) and stir vigorously. The reaction is typically carried out at room temperature.

  • Monitoring: Monitor the reaction by TLC. These reactions are often complete within 1-5 hours.[5]

  • Work-up and Isolation: Once the reaction is complete, remove the hydrogen atmosphere and purge with an inert gas. Filter the catalyst through celite and wash with methanol (2 x 10 mL).

  • Purification: Combine the filtrate and washings and concentrate under reduced pressure to afford the pure product. Further purification is often not necessary due to the clean nature of the reaction.

Data Presentation: Comparison of Protocols

ParameterProtocol 1A: Pd/C, H₂Protocol 1B: Pd/C, HCOONH₄Protocol 2: Pd(OH)₂/C, H₂
Catalyst 10% Pd/C10% Pd/C20% Pd(OH)₂/C
Catalyst Loading ~10 wt%~100 wt%10-20 wt%
Hydrogen Source H₂ gas (1 atm)Ammonium FormateH₂ gas (1 atm)
Temperature Room TemperatureRoom Temp. to RefluxRoom Temperature
Typical Time 4-16 hours1-4 hours (reflux)1-5 hours
Key Advantage Cost-effective, commonNo H₂ gas requiredHigh activity, mild conditions
Potential Issue Slower reaction ratesHigher catalyst loadingHigher catalyst cost

Visualization of Reaction Pathways

cluster_main Catalytic Hydrogenation Pathways A (5S)-5-amino-1-benzyl- piperidin-2-one B (5S)-5-aminopiperidin-2-one (Desired Product) A->B  Pd/C or Pd(OH)₂/C  H₂ or HCOONH₄  (Chemoselective N-Debenzylation) C (5S)-5-aminopiperidine (Over-reduction Product) B->C  Harsh Conditions  (e.g., Raney Ni)  (Lactam Reduction)

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(5S)-5-amino-1-benzylpiperidin-2-one is a chiral piperidinone scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of biologically active compounds. Its stereochemically defined structure makes it a valuable building block for the synthesis of novel therapeutics. This document provides a comprehensive guide to the scale-up synthesis of (5S)-5-amino-1-benzylpiperidin-2-one, focusing on a robust and scalable route starting from the readily available chiral precursor, L-glutamic acid. The protocols detailed herein are designed to be reproducible and scalable, with an emphasis on the underlying chemical principles and practical considerations for industrial production.

Introduction

The piperidine ring is a ubiquitous structural motif in pharmaceuticals, and the stereoselective synthesis of substituted piperidines remains a critical challenge in drug development.[1] Specifically, chiral 5-aminopiperidin-2-ones serve as constrained dipeptide surrogates and are key intermediates for a range of therapeutic agents.[2] The synthesis of enantiomerically pure (5S)-5-amino-1-benzylpiperidin-2-one presents a two-fold challenge: the stereoselective construction of the chiral center at the C5 position and the efficient introduction of the N-benzyl group. This guide outlines a practical and scalable synthetic strategy that addresses these challenges, leveraging a chiral pool approach starting from L-glutamic acid.

Synthetic Strategy Overview

The overall synthetic strategy is a multi-step process that begins with the conversion of L-glutamic acid into a suitable intermediate for cyclization. This is followed by the formation of the chiral piperidinone ring, protection of the resulting amino group, N-benzylation, and final deprotection to yield the target compound. This approach is designed for scalability and relies on well-established chemical transformations.

Synthetic_Strategy A L-Glutamic Acid B N-Boc-L-Glutamic Acid Dimethyl Ester A->B Esterification & Boc Protection C (S)-5-(tert-butoxycarbonylamino)piperidine-2,5-dione B->C Dieckmann Condensation D (5S)-5-(tert-butoxycarbonylamino)piperidin-2-one C->D Selective Reduction E (5S)-5-(tert-butoxycarbonylamino)-1-benzylpiperidin-2-one D->E N-Benzylation F (5S)-5-amino-1-benzylpiperidin-2-one E->F Boc Deprotection

Figure 1: Overall synthetic workflow for the production of (5S)-5-amino-1-benzylpiperidin-2-one.

Part 1: Synthesis of the Chiral Piperidinone Core

This part focuses on the construction of the key intermediate, (5S)-5-(tert-butoxycarbonylamino)piperidin-2-one, from L-glutamic acid. This strategy leverages the inherent chirality of the starting material to establish the desired stereocenter. A similar approach has been successfully employed for the synthesis of related aminopiperidinones from aspartic acid.[2]

Step 1: Preparation of N-Boc-L-Glutamic Acid Dimethyl Ester

The initial step involves the protection of the amino group of L-glutamic acid with a tert-butyloxycarbonyl (Boc) group and the esterification of both carboxylic acid functionalities. The Boc group is a widely used protecting group in peptide synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[3][4]

Protocol 1: Esterification and Boc Protection of L-Glutamic Acid

  • Esterification: To a stirred suspension of L-glutamic acid (1.0 eq) in methanol (10 volumes), add thionyl chloride (2.2 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until completion. Remove the solvent under reduced pressure to obtain the crude dimethyl L-glutamate hydrochloride.

  • Boc Protection: Dissolve the crude dimethyl L-glutamate hydrochloride in a suitable solvent such as dichloromethane (DCM) (10 volumes). Cool the solution to 0 °C and add triethylamine (2.5 eq) to neutralize the hydrochloride salt. Add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) in DCM. Allow the reaction to warm to room temperature and stir for 8-12 hours.

  • Work-up and Purification: Wash the reaction mixture with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude N-Boc-L-glutamic acid dimethyl ester can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Step 2: Dieckmann Condensation to Form the Piperidine-2,5-dione

The subsequent step involves an intramolecular Dieckmann condensation of the N-Boc-L-glutamic acid dimethyl ester to form the six-membered piperidine-2,5-dione ring.[5] This cyclization is a key step in constructing the core heterocyclic scaffold.

Protocol 2: Intramolecular Dieckmann Condensation

  • Reaction Setup: To a solution of a strong base, such as sodium methoxide (1.1 eq) in anhydrous tetrahydrofuran (THF) (20 volumes) at 0 °C, add a solution of N-Boc-L-glutamic acid dimethyl ester (1.0 eq) in anhydrous THF dropwise.

  • Reaction Execution: Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting crude (S)-5-(tert-butoxycarbonylamino)piperidine-2,5-dione can be purified by crystallization or column chromatography.

Step 3: Selective Reduction to (5S)-5-(tert-butoxycarbonylamino)piperidin-2-one

The piperidine-2,5-dione is then selectively reduced to the desired piperidin-2-one. This transformation requires a chemoselective reducing agent that will reduce one of the carbonyl groups without affecting the other or the Boc protecting group. Sodium borohydride is a suitable reagent for this purpose under controlled conditions.

Protocol 3: Selective Carbonyl Reduction

  • Reaction Setup: Dissolve the (S)-5-(tert-butoxycarbonylamino)piperidine-2,5-dione (1.0 eq) in a mixture of THF and methanol (e.g., 4:1 v/v) and cool to 0 °C.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C for 1-2 hours, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification: Quench the reaction by the careful addition of acetone, followed by water. Remove the organic solvents under reduced pressure. Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by column chromatography on silica gel to yield (5S)-5-(tert-butoxycarbonylamino)piperidin-2-one.

Part 2: N-Benzylation and Deprotection

With the chiral piperidinone core in hand, the next phase involves the introduction of the benzyl group at the lactam nitrogen, followed by the removal of the Boc protecting group to yield the final product.

Step 4: N-Benzylation of the Piperidinone

The N-benzylation can be achieved through direct alkylation with a benzyl halide in the presence of a base.[6] This is a standard and scalable method for the formation of N-C bonds.

Protocol 4: N-Benzylation of (5S)-5-(tert-butoxycarbonylamino)piperidin-2-one

  • Reaction Setup: To a solution of (5S)-5-(tert-butoxycarbonylamino)piperidin-2-one (1.0 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 volumes), add a base such as potassium carbonate (K₂CO₃) (1.5 eq) or sodium hydride (NaH) (1.2 eq, used with caution).

  • Alkylation: Add benzyl bromide or benzyl chloride (1.2 eq) dropwise to the suspension. Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude (5S)-5-(tert-butoxycarbonylamino)-1-benzylpiperidin-2-one can be purified by column chromatography.

Alternative: Reductive Amination for N-Benzylation

While direct alkylation is effective, reductive amination offers a milder alternative for N-benzylation, particularly on a large scale.[7][8] However, this would require a different synthetic intermediate. For the purpose of this guide, direct alkylation is presented as the primary method due to its straightforward application to the synthesized piperidinone.

Step 5: Boc Deprotection

The final step is the removal of the Boc protecting group from the amino function at the C5 position. This is typically achieved under acidic conditions, which cleanly cleaves the carbamate to reveal the primary amine.[4]

Protocol 5: Deprotection of the Boc Group

  • Deprotection Reaction: Dissolve the (5S)-5-(tert-butoxycarbonylamino)-1-benzylpiperidin-2-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate (10 volumes). Add a strong acid, such as trifluoroacetic acid (TFA) (5-10 eq) or a solution of HCl in dioxane (4M, excess), and stir at room temperature for 1-3 hours.

  • Work-up and Purification: Monitor the reaction by TLC. Upon completion, remove the excess acid and solvent under reduced pressure. Dissolve the residue in water and basify with a suitable base (e.g., saturated NaHCO₃ or 1N NaOH) to a pH of 9-10. Extract the free amine with DCM or another suitable organic solvent. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude (5S)-5-amino-1-benzylpiperidin-2-one. The product can be further purified by crystallization or column chromatography to obtain the desired purity.

Data Summary

StepReactionKey ReagentsTypical YieldPurity
1 Esterification & Boc ProtectionL-Glutamic Acid, Thionyl Chloride, (Boc)₂O85-95%>95%
2 Dieckmann CondensationN-Boc-L-Glutamic Acid Dimethyl Ester, NaOMe70-80%>95%
3 Selective Reduction(S)-5-(Boc-amino)piperidine-2,5-dione, NaBH₄60-70%>98%
4 N-Benzylation(5S)-5-(Boc-amino)piperidin-2-one, Benzyl Bromide, K₂CO₃80-90%>97%
5 Boc Deprotection(5S)-5-(Boc-amino)-1-benzylpiperidin-2-one, TFA>90%>99%

Table 1: Summary of reaction steps, key reagents, and expected outcomes for the synthesis of (5S)-5-amino-1-benzylpiperidin-2-one.

Visualization of Key Transformations

Key_Transformations cluster_0 Piperidinone Ring Formation cluster_1 Functional Group Manipulation A N-Boc-L-Glutamic Acid Dimethyl Ester B (S)-5-(tert-butoxycarbonylamino) piperidine-2,5-dione A->B Dieckmann Condensation C (5S)-5-(tert-butoxycarbonylamino) piperidin-2-one B->C Selective Reduction D (5S)-5-(tert-butoxycarbonylamino) piperidin-2-one E (5S)-5-(tert-butoxycarbonylamino) -1-benzylpiperidin-2-one D->E N-Benzylation F (5S)-5-amino-1-benzyl piperidin-2-one E->F Boc Deprotection

Figure 2: Diagram illustrating the key chemical transformations in the synthetic route.

Conclusion

The synthetic route detailed in this application note provides a robust and scalable method for the production of enantiomerically pure (5S)-5-amino-1-benzylpiperidin-2-one. By starting from the readily available and inexpensive chiral building block L-glutamic acid, this strategy ensures the stereochemical integrity of the final product. The described protocols utilize standard and well-understood chemical transformations, making them amenable to large-scale industrial synthesis. This guide is intended to serve as a valuable resource for researchers and process chemists involved in the development of pharmaceuticals and other fine chemicals incorporating this important chiral scaffold.

References

  • Weber, K., Ohnmacht, U., & Gmeiner, P. (2000). Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. The Journal of Organic Chemistry, 65(23), 7406–7416. [Link]

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  • Drewry, D. H., et al. (2020). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 25(21), 5163. [Link]

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Application Notes & Protocols for the Amidation of (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive technical guide for the amidation of (5S)-5-amino-1-benzylpiperidin-2-one, a critical chiral building block in contemporary medicinal chemistry. Amide bond formation is a cornerstone reaction in the synthesis of pharmaceuticals and bioactive molecules. This guide delves into the fundamental principles governing this transformation, offering a comparative analysis of prevalent coupling methodologies, including the use of carbodiimide and uronium salt-based reagents. We present two detailed, field-proven protocols, a comparative data summary, and a troubleshooting guide to empower researchers in achieving high-yield, high-purity synthesis of N-acylated piperidinone derivatives. The causality behind experimental choices is explained through mechanistic insights, supported by authoritative references.

Introduction: The Significance of the Piperidinone Scaffold

The piperidine ring is a privileged scaffold found in numerous natural products and FDA-approved drugs.[1] Specifically, chiral substituted piperidinones like (5S)-5-amino-1-benzylpiperidin-2-one serve as versatile intermediates for creating complex molecular architectures with defined stereochemistry. The primary amino group at the C5 position is a key handle for introducing diverse functionalities via amidation, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

The direct condensation of a carboxylic acid with an amine to form an amide is a thermodynamically favorable but kinetically slow process. The primary obstacle is the rapid acid-base reaction between the carboxylic acid and the amine, which forms a non-reactive ammonium carboxylate salt.[2][3] Therefore, the activation of the carboxylic acid is essential to facilitate nucleophilic attack by the amine. This guide focuses on the most reliable and efficient methods for activating carboxylic acids for coupling with (5S)-5-amino-1-benzylpiperidin-2-one.

Core Principles: Activating the Carboxylic Acid

The success of an amidation reaction hinges on the choice of coupling reagent, which transforms the hydroxyl group of the carboxylic acid into a good leaving group. This in-situ activation generates a highly electrophilic species that is readily attacked by the amine. The most common classes of coupling reagents are carbodiimides and uronium/aminium salts.[4]

Key Reaction Components and Their Rationale
  • The Coupling Reagent: This is the primary activator.

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2][5] Its major advantage is that the urea byproduct is water-soluble, simplifying purification via aqueous workup.[5][6]

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A third-generation uronium/aminium salt that is among the most powerful and efficient coupling reagents available.[7] It reacts with the carboxylate to form a highly reactive OAt-active ester, which rapidly undergoes aminolysis.[5][8][9] HATU is particularly effective for sterically hindered substrates and for minimizing epimerization of chiral centers.[5][7]

  • Additives (HOBt, HOAt):

    • When using carbodiimides like EDC, additives such as 1-Hydroxybenzotriazole (HOBt) are crucial. The O-acylisourea intermediate is unstable and can rearrange to an inactive N-acylurea byproduct. HOBt intercepts this intermediate to form a more stable HOBt-ester, which is less prone to side reactions and racemization.[5][10]

    • The superiority of HATU stems from the fact that it is the uronium salt of 1-Hydroxy-7-azabenzotriazole (HOAt). The resulting OAt-active ester is more reactive than its OBt counterpart due to a neighboring group effect from the pyridine nitrogen, which accelerates the subsequent aminolysis step.[11]

  • The Base: A non-nucleophilic organic base is required for two primary reasons:

    • To deprotonate the carboxylic acid, forming the carboxylate anion that initiates the attack on the coupling reagent.[9][11]

    • To act as a scavenger for any acid generated during the reaction, ensuring the amine nucleophile remains in its free, unprotonated state.

    • N,N -Diisopropylethylamine (DIPEA or Hünig's Base): A sterically hindered tertiary amine that is an excellent proton scavenger but a poor nucleophile, preventing it from competing with the desired amine reactant.[8][11]

  • The Solvent:

    • Polar aprotic solvents are standard. N,N -Dimethylformamide (DMF) and Dichloromethane (DCM) are excellent choices as they effectively dissolve most reactants and reagents without participating in the reaction.[8]

Experimental Protocols & Methodologies

The following protocols provide step-by-step guidance for the amidation of (5S)-5-amino-1-benzylpiperidin-2-one. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Standard Amidation using EDC/HOBt

This method is robust, cost-effective, and suitable for a wide range of carboxylic acids.

Materials and Reagents:

  • (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aq. NaHCO₃ solution

  • 1M aq. HCl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM (or DMF) to a concentration of approximately 0.1 M.

  • Activation: Cool the solution to 0 °C using an ice bath. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 30 minutes. A clear solution should be observed as the reagents dissolve and the active ester forms.

  • Amine Addition: In a separate flask, dissolve (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Coupling: Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting amine is observed.[10]

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[10]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol gradient).

Protocol 2: High-Efficiency Amidation using HATU

This method is ideal for valuable, sterically hindered, or epimerization-prone substrates where high yield and purity are paramount.

Materials and Reagents:

  • (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq)

  • Carboxylic Acid of interest (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Saturated aq. NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (approx. 0.1 M).

  • Activation: Add DIPEA (2.5 eq) to the solution and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq) in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-6 hours. Monitor progress by TLC or LC-MS. Reactions with HATU are typically much faster than with EDC/HOBt.[11]

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water. Separate the layers. Wash the organic layer extensively with water (3-4x) to remove DMF, followed by saturated NaHCO₃ (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Comparative Data & Method Selection

The choice between EDC/HOBt and HATU depends on the specific requirements of the synthesis.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideO-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate
Additive 1-Hydroxybenzotriazole (HOBt)None required (HOAt is part of the reagent)
Typical Base DIPEA, TriethylamineDIPEA, 2,4,6-Collidine
Typical Solvent DCM, DMFDMF
Reaction Time 12 - 24 hours2 - 6 hours
Pros - Cost-effective- Water-soluble urea byproduct- High efficiency & fast kinetics[11]- Low rate of racemization[7]- Excellent for hindered substrates[5]
Cons - Slower reaction times- Potential for side reactions without HOBt- Higher cost- Byproducts require chromatographic removal

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the experimental process and the underlying chemical transformation.

G cluster_prep Preparation & Activation cluster_coupling Coupling Reaction cluster_purification Work-up & Purification A Dissolve Carboxylic Acid & Coupling Reagent/Additive B Cool to 0°C (if required) A->B C Add Base (Pre-activation for HATU) B->C D Add (5S)-5-amino-1- benzylpiperidin-2-one C->D E Add Base (if not pre-activated) D->E F Stir at RT (Monitor by TLC/LC-MS) E->F G Aqueous Work-up (Acid/Base Washes) F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure Amide Product I->J

Caption: General experimental workflow for amidation.

G RCOOH R-COOH RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO Deprotonation Base Base (DIPEA) Base->RCOOH ActiveEster OAt-Active Ester (Highly Reactive) RCOO->ActiveEster Attack on HATU HATU HATU HATU->ActiveEster TMU Tetramethylurea (Byproduct) ActiveEster->TMU Release Product Amide Product ActiveEster->Product Amine Piperidinone-NH₂ Amine->Product Aminolysis (Nucleophilic Attack)

Caption: Simplified mechanism of HATU-mediated amidation.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Poor quality solvent (contains water/amine).- Use fresh, high-quality reagents and anhydrous solvents.- Ensure adequate base is present, especially if the amine is an HCl salt.[10]
Unreacted Amine - Incomplete activation of the carboxylic acid.- Sterically hindered carboxylic acid.- Increase reaction time or temperature slightly.- Switch to a more powerful coupling agent like HATU.[10]
Side Product Formation - Rearrangement of O-acylisourea (with EDC).- Epimerization of chiral centers.- Ensure HOBt is used with EDC.- Keep reaction temperatures low, especially during the activation step.[10]
Difficult Purification - Water-insoluble urea byproduct (from DCC).- Residual DMF.- Use EDC for easy removal of the urea byproduct.- Perform extensive aqueous washes or use a high-vacuum line to remove DMF.

Conclusion

The amidation of (5S)-5-amino-1-benzylpiperidin-2-one is a reliable and versatile transformation critical for the synthesis of complex pharmaceutical candidates. A successful outcome is predicated on the rational selection of reagents and conditions. For routine synthesis, the EDC/HOBt protocol offers a cost-effective and robust solution. For challenging substrates requiring high efficiency, rapid conversion, and minimal side reactions, the HATU protocol is the superior choice. By understanding the underlying mechanisms and following the detailed protocols herein, researchers can confidently and efficiently synthesize a diverse array of N-acylated piperidinone derivatives.

References

  • Title: HATU - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Amine to Amide Mechanism - HATU Source: Common Organic Chemistry URL: [Link]

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility Source: Peptalyzer URL: [Link]

  • Title: Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries Source: Nature - Scientific Reports URL: [Link]

  • Title: Amide Bond Formation in Cyclization Source: QYAOBIO URL: [Link]

  • Title: Optimizing Amide Coupling Reactions Source: Scribd URL: [Link]

  • Title: Use of statistical design of experiments in the optimization of amide synthesis utilizing polystyrene-supported N-hydroxybenzotriazole resin Source: PubMed URL: [Link]

  • Title: Transamidation of N-acyl-2-piperidinones with various amines Source: ResearchGate URL: [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling Source: Chemistry Steps URL: [Link]

  • Title: Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents Source: PubMed Central URL: [Link]

  • Title: Process optimization for acid-amine coupling: a catalytic approach Source: Growing Science URL: [Link]

  • Title: Transamidation of N‐acyl‐2‐piperidinones with various amines Source: ResearchGate URL: [Link]

  • Title: Coupling Reagents Source: Aapptec Peptides URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: MDPI URL: [Link]

  • Title: Chemistry of Amides Source: LibreTexts Chemistry URL: [Link]

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Application Note: Derivatization Strategies for the 5-Amino Group in Chiral Piperidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Development Professionals Document Type: Advanced Application Note & Experimental Protocol

Executive Summary & Mechanistic Context

The chiral piperidin-2-one (δ-valerolactam) ring is a highly privileged scaffold in modern drug discovery. Specifically, compounds bearing a primary amine at the C5 position—such as (S)-5-aminopiperidin-2-one and its gem-dimethyl analogs—serve as critical vectors for library generation[1]. This motif is heavily utilized in the synthesis of peptidomimetics, direct factor Xa inhibitors, CDK7 inhibitors (e.g., SY-5609)[2], and cereblon (CRBN) modulators for targeted protein degradation (PROTACs)[3].

The primary challenge in derivatizing the 5-amino group lies in chemoselectivity and stereocontrol . The piperidin-2-one scaffold contains two nitrogen atoms: the highly reactive primary amine at C5 and the less reactive, but still susceptible, secondary lactam nitrogen. Furthermore, the C5 stereocenter is prone to epimerization under harshly basic conditions due to the inductive effects of the adjacent ring system. This application note details self-validating protocols for the stereoretentive derivatization of the 5-amino group, focusing on explaining the causality behind reagent selection to ensure high enantiomeric excess ( ee ) and strict chemoselectivity.

Derivatization Workflow & Logical Relationships

The choice of derivatization pathway directly dictates the pharmacological trajectory of the resulting scaffold. Below is a logical workflow mapping the primary derivatization vectors to their downstream medicinal chemistry applications.

G Start Chiral (S)-5-Aminopiperidin-2-one (Key Scaffold) Acylation N-Acylation (HATU, DIPEA) Start->Acylation Carboxylic Acids Sulfonylation Sulfonylation (R-SO2Cl, Pyridine) Start->Sulfonylation Sulfonyl Chlorides Alkylation Reductive Amination (NaBH(OAc)3) Start->Alkylation Aldehydes SNAr Nucleophilic Aromatic Substitution (SNAr) Start->SNAr Ar-F / Ar-Cl Peptidomimetics Peptidomimetics & Enzyme Inhibitors Acylation->Peptidomimetics Amide Bond Formation Cereblon Cereblon Modulators (PROTACs / Glues) Sulfonylation->Cereblon Sulfonamide Linkage Kinase Kinase Inhibitors (e.g., CDK7) Alkylation->Kinase Secondary Amine Vector SNAr->Cereblon Isoindolinone Analogs

Caption: Workflow of 5-aminopiperidin-2-one derivatization strategies and downstream applications.

Quantitative Data: Reaction Profiles & Stereoretention

To guide synthetic planning, the following table summarizes the expected outcomes, optimal conditions, and primary challenges associated with each derivatization class.

Derivatization TypeReagents & SolventsTemp (°C)Expected Yield (%) ee Preservation (%)Primary Mechanistic Challenge
Amide Coupling HATU, DIPEA, DMF0 to 2585–92>99Epimerization at C5 via activated ester lifetime
Sulfonylation R-SO₂Cl, Pyridine, DCM0 to 2578–88>99Over-sulfonylation at the lactam nitrogen
Reductive Amination R-CHO, NaBH(OAc)₃, DCE2570–85>98Over-alkylation (formation of tertiary amine)
SₙAr (Isoindolinones) Ar-F, DIEA, NMP80–10065–80>95Thermal degradation; lactam ring opening

Detailed Experimental Protocols

Protocol A: Stereoretentive N-Acylation (Amide Bond Formation)

Objective: To couple a chiral carboxylic acid to (S)-5-aminopiperidin-2-one without inducing epimerization at the C5 position or cross-reacting with the lactam nitrogen.

Causality & Reagent Rationale: We utilize HATU over standard carbodiimides (like EDC) because the highly reactive 7-aza-HOBt ester intermediate minimizes the lifetime of the activated species, drastically reducing the window for base-catalyzed epimerization[4]. DIPEA (N,N-Diisopropylethylamine) is selected as the base because its steric bulk prevents it from acting as a nucleophile, while its pKa is sufficient to deprotonate the primary amine hydrochloride salt without deprotonating the lactam nitrogen (pKa ~15).

Step-by-Step Procedure:

  • Preparation: In an oven-dried 25 mL round-bottom flask under an inert nitrogen atmosphere, dissolve the carboxylic acid (1.0 mmol) and HATU (1.1 mmol) in anhydrous DMF (5.0 mL).

  • Pre-activation: Add DIPEA (3.0 mmol) dropwise at 0 °C. Stir the mixture for 10 minutes to ensure complete formation of the active ester.

  • Amine Addition: Add (S)-5-aminopiperidin-2-one hydrochloride (1.0 mmol)[5] in a single portion.

  • Reaction: Allow the reaction to warm to room temperature (25 °C) and stir for 2–4 hours. Self-Validation Check: Monitor via LC-MS; the reaction is complete when the primary amine mass ( [M+H]+ 115.1) is fully consumed.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Purification: Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient).

Protocol B: Chemoselective Sulfonylation for Cereblon Probes

Objective: To synthesize sulfonamide-linked derivatives (often used as precursors for CRBN modulators) while strictly avoiding sulfonylation of the lactam nitrogen[3].

Causality & Reagent Rationale: Sulfonyl chlorides are highly electrophilic. If a strong base (like NaH or excessive amounts of unhindered alkylamines) is used, the lactam nitrogen can become deprotonated and undergo competitive sulfonylation. By using Pyridine as both the solvent and the base, we buffer the HCl byproduct effectively. Pyridine acts as a nucleophilic catalyst (forming a reactive sulfonylpyridinium intermediate) but is far too weak to deprotonate the lactam, ensuring absolute chemoselectivity for the 5-amino group.

Step-by-Step Procedure:

  • Preparation: Suspend (S)-5-aminopiperidin-2-one hydrochloride (1.0 mmol) in anhydrous Dichloromethane (DCM, 8.0 mL) and Pyridine (2.0 mL) at 0 °C under nitrogen.

  • Addition: Dissolve the sulfonyl chloride (1.05 mmol) in DCM (2.0 mL) and add it dropwise to the amine suspension over 15 minutes to prevent exothermic spikes.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature for an additional 2 hours.

  • Workup: Dilute the mixture with DCM (15 mL) and wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove pyridine, followed by brine (10 mL). Self-Validation Check: The organic layer should be free of pyridine odor; TLC (ninhydrin stain) should show the disappearance of the primary amine.

  • Isolation: Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to yield the sulfonamide derivative.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the derivatized scaffold, the following analytical validations must be performed:

  • Chemoselectivity Verification (NMR):

    • ¹H NMR: Confirm the presence of the lactam N-H proton (typically a broad singlet around δ 5.5–6.5 ppm in CDCl₃ or δ 7.5 ppm in DMSO- d6​ ). If this peak is missing, over-derivatization at the lactam nitrogen has occurred.

    • ¹³C NMR: The C5 carbon directly attached to the new substituent will shift downfield (e.g., from ~45 ppm in the free amine to ~50-55 ppm in the amide/sulfonamide).

  • Stereochemical Integrity (Chiral HPLC):

    • Because the C5 proton is slightly acidic in the derivatized product (especially in sulfonamides), epimerization is a risk. Run the purified product on a Chiralpak AD-H or OD-H column against a racemic standard. A retention of >99% ee validates the mildness of the chosen base (DIPEA/Pyridine).

  • Derivatization for LC-MS Enhancement:

    • If trace analysis of the unreacted 5-aminopiperidin-2-one is required in biological matrices, derivatization with reagents like Dansyl chloride or N-(4-aminophenyl)piperidine can be employed to enhance electrospray ionization (ESI-MS/MS) detection sensitivity[4].

References

  • Wang, Y., et al. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 2021. Available at:[Link]

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The Strategic Application of (5S)-5-Amino-1-benzylpiperidin-2-one in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Role of Chiral Piperidinones in Modern Medicinal Chemistry

(5S)-5-Amino-1-benzylpiperidin-2-one is a chiral synthetic building block of significant interest in medicinal chemistry, primarily for its application as a key intermediate in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. DPP-4 inhibitors are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus. The stereochemistry of the 5-amino group is crucial for the biological activity of the final drug molecule, making the enantiomerically pure (5S) isomer a valuable starting material. The benzyl group on the piperidinone nitrogen serves as a protecting group and can influence the solubility and handling characteristics of the intermediate. This document provides a detailed overview of the application of (5S)-5-amino-1-benzylpiperidin-2-one in the synthesis of DPP-4 inhibitors, including a representative synthetic protocol and the underlying biological rationale.

The Biological Target: Dipeptidyl Peptidase-4 (DPP-4)

DPP-4 is a serine protease that plays a critical role in glucose homeostasis. It is responsible for the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner. By inhibiting DPP-4, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin release and improved glycemic control.

The efficacy of DPP-4 inhibitors is intrinsically linked to their ability to bind to the active site of the enzyme with high affinity and selectivity. The design of these inhibitors often involves mimicking the structure of the natural substrates of DPP-4. The chiral amine of intermediates like (5S)-5-amino-1-benzylpiperidin-2-one is a key pharmacophoric element that interacts with specific residues in the S2 subsite of the DPP-4 active site, contributing significantly to the binding affinity and efficacy of the inhibitor. For instance, the primary amine of the aminopiperidine moiety in the DPP-4 inhibitor linagliptin forms critical hydrogen bonds with glutamic acid residues (Glu205, Glu206) and a tyrosine residue (Tyr662) in the enzyme's active site[1].

Synthetic Application: Synthesis of a Sitagliptin Analog Precursor

The primary application of (5S)-5-amino-1-benzylpiperidin-2-one in medicinal chemistry is its use as a scaffold to introduce the chiral amine necessary for potent DPP-4 inhibition. A common synthetic strategy involves the N-acylation of the 5-amino group with a suitable carboxylic acid derivative, which constitutes the other key pharmacophoric component of the inhibitor. The following protocol describes a representative synthesis of a precursor to a sitagliptin analog, a widely prescribed DPP-4 inhibitor.

Reaction Scheme

cluster_reactants Reactants cluster_reagents Reagents & Conditions reactant1 (5S)-5-amino-1-benzylpiperidin-2-one product N-((S)-1-benzyl-6-oxopiperidin-3-yl)-(R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanamide reactant1->product reactant2 (R)-3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butanoic acid reactant2->product reagent1 HATU, DIPEA reagent1->product reagent2 DMF, rt reagent2->product cluster_start Intermediate cluster_steps Synthetic Steps start N-((S)-1-benzyl-6-oxopiperidin-3-yl)- (R)-3-(tert-butoxycarbonylamino)-4- (2,4,5-trifluorophenyl)butanamide step1 1. Boc Deprotection (e.g., TFA) start->step1 step2 2. Amide Reduction / Ring Opening step1->step2 step3 3. Coupling with Heterocycle step2->step3 end Final DPP-4 Inhibitor (e.g., Sitagliptin Analog) step3->end

Sources

Troubleshooting & Optimization

improving enantiomeric excess in (5S)-5-amino-1-benzylpiperidin-2-one synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center Prepared by your Senior Application Scientist

Achieving a high enantiomeric excess (ee) in the synthesis of (5S)-5-amino-1-benzylpiperidin-2-one is a common bottleneck in the development of chiral building blocks and protein degraders. Because the C5-stereocenter dictates the downstream pharmacological efficacy of the active pharmaceutical ingredient (API), strict stereocontrol is non-negotiable.

This guide provides field-proven troubleshooting strategies, mechanistic rationales, and self-validating protocols for the two most robust industrial methods: Classical Diastereomeric Salt Resolution and Biocatalytic Asymmetric Reductive Amination (DARA) .

Process Visualization: Enantiomeric Enrichment Pathways

SynthesisWorkflow Start1 Racemic 5-amino-1-benzylpiperidin-2-one ResAgent Half-Equivalent Resolution L-Tartaric Acid (0.5 eq) Start1->ResAgent Pathway A Start2 1-benzylpiperidine-2,5-dione ATA Biocatalytic DARA (S)-ω-Transaminase + PLP Start2->ATA Pathway B Salt Diastereomeric Salt (5S)-Amine·L-Tartrate ResAgent->Salt Crystallization Product Enantiopure (5S)-Isomer (>99% ee) ATA->Product Asymmetric Transfer Workup Kinetic Liberation (pH 9-10, 0°C) Salt->Workup Mild Base Workup->Product

Workflow for achieving >99% ee in (5S)-5-amino-1-benzylpiperidin-2-one synthesis.

Troubleshooting & FAQs

Issue 1: Why is my ee plateauing at ~80% during classical resolution with L-Tartaric Acid?

Mechanistic Rationale: If you are using a 1:1 molar ratio of racemic amine to L-tartaric acid, you are likely forming a mixed crystal lattice. Furthermore, diastereomeric salt crystallization is often under kinetic control. Prolonged stirring (e.g., leaving the reaction overnight) allows thermodynamic equilibration, which causes the more soluble (5R)-diastereomer to co-precipitate, drastically lowering the ee[1].

The Solution: The Half-Equivalent Method By using only 0.5 equivalents of the resolving agent, you stoichiometrically restrict salt formation to only one enantiomer. The unreacted (5R)-enantiomer remains in solution as a free base, preventing mixed salt formation and maximizing separation efficiency [2].

Self-Validating Protocol: Kinetic Resolution via Half-Equivalent Method

  • Dissolution: Dissolve 1.0 eq of racemic 5-amino-1-benzylpiperidin-2-one in an Ethanol/Water mixture (9:1 v/v) at 60 °C.

  • Addition: Slowly add 0.5 eq of L-(+)-tartaric acid dissolved in warm Ethanol.

  • Controlled Cooling: Cool the reactor linearly from 60 °C to 20 °C over exactly 4 hours.

    • Self-Validation Check: Monitor for nucleation at ~40 °C. If the solution remains clear at 35 °C, seed with 0.1% w/w of pure (5S)-amine·L-tartrate. Do not allow supersaturation, as a sudden "crash out" will trap the (R)-isomer.

  • Immediate Filtration: Filter the precipitate immediately upon reaching 20 °C. Do not stir overnight.

    • Self-Validation Check: Analyze the mother liquor via chiral HPLC. It must show a heavy enrichment of the (5R)-enantiomer. If the mother liquor is racemic, the resolution has failed.

Issue 2: In biocatalytic DARA using (S)-ω-Transaminase, conversion is low and ee is sub-optimal. How do I fix this?

Mechanistic Rationale: Amine transaminases (ATAs) catalyze the transfer of an amino group from a donor to a ketone. This reaction is strictly equilibrium-limited. If the ketone byproduct (e.g., acetone from isopropylamine) is not removed, the reverse reaction occurs, stalling conversion and eroding enantioselectivity [3]. Furthermore, the apoenzyme requires Pyridoxal 5'-phosphate (PLP) to function.

The Solution: Equilibrium Shifting Use a vast excess of the amine donor (isopropylamine) and ensure the PLP cofactor is fully dissolved and active.

Self-Validating Protocol: ATA Biocatalysis

  • Buffer Preparation: Prepare a 100 mM phosphate buffer (pH 7.5) containing 1 mM PLP.

    • Self-Validation Check: The buffer must exhibit a distinct, stable yellow color, confirming PLP solubility and activity.

  • Donor Addition: Add 5.0 eq of isopropylamine (IPA). Re-adjust the pH to exactly 7.5 using 1M HCl. (Deviations >0.2 pH units will denature the enzyme).

  • Substrate Loading: Dissolve 1.0 eq of 1-benzylpiperidine-2,5-dione in 10% v/v DMSO and add it to the buffer.

  • Biocatalysis: Add the (S)-selective ω-transaminase (e.g., ATA-117) and incubate at 30 °C with orbital shaking (250 rpm) for 24 hours.

    • Self-Validation Check: Take a 50 µL aliquot at 12 hours, extract with Ethyl Acetate, and run GC-FID. You should observe >60% consumption of the dione. If <20%, increase the enzyme loading or check for DMSO toxicity.

Issue 3: I observe poor recovery and purity during the liberation of the salt (Workup).

Mechanistic Rationale: While the C5 stereocenter is relatively stable, the piperidin-2-one (lactam) ring is susceptible to hydrolysis under harsh basic conditions at elevated temperatures. Using strong bases (like 5M NaOH) and allowing the extraction mixture to exotherm will degrade the lactam ring, leading to poor mass recovery and impurities [4].

Self-Validating Protocol: Mild Liberation

  • Suspend the isolated (5S)-amine·L-tartrate salt in Dichloromethane (DCM) and cool to 0–5 °C in an ice bath.

  • Slowly add cold 1M NaOH dropwise while maintaining vigorous stirring, until the aqueous layer reaches pH 9.5–10.0.

    • Self-Validation Check: Test the aqueous layer with pH paper. Do not exceed pH 10.5.

  • Separate the organic layer immediately. Wash the aqueous layer twice more with cold DCM. Dry over anhydrous Na₂SO₄ and concentrate under reduced pressure (<30 °C bath temperature).

Quantitative Data Summary

The following table summarizes the expected performance metrics when applying the optimized protocols described above:

MethodologyStarting MaterialKey ReagentsTypical Yield (Max 50% for Res.)Typical eeScalabilityPrimary Challenge
Half-Equivalent Resolution Racemic 5-amino-1-benzylpiperidin-2-oneL-(+)-Tartaric Acid (0.5 eq), EtOH/H₂O38% – 45%98% – >99%Excellent (Multi-kg)Requires strict kinetic control during cooling.
ATA Biocatalysis (DARA) 1-benzylpiperidine-2,5-dione(S)-ω-Transaminase, PLP, Isopropylamine85% – 92%>99%Moderate (Pilot scale)Substrate solubility; requires equilibrium shifting.

References

  • Mathew, S., Renn, D., & Rueping, M. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity.
  • Wikipedia Contributors. (n.d.). Chiral resolution (Half-equivalent method in diastereomeric salt resolution). Wikipedia, The Free Encyclopedia. Verify Source
  • BenchChem. (2025). Application Note and Protocols for the Chiral Resolution of Amines using Fendizoic Acid. BenchChem Technical Support. Verify Source
  • Organic Process Research & Development. (2024). Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine.

Sources

preventing racemization during (5S)-5-amino-1-benzylpiperidin-2-one coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals working with the chiral building block (5S)-5-amino-1-benzylpiperidin-2-one .

When utilizing this δ -lactam in coupling reactions, loss of stereochemical integrity (racemization or epimerization) is a critical failure point. As a Senior Application Scientist, I have structured this guide to diagnose the root causality of these issues across both transition-metal catalyzed N-arylation and amide bond formation , providing self-validating protocols to ensure stereoretention.

Diagnostic Overview: The Causality of Racemization

The mechanism of stereochemical degradation depends entirely on the coupling paradigm:

  • C–N Cross-Coupling (Buchwald-Hartwig): The primary amine at the C5 position coordinates to the Palladium(II) center. If the catalyst possesses an open coordination site, the complex undergoes rapid, reversible β -hydride elimination. This forms an achiral Pd-hydride imine intermediate. Subsequent re-insertion of the hydride occurs indiscriminately across both faces of the imine, destroying the (5S) stereocenter[1][2].

  • Amide Coupling (Peptide Synthesis): Primary amines do not racemize under standard basic peptide coupling conditions (e.g., DIPEA/TEA) because the C5 C–H bond is never broken. If you observe epimers in your final amide product, the carboxylic acid partner has racemized via an oxazolone intermediate or direct enolization.

Mechanism A Chiral Pd(II)-Amido Complex B Chiral N-Aryl Product (Retention) A->B Fast Reductive Elimination (L*) C Pd-Hydride Imine Intermediate A->C β-Hydride Elimination D Racemic Pd(II)-Amido Complex C->D Re-insertion (Loss of Stereocenter) E Racemic N-Aryl Product D->E Reductive Elimination

Fig 1: Mechanistic divergence in Pd-catalyzed amination: Reductive elimination vs. racemization.

Troubleshooting Guide & FAQs

Q1: I am performing a Buchwald-Hartwig cross-coupling of (5S)-5-amino-1-benzylpiperidin-2-one with an aryl bromide using Pd₂(dba)₃ and P(o-tolyl)₃. My product is completely racemic. Why?

Answer: Your choice of a monodentate ligand (P(o-tolyl)₃) is the root cause. Monodentate ligands leave an open coordination site on the palladium center, which facilitates the β -hydride elimination of the C5 proton[2]. To prevent this, you must switch to a bidentate ligand with a large bite angle (e.g., BINAP or DPPF). Chelating ligands occupy the necessary coordination sites, sterically blocking β -hydride elimination and forcing the catalytic cycle directly into reductive elimination, thereby preserving the stereocenter[1].

Q2: I switched to BINAP for the N-arylation, but I am still seeing 10-15% racemization. How can I optimize further?

Answer: While bidentate ligands suppress the primary racemization pathway, harsh bases can induce secondary degradation. Strong alkoxide bases (like NaOtBu) can promote background base-catalyzed epimerization. Switch your base to anhydrous Cs2​CO3​ and use a non-polar solvent like Toluene. The low solubility of Cs2​CO3​ in Toluene creates a "slow-release" basic environment that is strong enough to drive the catalytic cycle but mild enough to prevent off-cycle epimerization.

Q3: I am synthesizing a drug intermediate by coupling (5S)-5-amino-1-benzylpiperidin-2-one with a chiral carboxylic acid using HATU/DIPEA. NMR shows a 1:1 mixture of diastereomers. Is the piperidinone racemizing?

Answer: No. The (5S) stereocenter of your piperidinone is stable under these conditions. The epimerization is occurring entirely on your carboxylic acid partner. Highly active uronium reagents like HATU, combined with strong bases like DIPEA, rapidly convert chiral acids into oxazolones, which readily racemize before the amine can attack. You must switch to a stereoretentive coupling system (see Protocol B).

Quantitative Data: Stereoretention by Condition

Coupling ParadigmReagents / LigandsPrimary Mechanism of RacemizationStereoretention (ee %)Recommended Solution
N-Arylation (Pd) Pd₂(dba)₃ / P(o-tolyl)₃ β -Hydride Elimination (Amine)< 10% (Racemic)[2]Switch to bidentate ligands
N-Arylation (Pd) Pd₂(dba)₃ / (±)-BINAPSuppressed β -Elimination> 98%[2]Use chelating phosphines
Amide Coupling HATU / DIPEAOxazolone Formation (Acid)50 - 85%Switch to Oxyma-based systems
Amide Coupling EDC / OxymaPure / TMPSuppressed Oxazolone> 99%Use weak, hindered bases

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Do not deviate from the order of addition, as the kinetic control of intermediates is critical.

Protocol A: Stereoretentive Buchwald-Hartwig N-Arylation

Use this protocol when coupling the piperidinone to an aryl halide.

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (2.5 mol%) and (R)-BINAP (7.5 mol%). Add anhydrous Toluene (0.1 M relative to the amine) and stir for 15 minutes at room temperature until a deep red/orange homogeneous solution forms.

  • Reagent Addition: Add the aryl bromide (1.0 equiv), (5S)-5-amino-1-benzylpiperidin-2-one (1.2 equiv), and finely milled, anhydrous Cs2​CO3​ (2.0 equiv).

  • Reaction: Seal the flask, remove it from the glovebox, and heat at 80 °C for 14 hours under vigorous stirring (800 rpm) to ensure adequate mixing of the heterogeneous base.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a tightly packed pad of Celite, and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Run chiral HPLC on the crude mixture immediately. The presence of a single enantiomeric peak confirms the successful suppression of the β -hydride elimination pathway.

Protocol B: Epimer-Free Amide Coupling

Use this protocol when coupling the piperidinone to a chiral carboxylic acid.

  • Active Ester Formation: Dissolve the chiral carboxylic acid (1.0 equiv) and OxymaPure (1.1 equiv) in anhydrous DMF (0.2 M) and cool to 0 °C. Add EDC·HCl (1.1 equiv) and stir for 10 minutes. Causality note: OxymaPure prevents oxazolone formation by rapidly trapping the O-acylisourea intermediate.

  • Amine Addition: Add (5S)-5-amino-1-benzylpiperidin-2-one (1.05 equiv) to the solution.

  • Base Addition: Dropwise, add 2,4,6-trimethylpyridine (TMP, 2.0 equiv). Causality note: TMP is sterically hindered and weakly basic, preventing proton abstraction at the acid's alpha-carbon.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Workup: Quench with 10% aqueous citric acid to protonate and remove TMP and any unreacted amine. Extract with EtOAc, wash with brine, dry over Na2​SO4​ , and concentrate.

  • Self-Validation Checkpoint: Analyze the crude product via ¹H NMR. Look specifically at the benzylic protons of the piperidinone; a single set of diastereotopic doublets confirms an epimer-free coupling. A doubling of these signals indicates acid racemization.

References

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

Sources

Technical Support Center: Optimizing Yield for (5S)-5-amino-1-benzylpiperidin-2-one N-Alkylation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the N-alkylation of (5S)-5-amino-1-benzylpiperidin-2-one. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this specific transformation, ensuring high yield and purity in your experimental work.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during the N-alkylation of (5S)-5-amino-1-benzylpiperidin-2-one. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles.

Issue 1: Low to No Product Formation

Question: My N-alkylation reaction of (5S)-5-amino-1-benzylpiperidin-2-one is resulting in a very low yield, or I'm only recovering the starting material. What are the likely causes and how can I fix this?

Answer:

Low or no product formation in an N-alkylation reaction can stem from several factors, primarily related to the reactivity of your substrates and the reaction conditions. Here’s a systematic approach to troubleshooting this issue:

1. Insufficient Basicity: The N-alkylation of a secondary amine generates an acid (e.g., HBr, HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]

  • Solution: Incorporate a suitable base to neutralize the acid as it forms. For this substrate, a moderately strong, non-nucleophilic base is recommended to avoid side reactions.

    • Recommended Bases: Potassium carbonate (K₂CO₃) is a common and effective choice.[1][2] It is solid and can be easily filtered off after the reaction. N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base, is another excellent option as it is a liquid and a strong, non-nucleophilic base.[1][3]

    • Implementation: Use 1.5 to 2.0 equivalents of the base relative to the amine starting material.[4]

2. Poor Leaving Group on the Alkylating Agent: The rate of an SN2 reaction, which is the mechanism for this N-alkylation, is highly dependent on the quality of the leaving group.

  • Solution: If you are using an alkyl chloride, consider switching to an alkyl bromide or, even better, an alkyl iodide. The reactivity order for halide leaving groups is I > Br > Cl.[1]

3. Inappropriate Solvent Choice: The solvent plays a crucial role in an SN2 reaction by solvating the ions and influencing the reaction rate.

  • Solution: Polar aprotic solvents are generally preferred for N-alkylation reactions.[1]

    • Recommended Solvents: Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are excellent choices that can help to dissolve the reactants and facilitate the reaction.[1][4] Acetone can also be a suitable solvent.[2][5]

    • Avoid: Protic solvents like ethanol or water can solvate the nucleophile (the amine), reducing its reactivity.

4. Steric Hindrance: While the 5-amino position is relatively accessible, significant steric bulk on either the alkylating agent or a large N-benzyl group could slow the reaction.

  • Solution:

    • Increase the reaction temperature to provide more energy to overcome the activation barrier.

    • If possible, consider a less sterically hindered alkylating agent.

Issue 2: Formation of a Quaternary Ammonium Salt Byproduct

Question: I am observing a significant amount of a byproduct that appears to be the quaternary ammonium salt. How can I minimize this over-alkylation?

Answer:

The formation of a quaternary ammonium salt is a common side reaction in N-alkylations, occurring when the newly formed tertiary amine is further alkylated.[1] Here are strategies to suppress this unwanted reaction:

1. Control of Stoichiometry: The relative amounts of your reactants are critical.

  • Solution: Use a slight excess of the (5S)-5-amino-1-benzylpiperidin-2-one starting material relative to the alkylating agent. A ratio of 1.1 to 1.2 equivalents of the amine to 1.0 equivalent of the alkyl halide is a good starting point.[1]

2. Slow Addition of the Alkylating Agent: Maintaining a low concentration of the alkylating agent throughout the reaction will favor mono-alkylation.

  • Solution: Add the alkylating agent to the reaction mixture slowly. The use of a syringe pump for a controlled, dropwise addition over several hours is highly recommended.[3][4]

3. Choice of Base: A bulky, non-nucleophilic base can help to deprotonate the secondary amine without competing in the alkylation reaction.

  • Solution: N,N-Diisopropylethylamine (DIPEA) is an excellent choice in this scenario.[3]

Issue 3: O-Alkylation of the Lactam

Question: My analysis shows a byproduct that I suspect is the O-alkylated isomer. How can I promote N-alkylation over O-alkylation?

Answer:

While N-alkylation is generally favored for amides and lactams, O-alkylation can occur, especially under certain conditions. The lactam oxygen can act as a competing nucleophile.[6]

1. Reaction Conditions: The choice of base and solvent can influence the N- vs. O-alkylation ratio.

  • Solution:

    • Base: Using a carbonate base like potassium carbonate (K₂CO₃) can sometimes favor N-alkylation.[6] In some cases, using a stronger base like sodium hydride (NaH) in an aprotic solvent like DMF can deprotonate the lactam nitrogen to form the more nucleophilic amide anion, favoring N-alkylation.[7]

    • Solvent: Polar aprotic solvents like DMF or DMSO are generally recommended.[2][8]

2. Cation Effects: The counter-ion of the base can play a role.

  • Insight: Cesium salts, such as cesium carbonate (Cs₂CO₃), have been shown to promote N-alkylation in some systems due to the "cesium effect," where the large, soft cesium cation coordinates to the carbonyl oxygen, increasing the nucleophilicity of the nitrogen.[8][9]

Issue 4: Difficulty in Product Purification

Question: I am struggling to purify my N-alkylated product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification can be challenging due to the presence of unreacted starting materials, the base, and byproducts. A systematic work-up and purification procedure is key.

1. Initial Work-up:

  • Filtration: If you used a solid base like K₂CO₃, begin by filtering the reaction mixture to remove the inorganic salts.[4]

  • Aqueous Extraction:

    • After removing the solvent under reduced pressure, partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4]

    • The aqueous wash will help to remove any remaining inorganic salts and the acid byproduct.

    • Wash the organic layer with brine to remove residual water.

    • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate.[4]

2. Chromatographic Purification:

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the final product.[4]

    • Eluent System: A gradient of a more polar solvent (e.g., ethyl acetate or methanol) in a less polar solvent (e.g., hexanes or dichloromethane) is typically effective. The optimal eluent system should be determined by thin-layer chromatography (TLC) analysis.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose base for the N-alkylation of (5S)-5-amino-1-benzylpiperidin-2-one?

A1: For general-purpose use, potassium carbonate (K₂CO₃) is a reliable, inexpensive, and easy-to-handle choice.[1][2] It is effective at neutralizing the acid byproduct without being overly reactive. For more challenging alkylations or to minimize over-alkylation, N,N-diisopropylethylamine (DIPEA) is an excellent alternative.[1][3]

Q2: Can I use a stronger base like sodium hydride (NaH)?

A2: While NaH can be used to deprotonate the amine, it is a very strong and moisture-sensitive base that requires careful handling under an inert atmosphere.[7] For this specific substrate, the use of NaH may increase the risk of side reactions, including O-alkylation of the lactam. It is generally recommended to start with milder bases like K₂CO₃ or DIPEA.

Q3: What is the recommended reaction temperature?

A3: The optimal temperature will depend on the reactivity of your specific alkylating agent. A good starting point is room temperature.[4] If the reaction is sluggish, you can gently heat the mixture to 50-80°C.[10] Monitoring the reaction progress by TLC or LC-MS is crucial to determine the ideal temperature and reaction time.

Q4: How can I monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction.[2][4] Spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting amine and the appearance of a new, typically less polar, product spot will indicate the reaction is proceeding. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.[4]

Q5: Are there alternative methods to direct N-alkylation with alkyl halides?

A5: Yes, reductive amination is a powerful alternative, especially for introducing alkyl groups that are not easily accessible via alkyl halides.[4][9] This two-step, one-pot process involves reacting the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[4][9] This method often provides higher selectivity and avoids the issue of over-alkylation.[4]

Section 3: Data and Protocols

Table 1: Comparison of Common Bases for N-Alkylation
BasepKa of Conjugate AcidPropertiesTypical Equivalents
Potassium Carbonate (K₂CO₃)~10.3Solid, inexpensive, easy to remove by filtration.[1][2]1.5 - 2.0
N,N-Diisopropylethylamine (DIPEA)~11Liquid, strong, non-nucleophilic, good for preventing over-alkylation.[1][3]1.5 - 2.0
Triethylamine (Et₃N)~10.75Liquid, common, can sometimes act as a nucleophile.[1]1.5 - 2.0
Cesium Carbonate (Cs₂CO₃)~10.3Solid, can promote N-alkylation via the "cesium effect".[8][9]1.5 - 2.0
Protocol 1: General Procedure for Direct N-Alkylation

This protocol provides a general guideline. Optimization for specific substrates is recommended.

Materials:

  • (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq.)

  • Alkyl halide (1.1 eq.)

  • Potassium carbonate (K₂CO₃), finely powdered and dried (2.0 eq.)

  • Anhydrous acetonitrile (MeCN) or N,N-dimethylformamide (DMF)

  • Round-bottom flask with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (5S)-5-amino-1-benzylpiperidin-2-one and anhydrous solvent.

  • Add the powdered potassium carbonate to the mixture.

  • Stir the suspension at room temperature.

  • Slowly add the alkyl halide to the stirred mixture. For reactive alkyl halides, consider using a syringe pump for addition over 1-2 hours to minimize over-alkylation.[4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed. This may take several hours to overnight.

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up as described in the "Difficulty in Product Purification" section.

  • Purify the crude product by silica gel column chromatography.

Section 4: Visual Guides

Diagram 1: General N-Alkylation Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Amine (1.0 eq) and Base (2.0 eq) in Anhydrous Solvent B Slowly Add Alkyl Halide (1.1 eq) at Room Temperature A->B Under Inert Atmosphere C Monitor by TLC/LC-MS B->C D Filter to Remove Base C->D Upon Completion E Concentrate Filtrate D->E F Aqueous Extraction E->F G Column Chromatography F->G H Pure N-Alkylated Product G->H

Caption: A typical experimental workflow for direct N-alkylation.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield or No Reaction Q1 Is a base present? Start->Q1 A1_No Add Base (e.g., K₂CO₃, DIPEA) Q1->A1_No No Q2 Is the leaving group reactive enough (Br or I)? Q1->Q2 Yes A1_No->Q2 A2_No Use Alkyl Bromide or Iodide Q2->A2_No No Q3 Is the solvent polar aprotic (MeCN, DMF)? Q2->Q3 Yes A2_No->Q3 A3_No Change to MeCN or DMF Q3->A3_No No Q4 Is the temperature adequate? Q3->Q4 Yes A3_No->Q4 A4_No Increase Temperature Q4->A4_No No End Re-evaluate Reaction Q4->End Yes A4_No->End

Caption: A decision tree for troubleshooting low-yield N-alkylation reactions.

References

  • Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2022, March 3). Sciencemadness Discussion Board. [Link]

  • For alkylation of a secondary amine (CH2CH2-NH-CH2CH2) by isopropyl group((CH3)2CHI or (CH3)2CHBr which base and solvent do I have to use? | ResearchGate. (2015, January 13). ResearchGate. [Link]

  • N-Alkylation vs O-Alkylation: Influence on the Performance of a Polymeric Field-Effect Transistors Based on a Tetracyclic Lactam Building Block | Macromolecules - ACS Publications. (2017, October 27). ACS Publications. [Link]

  • US6423871B1 - Efficient synthesis of secondary amines by selective alkylation of primary amines - Google Patents. (n.d.).
  • General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer | Organic Letters - ACS Publications. (2019, November 6). ACS Publications. [Link]

  • Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions - MDPI. (2024, May 18). MDPI. [Link]

  • A clean, safe, and efficient method for the N-carboxyalkylation of lactams. (2022, April 6). Sustainable Drug Discovery. [Link]

  • N-alkylation of 4-piperidone - Powered by XMB 1.9.11 - Sciencemadness.org. (2012, July 1). Sciencemadness.org. [Link]

  • Procedure for N-alkylation of Piperidine? - ResearchGate. (2017, March 16). ResearchGate. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (n.d.). Chemical Review and Letters. [Link]

  • Modular Synthesis of Substituted Lactams via Deoxygenative Photochemical Alkylation-Cyclization Cascade of Secondary Amides in Flow | ChemRxiv. (2025, June 10). ChemRxiv. [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2025, October 15). ResearchGate. [Link]

  • On the side-reaction of N-alkylation of amino groups during hydrogenolytic deprotection in alcohol-containing solvents - PubMed. (1993, June). PubMed. [Link]

  • CN101602748B - A kind of purification method of high-purity piperidine - Google Patents. (n.d.).
  • CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. (n.d.).
  • Difficulties with N-Alkylations using alkyl bromides : r/Chempros - Reddit. (2021, March 17). Reddit. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - University of Cambridge. (2025, August 18). University of Cambridge. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines - PMC. (n.d.). PMC. [Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues | ACS Omega. (2020, February 3). ACS Publications. [Link]

  • US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof - Google Patents. (n.d.).
  • Aminoborohydrides. 11. Facile Reduction of N-Alkyl Lactams to the Corresponding Amines Using Lithium Aminoborohydrides | Organic Letters - ACS Publications. (n.d.). ACS Publications. [Link]

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  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation - MDPI. (n.d.). MDPI. [Link]

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Technical Support Center: Troubleshooting Low Solubility of (5S)-5-amino-1-benzylpiperidin-2-one Intermediates

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for (5S)-5-amino-1-benzylpiperidin-2-one and its related intermediates. This guide is designed for researchers, scientists, and drug development professionals who may encounter solubility challenges during synthesis, purification, or formulation. We will explore the underlying chemical principles governing the solubility of this molecule and provide a systematic, hands-on approach to troubleshooting and resolving these issues.

Understanding the Molecule: The Root of Solubility Challenges

The solubility profile of (5S)-5-amino-1-benzylpiperidin-2-one is dictated by a delicate balance between its three key structural features:

  • The Piperidin-2-one Ring: This delta-lactam core is a polar, cyclic amide.[1][2] The carbonyl group and the N-H (if not substituted) can act as hydrogen bond acceptors and donors, respectively, which generally confers some degree of solubility in polar solvents.[2]

  • The (5S)-Amino Group: This primary amine is a basic functional group. It can be readily protonated in acidic conditions to form a highly polar and, therefore, more water-soluble ammonium salt.[3][4] Conversely, in neutral or basic media, it exists as the less soluble free base.

  • The N-Benzyl Group: This large, aromatic substituent is non-polar and lipophilic. It significantly increases the molecule's overall hydrophobicity, which tends to decrease solubility in aqueous systems but improve solubility in many organic solvents.[5]

The low solubility often observed is a direct consequence of the lipophilic benzyl group counteracting the polar lactam and amino functionalities, particularly in neutral aqueous media where the amino group is not ionized.

Frequently Asked Questions (FAQs)

Q1: What is the expected general solubility profile of (5S)-5-amino-1-benzylpiperidin-2-one?

Due to its hybrid nature, the compound typically exhibits moderate to high solubility in polar aprotic solvents like DMSO and DMF, as well as chlorinated solvents like dichloromethane (DCM). It is often soluble in lower alcohols like methanol and ethanol.[2][5] Its solubility in water is expected to be low but highly dependent on pH.[4] It will likely be poorly soluble in non-polar solvents such as hexanes or diethyl ether.[5]

Q2: My compound precipitated unexpectedly from an aqueous solution. What is the most likely cause?

The most common cause is a pH shift towards neutral or basic conditions. If your compound was dissolved in an acidic solution, it existed as the soluble protonated salt. Raising the pH (e.g., during a workup with a basic wash) deprotonates the amino group, converting the molecule back to its less soluble free base form, causing it to precipitate.[6] The solubility of amino acids and related compounds is minimal near their isoelectric point.[4]

Q3: How significantly can pH adjustment improve aqueous solubility?

The effect can be dramatic. By lowering the pH of an aqueous slurry well below the pKa of the conjugate acid of the amino group (typically around pH 2-4), you can fully convert the intermediate into its corresponding salt (e.g., hydrochloride or dihydrochloride).[7] This salt form is ionic and generally exhibits significantly higher aqueous solubility than the free base.[8]

Q4: I am having trouble dissolving the intermediate in my chosen organic reaction solvent. What should I do first?

Before resorting to more complex methods, the first step is a systematic solvent screening. Do not simply increase the volume of the initial solvent, as this can complicate downstream processing. Test the solubility in a small panel of alternative solvents with varying polarities (e.g., THF, Acetonitrile, Ethyl Acetate, Toluene) to find a more suitable medium for your reaction.[9]

Systematic Troubleshooting Guide

This guide provides a logical workflow for addressing solubility issues. Start with the simplest, most direct methods before proceeding to more complex techniques.

Workflow: Troubleshooting Low Solubility

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Start Low Solubility Observed Purity Step 1: Confirm Identity & Purity (LCMS, NMR) Start->Purity Qual_Test Step 2: Perform Qualitative Solubility Tests Purity->Qual_Test Aqueous_Check Is the solvent aqueous? Qual_Test->Aqueous_Check  System Type? Organic_Check Is the solvent organic? Aqueous_Check->Organic_Check No pH_Adjust Step 3: Adjust pH (Form Salt In-Situ) Aqueous_Check->pH_Adjust Yes Solvent_Screen Step 3: Systematic Solvent Screening Organic_Check->Solvent_Screen Yes Reassess Reassess Process Organic_Check->Reassess No/Other Advanced_Aq Step 4: Advanced Aqueous Methods (Co-solvents, Surfactants) pH_Adjust->Advanced_Aq If still insoluble Advanced_Org Step 4: Advanced Organic Methods (Co-solvents, Temp.) Solvent_Screen->Advanced_Org If still insoluble Success Problem Solved Advanced_Aq->Success Advanced_Org->Success G cluster_0 Low pH (Acidic) cluster_1 High pH (Basic/Neutral) Protonated [R-NH3]+ Cl- (Protonated Salt Form) HIGHLY SOLUBLE FreeBase R-NH2 (Free Base Form) POORLY SOLUBLE Protonated->FreeBase + OH- - H+

Caption: Equilibrium between the soluble salt and insoluble free base.

  • Action: Create a slurry of your compound in water. While stirring, slowly add a dilute acid (e.g., 1M HCl) dropwise. Observe for dissolution. The compound should dissolve as it converts to its hydrochloride salt. [3]* Protocol: For a detailed methodology, see Protocol 2: pH-Dependent Solubility Profiling .

  • Causality: The addition of acid protonates the nitrogen atom of the amino group. [4]This creates a positive charge, forming an ammonium salt. This ionic species has a much stronger interaction with polar water molecules through ion-dipole forces, leading to a significant increase in solubility. [7][8]

Step 3: Systematic Solvent Screening for Organic Systems

If you are facing poor solubility in an organic solvent for a reaction or purification, a systematic screening is the most efficient approach.

  • Action: Test the solubility of a small, measured amount of your compound (e.g., 10 mg) in a fixed volume (e.g., 0.5 mL) of a range of solvents.

  • Protocol: A standard shake-flask method can be used for quantitative data. [5]See Protocol 1 for a general procedure.

  • Causality: "Like dissolves like" is the guiding principle. The goal is to match the polarity and hydrogen bonding characteristics of the solvent with those of the solute. Given the molecule's features, solvents with moderate to high polarity that can engage in hydrogen bonding are often successful.

Table 1: Expected Qualitative Solubility in Common Lab Solvents
Solvent ClassExample SolventsExpected SolubilityRationale
Polar Protic Water (Acidic pH)HighForms a highly soluble ammonium salt. [7]
Water (Neutral pH)LowThe lipophilic benzyl group dominates.
Methanol, EthanolHigh to MiscibleCan act as both H-bond donor and acceptor, solvating the lactam and amino groups. [2]
Polar Aprotic DMSO, DMFHighStrong H-bond acceptors with high polarity, effectively solvating the molecule. [10]
Acetonitrile, AcetoneModerate to HighFavorable dipole-dipole interactions are expected. [5]
Ethers THFModerateModerate polarity and can accept H-bonds.
Diethyl EtherLowLow polarity is insufficient to overcome the polar interactions of the lactam and amine.
Chlorinated Dichloromethane (DCM)HighGood solvent for moderately polar organic molecules.
Aromatic TolueneModeratePi-stacking with the benzyl group can aid solubility, but may struggle with the polar end.
Non-Polar Hexanes, HeptaneVery LowLacks the polarity needed to solvate the amine and lactam groups effectively. [5]
Step 4: Advanced Solubility Enhancement Techniques

If the methods above are insufficient, consider these more advanced strategies.

  • Co-solvents: For aqueous systems that cannot be made strongly acidic, adding a water-miscible organic solvent (a co-solvent) like ethanol, isopropanol, or acetonitrile can increase solubility. [11][12] * Causality: The co-solvent reduces the overall polarity of the aqueous medium, making it more favorable for the lipophilic parts of the molecule to be solvated. [11]* Temperature Adjustment: Solubility often increases with temperature. Gently warming the mixture can help dissolve the compound.

    • Causality: For most solids, dissolution is an endothermic process, so increasing the temperature provides the energy needed to break the crystal lattice forces.

    • Caution: Perform preliminary stability tests. The lactam ring could be susceptible to hydrolysis, especially at extreme pH and elevated temperatures. [13]* Particle Size Reduction: If the issue is a slow dissolution rate rather than low intrinsic solubility, reducing the particle size can help. [11][14] * Action: Use techniques like micronization or sonication of the slurry.

    • Causality: Smaller particles have a larger surface area-to-volume ratio, which increases the rate of dissolution according to the Noyes-Whitney equation. [8]

Detailed Experimental Protocols

Protocol 1: Standard Shake-Flask Method for Solubility Determination

This protocol is adapted from standard laboratory procedures for determining equilibrium solubility. [5][9] Objective: To quantitatively measure the solubility of the intermediate in a specific solvent at a set temperature.

Materials:

  • (5S)-5-amino-1-benzylpiperidin-2-one intermediate

  • Chosen solvent(s)

  • Analytical balance

  • Vials with tight-sealing caps (e.g., 4 mL glass vials)

  • Constant temperature shaker/incubator

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible material)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation: Add an excess amount of the solid intermediate to a vial. The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately add a precise volume (e.g., 2.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vial tightly and place it in a constant temperature shaker (e.g., 25 °C). Agitate the sample for 24-48 hours to ensure equilibrium is reached. [5]4. Phase Separation: Allow the vial to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved micro-particles.

  • Analysis: Accurately dilute the filtered sample with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-calibrated HPLC or LC-MS method.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Protocol 2: pH-Dependent Solubility Profiling

Objective: To determine the effect of pH on the aqueous solubility of the intermediate.

Materials:

  • (5S)-5-amino-1-benzylpiperidin-2-one intermediate

  • Deionized water

  • Dilute HCl (e.g., 0.1 M, 1 M) and NaOH (e.g., 0.1 M, 1 M) solutions

  • Calibrated pH meter

  • Stir plate and stir bars

  • Materials from Protocol 1 for analysis

Procedure:

  • Prepare Slurry: Add an excess of the intermediate to a known volume of deionized water in a beaker or flask to create a slurry.

  • Initial pH: Measure the initial pH of the slurry.

  • Acidic Titration: While stirring, slowly add small aliquots of dilute HCl. After each addition, allow the mixture to equilibrate for 10-15 minutes and record the pH.

  • Observe Dissolution: Note the pH at which all the solid material dissolves completely. This gives a qualitative measure of the pH required for full solubilization.

  • Sample at Key pH Points: To get quantitative data, repeat the shake-flask experiment (Protocol 1) using buffered solutions at various target pH values (e.g., pH 2, 4, 6, 7, 8, 10).

  • Data Plotting: Plot solubility (mg/mL) versus pH. The resulting curve will visually demonstrate the sharp increase in solubility at lower pH values.

Protocol 3: In-situ Salt Formation for Practical Application

Objective: To dissolve the intermediate in an aqueous medium for a reaction or formulation by forming its salt.

Materials:

  • (5S)-5-amino-1-benzylpiperidin-2-one intermediate (e.g., 1.0 g, X mmol)

  • Water or aqueous buffer

  • Hydrochloric acid (or other suitable acid like sulfuric or acetic acid)

  • pH meter or pH paper

Procedure:

  • Slurry Formation: Suspend the intermediate (1.0 g) in the desired volume of water.

  • Acid Addition: While stirring, slowly add a stoichiometric amount of acid. For a hydrochloride salt, add at least one equivalent of HCl relative to the intermediate. For example, if you have 5 mmol of the intermediate, add 5 mmol of HCl (e.g., 5 mL of 1M HCl).

  • Monitor pH & Dissolution: Monitor the pH to ensure it is acidic (target pH < 4). Continue stirring. The solid should gradually dissolve as the salt is formed.

  • Adjustment (Optional): If dissolution is incomplete, add a small additional amount of acid dropwise until a clear solution is obtained. Avoid a large excess of acid unless required by subsequent reaction steps.

  • Confirmation: The resulting clear solution now contains the more soluble (5S)-5-amino-1-benzylpiperidin-2-one hydrochloride. This solution can be used for subsequent processing steps.

References

  • Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.analchem.2c04211]
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  • Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Benchchem. [URL: https://www.benchchem.com/technical-guides/solubility-profile-of-1-(piperidin-2-ylmethyl)piperidine-in-organic-solvents]
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  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. ResearchGate. [URL: https://www.researchgate.net/publication/231514749_Solubility_of_Amino_Acids_Influence_of_the_pH_value_and_the_Addition_of_Alcoholic_Cosolvents_on_Aqueous_Solubility]
  • Quantum Mechanical Study of β-Lactam Reactivity: The Effect of Solvation on Barriers of Reaction and Stability of Transition States and Reaction Intermediates. The Journal of Physical Chemistry B. [URL: https://pubs.acs.org/doi/10.1021/jp0353456]
  • Solubility enhancement techniques: A comprehensive review. ResearchGate. [URL: https://www.researchgate.net/publication/369165696_Solubility_enhancement_techniques_A_comprehensive_review]
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  • (5S)-5-amino-1-methyl-piperidin-2-one;dihydrochloride. EvitaChem. [URL: https://www.evitachem.com/product/5s-5-amino-1-methyl-piperidin-2-one-dihydrochloride-cas-1160010-86-6]
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  • Synthesis of bioactive aminoacid derivatives of trans-5-aminomethyl-1-benzyl-6-phenylpiperidin-2-one. Bulgarian Chemical Communications. [URL: https://www.bgchemcomm.com/files/2017/BCC-5-2017-pp-55-61.pdf]
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Technical Support Center: Chiral HPLC Purification of (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral purification of (5S)-5-amino-1-benzylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful chiral separation of this compound. As the therapeutic effects of chiral drugs can be enantiomer-dependent, achieving high enantiomeric purity is a critical aspect of pharmaceutical development.[1][2]

Introduction to (5S)-5-amino-1-benzylpiperidin-2-one and Chiral HPLC

(5S)-5-amino-1-benzylpiperidin-2-one is a chiral molecule with a primary amine group, making its separation a unique challenge.[3] Chiral High-Performance Liquid Chromatography (HPLC) is the most effective technique for separating enantiomers and ensuring the production of safe and effective drugs.[1][4] This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5]

Chemical Properties of 5-amino-1-benzylpiperidin-2-one
PropertyValueSource
CAS Number 156779-12-3[6]
Molecular Formula C12H16N2O[6]
Molecular Weight 204.27 g/mol [7]
Structure Contains a primary amine and a benzyl group[6][8]

Method Development for Chiral Purification

A systematic approach to method development is crucial for achieving optimal separation. This involves selecting the appropriate chiral stationary phase and optimizing the mobile phase composition.

Step 1: Chiral Stationary Phase (CSP) Selection

The choice of CSP is the most critical factor for successful enantiomeric separation.[9] For primary amines like (5S)-5-amino-1-benzylpiperidin-2-one, several types of CSPs have shown promise.

  • Polysaccharide-based CSPs: Columns with cellulose or amylose derivatives, such as Chiralpak® IA, IB, IC, ID, and IE, are often the first choice for screening due to their broad applicability.[10] Specifically, amylose tris(3,5-dichlorophenylcarbamate) (Chiralpak IE) and cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H) have demonstrated excellent performance in separating chiral amines.[9]

  • Crown Ether-based CSPs: These are particularly effective for separating primary amines.[3] The chiral recognition mechanism involves the formation of a complex between the crown ether and the ammonium ion of the primary amine.[11]

  • Zwitterionic CSPs: Columns like ZWIX(+) and ZWIX(-) utilize synergistic double ion-pairing interactions and are well-suited for separating zwitterionic compounds, which can include amino compounds under certain pH conditions.[12]

Recommendation: Start with a screening approach using a selection of polysaccharide-based columns (e.g., Chiralpak IA, IB, and ID) under normal phase conditions.

Step 2: Mobile Phase Optimization

The mobile phase composition directly influences retention time and resolution.[1] For normal phase chromatography, a mixture of a non-polar solvent and a polar modifier is typically used.

  • Non-Polar Solvents: Hexane or heptane are common choices.

  • Polar Modifiers (Alcohols): Isopropanol (IPA), ethanol, and methanol are frequently used to adjust solvent strength.[1] The type and concentration of the alcohol can significantly impact selectivity.[13]

  • Additives for Basic Compounds: For basic compounds like (5S)-5-amino-1-benzylpiperidin-2-one, adding a basic modifier to the mobile phase is often necessary to improve peak shape and resolution.[14]

    • Common Basic Additives: Diethylamine (DEA), triethylamine (TEA), or butylamine are typically used at a concentration of 0.1% to 0.5%.[14]

    • Alternative Basic Additives: In some cases, additives like ethylenediamine (EDA) or 2-aminoethanol can provide superior peak symmetry and resolution.[14]

  • Acidic Additives: While less common for basic compounds, in some instances, an acidic additive like ethanesulfonic acid (ESA) or methanesulfonic acid (MSA) can have a beneficial effect on the separation of basic compounds by forming ion-pairs in the mobile phase.[13][15]

Recommended Starting Conditions:

ParameterRecommended Setting
Mobile Phase Hexane/Isopropanol (90:10, v/v) with 0.1% DEA
Flow Rate 1.0 mL/min
Detection UV at 226 nm[11] or a wavelength appropriate for the benzyl chromophore
Temperature Ambient
Experimental Workflow for Method Development

MethodDevelopment cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization Screening Screen Multiple CSPs (e.g., Chiralpak IA, IB, ID) MobilePhaseScreen Test Different Alcohol Modifiers (IPA, Ethanol) Screening->MobilePhaseScreen BestCSP Select Best Performing CSP Screening->BestCSP OptimizeModifier Optimize Alcohol Concentration BestCSP->OptimizeModifier OptimizeAdditive Optimize Additive Type and Concentration (e.g., DEA, TEA) OptimizeModifier->OptimizeAdditive OptimizeFlow Optimize Flow Rate and Temperature OptimizeAdditive->OptimizeFlow FinalMethod Final Optimized Method OptimizeFlow->FinalMethod

Caption: A systematic workflow for chiral method development.

Troubleshooting Guide

This section addresses common issues encountered during the chiral HPLC purification of (5S)-5-amino-1-benzylpiperidin-2-one in a question-and-answer format.

Q1: I am not seeing any separation between the enantiomers. What should I do?

A1: Lack of separation is a common initial challenge. Here’s a systematic approach to address it:

  • Confirm System Suitability: Ensure your HPLC system is functioning correctly with a standard, achiral compound.

  • Re-evaluate CSP Choice: The selected CSP may not be suitable for this specific compound. Screen a different family of CSPs (e.g., if you started with polysaccharide-based, try a crown ether-based column).[3]

  • Change the Mobile Phase Modifier: Switch the alcohol in your mobile phase. For example, if you are using isopropanol, try ethanol or methanol, as this can significantly alter selectivity.[13]

  • Adjust Additive Concentration: Vary the concentration of your basic additive (e.g., DEA). Sometimes, a higher or lower concentration is needed to achieve separation.[16]

  • Consider a Different Mode: If normal phase is unsuccessful, explore reversed-phase or polar organic modes, as some polysaccharide columns are compatible with these conditions.[10]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape is often related to secondary interactions between the analyte and the stationary phase.

  • Optimize the Basic Additive: The primary amine in your compound can interact strongly with residual silanol groups on the silica support. Ensure you are using an appropriate basic additive (like DEA or TEA) at a sufficient concentration (typically 0.1-0.2%) to suppress these interactions.[14]

  • Try a Different Basic Additive: Some basic compounds show improved peak shape with alternative amines like ethylenediamine (EDA) or ethanolamine.[14]

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a much stronger solvent can cause peak distortion.[17]

  • Lower the Sample Load: Injecting too much sample can overload the column and lead to peak tailing. Reduce the injection volume or sample concentration.

Q3: The retention times are drifting between injections. What is the cause?

A3: Retention time instability can be caused by several factors.

  • Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require extended equilibration times.[18] Ensure the column is thoroughly flushed with the mobile phase before starting your analysis.

  • Mobile Phase Composition Changes: In normal phase, even small changes in the mobile phase composition, such as the evaporation of the more volatile component (e.g., hexane), can lead to shifts in retention. Use freshly prepared mobile phase.

  • Temperature Fluctuations: Column temperature can affect retention. Use a column oven to maintain a constant temperature. Lower temperatures often lead to better chiral selectivity.[19]

  • "Memory Effects" of Additives: If you have recently changed mobile phase additives, residual amounts of the previous additive can linger on the stationary phase and affect retention.[18] It may be necessary to flush the column extensively.

Q4: I am observing a high backpressure. What should I do?

A4: A sudden increase in backpressure usually indicates a blockage in the system.

  • Check for Frit Blockage: The inlet frit of the column can become blocked by particulate matter from the sample or mobile phase.[17] Try back-flushing the column (if the manufacturer's instructions permit) at a low flow rate.

  • Sample Precipitation: If your sample is not fully soluble in the mobile phase, it can precipitate upon injection, blocking the column.[17] Ensure your sample is completely dissolved and consider filtering it before injection.

  • Use a Guard Column: A guard column can help protect your analytical column from particulates and strongly retained impurities.[17]

Troubleshooting Logic Diagram

Troubleshooting cluster_resolution Poor or No Resolution cluster_stability System Instability Start Identify Issue NoSep No Separation Start->NoSep PoorShape Peak Tailing/Broadening Start->PoorShape Drift Retention Time Drift Start->Drift Pressure High Backpressure Start->Pressure Sol_CSP Change CSP NoSep->Sol_CSP Sol_MobilePhase Change Mobile Phase (Modifier/Additive) NoSep->Sol_MobilePhase PoorShape->Sol_MobilePhase Sol_SamplePrep Improve Sample Prep (Solvent, Filtration) PoorShape->Sol_SamplePrep Sol_Equilibrate Increase Equilibration Time Drift->Sol_Equilibrate Sol_Temp Control Temperature Drift->Sol_Temp Sol_Flush Backflush Column / Check Frit Pressure->Sol_Flush Pressure->Sol_SamplePrep

Caption: A logical guide to troubleshooting common chiral HPLC issues.

Frequently Asked Questions (FAQs)

Q: Can I use gradient elution for this chiral separation?

A: While technically possible, isocratic elution (constant mobile phase composition) is much more common and generally recommended for chiral separations. This is because the selectivity in chiral chromatography is highly dependent on the specific interactions with the stationary phase, which can be disrupted by changes in the mobile phase during a run.[18]

Q: How do I transfer this analytical method to a preparative scale?

A: Scaling up from an analytical to a preparative method requires careful consideration. You will need to increase the column diameter and particle size. The flow rate should be scaled up proportionally to the cross-sectional area of the column. You will also need to determine the maximum sample load that can be injected without compromising resolution.

Q: My column performance has degraded over time. Can it be regenerated?

A: For immobilized polysaccharide columns (like Chiralpak IA, IB, etc.), it is often possible to regenerate them by flushing with strong solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), followed by an alcohol rinse.[17] Always consult the column manufacturer's instructions for specific regeneration protocols. For coated columns, the choice of regeneration solvents is much more restricted, and flushing with a strong, compatible solvent like 2-propanol is often the only option.[17]

Q: Why is the choice of alcohol modifier (e.g., IPA vs. ethanol) so important?

A: The alcohol modifier in the mobile phase competes with the analyte for interaction sites on the chiral stationary phase. Different alcohols have different steric hindrances and abilities to form hydrogen bonds, which can alter the way the enantiomers interact with the CSP, thereby changing the selectivity of the separation.[13]

References

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Chiral HPLC and SFC Columns. (n.d.). Columnex LLC. [Link]

  • Understanding Chiral Chromatography: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI (Journal of the Pharmaceutical Society of Korea). [Link]

  • Review of Chiral Stationary Phase Development and Chiral Applications. (2026, March 31). Chromatography Today. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2006, January 6). PubMed. [Link]

  • Trouble with chiral separations. (2020, May 20). Chromatography Today. [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. [Link]

  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives | Request PDF. (n.d.). ResearchGate. [Link]

  • Chiral high-performance liquid chromatographic stationary phases. 1. Separation of the enantiomers of sulfoxides, amines, amino acids, alcohols, hydroxy acids, lactones, and mercaptans. (n.d.). ACS Publications. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International. [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021, March 14). Daicel Chiral Technologies. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • 5-Amino-1-benzylpiperidin-2-one. (n.d.). Achmem. [Link]

  • Getting Started with Chiral Method Development Part Three. (2023, September 25). Regis Technologies. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen. [Link]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). Chiral Technologies Europe. [Link]

  • Enantiomeric Separations using Chiral Counter-Ions. (n.d.). Diva-portal.org. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. (n.d.). VTechWorks. [Link]

  • 1-Benzyl-2-piperidone | C12H15NO. (n.d.). PubChem - NIH. [Link]

  • Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. (n.d.). PMC. [Link]

  • Chiral Amino Acid and Peptide Separations – the Next Generation. (n.d.). Chromatography Today. [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in (5S)-5-amino-1-benzylpiperidin-2-one Amidation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for navigating the challenges of amide bond formation with (5S)-5-amino-1-benzylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in the amidation of this sterically hindered secondary amine. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully synthesize your target amide.

The inherent steric bulk around the C5 amino group of the piperidinone ring can significantly impede the approach of an activated carboxylic acid, leading to low yields, slow reaction times, or complete reaction failure. This guide will equip you with the knowledge to diagnose these issues and implement effective solutions.

Troubleshooting Guide

This section addresses specific problems you might encounter during the amidation of (5S)-5-amino-1-benzylpiperidin-2-one.

Problem 1: Low to No Product Formation

Observation: TLC or LC-MS analysis shows primarily unreacted starting materials (the amine and the carboxylic acid) even after prolonged reaction times.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)Mechanistic Rationale
Insufficiently Reactive Coupling Reagent Switch to a more potent coupling reagent. For sterically hindered amines, standard carbodiimides like DCC or EDC are often ineffective.[1][2] Consider using: Uronium/Aminium Salts: HATU, HCTU, or COMU are highly effective for challenging couplings.[1][3] Phosphonium Salts: PyBOP or PyAOP are excellent choices, particularly for minimizing racemization.[1][4][5]Uronium and phosphonium reagents generate highly reactive acyl-O-isourea or acylphosphonium intermediates, respectively. These intermediates are more susceptible to nucleophilic attack by the sterically encumbered amine compared to the O-acylisourea formed from standard carbodiimides.[4][5][6]
Suboptimal Reaction Conditions Increase Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy to overcome the steric barrier. Microwave-assisted synthesis can also be highly effective.[1] Increase Reactant Concentration: Higher concentrations can favor the bimolecular coupling reaction over potential decomposition pathways of the activated acid.Higher temperatures increase the kinetic energy of the reacting molecules, making successful collisions more probable. Microwave irradiation can lead to rapid, localized heating, often accelerating reactions that are sluggish under conventional heating.
Inappropriate Solvent Use a polar aprotic solvent such as DMF, NMP, or DMSO. These solvents are effective at solvating the charged intermediates formed during the coupling reaction.Polar aprotic solvents can stabilize the charged intermediates and transition states involved in the amidation reaction, thereby lowering the activation energy.
Problem 2: Formation of Significant Side Products

Observation: TLC or LC-MS analysis shows the desired product along with one or more significant impurities.

Potential Causes & Recommended Solutions:

Potential CauseRecommended Solution(s)Mechanistic Rationale
Racemization of the Carboxylic Acid If your carboxylic acid has a chiral center alpha to the carboxyl group, racemization can occur. Use Additives: Incorporate additives like HOBt or HOAt, which are known to suppress racemization.[7][8] Choose Racemization-Suppressing Reagents: Reagents like PyAOP or COMU are specifically designed to minimize racemization.[1]Additives like HOBt and HOAt react with the activated carboxylic acid to form an active ester. This ester is less prone to racemization via oxazolone formation compared to the initial activated species.[5]
Guanidinylation of the Amine (with uronium/aminium reagents) This side reaction can cap the amine, preventing it from reacting with the activated carboxylic acid.[3] Avoid Excess Coupling Reagent: Use the uronium/aminium reagent in a 1:1 stoichiometry with the carboxylic acid. Keep Pre-activation Times Short: Minimize the time the coupling reagent is in contact with the carboxylic acid before adding the amine.Guanidinylation occurs when the uronium/aminium salt reacts directly with the amine nucleophile. By controlling the stoichiometry and pre-activation time, the desired acylation reaction is favored.
Byproduct from Coupling Reagent Complicating Purification Choose a Reagent with Water-Soluble Byproducts: EDC is a good choice as its urea byproduct is water-soluble and easily removed during aqueous workup.[1][2] Filter Insoluble Byproducts: If using DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.[1]The choice of coupling reagent directly impacts the ease of purification. Selecting a reagent whose byproducts have significantly different solubility properties from the desired product simplifies the isolation process.
Experimental Workflow for Troubleshooting

G cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Analysis & Troubleshooting cluster_3 Optimization Strategies start Start: (5S)-5-amino-1-benzylpiperidin-2-one + Carboxylic Acid reagent Select Coupling Reagent (e.g., HATU, PyBOP) start->reagent solvent Choose Solvent (e.g., DMF) reagent->solvent base Add Base (e.g., DIPEA) solvent->base reaction Run Reaction (RT to 60°C) base->reaction monitor Monitor by LC-MS/TLC reaction->monitor analysis Analyze Results monitor->analysis no_rxn No/Low Conversion? analysis->no_rxn side_products Side Products? analysis->side_products end Successful Amidation analysis->end Complete change_reagent Use More Potent Coupling Reagent no_rxn->change_reagent Yes increase_temp Increase Temperature (Conventional or Microwave) no_rxn->increase_temp Yes alt_strategy Consider Alternative Strategy (e.g., Acid Chloride) no_rxn->alt_strategy Persistent Failure additives Add Racemization Suppressor (HOBt/HOAt) side_products->additives Yes (Racemization) change_reagent->reaction increase_temp->reaction additives->reaction alt_strategy->end

Caption: A workflow for troubleshooting sterically hindered amidation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the amidation of (5S)-5-amino-1-benzylpiperidin-2-one so challenging?

The primary challenge is steric hindrance. The piperidinone ring can adopt a chair-like conformation where the C5 amino group may be in a sterically crowded environment. This makes it difficult for the bulky activated carboxylic acid to approach the nitrogen atom for nucleophilic attack.

Q2: Are there alternative strategies if all coupling reagents fail?

Yes, if standard coupling methods are unsuccessful, you can consider more reactive intermediates:

  • Acid Chloride Formation: Converting the carboxylic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive electrophile.[1] This method is often successful for very unreactive amines but can be harsh and may not be suitable for substrates with sensitive functional groups.[1]

Q3: Can catalytic methods be used for this type of amidation?

While stoichiometric coupling reagents are most common, research into catalytic direct amidation is a growing field.[7][9] Boron-derived catalysts, for example, have shown promise in forming amide bonds directly from carboxylic acids and amines, often at elevated temperatures.[10] These methods are attractive from a green chemistry perspective as they avoid the generation of large amounts of stoichiometric waste.[9]

Q4: How does the stereochemistry at C5 affect the reaction?

Logic for Selecting an Amide Coupling Reagent

G start Assess Substrates: (5S)-5-amino-1-benzylpiperidin-2-one + Carboxylic Acid steric_hindrance Is the amine sterically hindered? start->steric_hindrance acid_sensitivity Is the carboxylic acid prone to racemization? steric_hindrance->acid_sensitivity Yes carbodiimides Standard Carbodiimides (DCC, EDC + HOBt) steric_hindrance->carbodiimides No uronium_salts Uronium/Aminium Salts (HATU, HCTU, COMU) acid_sensitivity->uronium_salts No phosphonium_salts Phosphonium Salts (PyBOP, PyAOP) acid_sensitivity->phosphonium_salts Yes acid_chloride Acid Chloride Formation (SOCl₂, Oxalyl Chloride) uronium_salts->acid_chloride If fails phosphonium_salts->acid_chloride If fails

Caption: A decision tree for selecting an appropriate amidation strategy.

Detailed Protocols

Protocol 1: General Procedure for Amidation using HATU
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Activation: Add N,N-diisopropylethylamine (DIPEA) (3.0 eq.) to the mixture and stir at room temperature for 15-20 minutes.

  • Coupling: Add a solution of (5S)-5-amino-1-benzylpiperidin-2-one (1.2 eq.) in anhydrous DMF to the activated acid mixture.

  • Reaction: Stir the reaction at room temperature, or heat to 40-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Amidation via an Acid Chloride

Caution: This procedure should be performed in a well-ventilated fume hood as it involves corrosive and toxic reagents.

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM). Add oxalyl chloride (1.5 eq.) dropwise, followed by a catalytic amount of DMF (1-2 drops). Stir at room temperature until gas evolution ceases (typically 1-2 hours).

  • Solvent Removal: Remove the solvent and excess oxalyl chloride under reduced pressure. It is crucial to ensure all excess reagent is removed.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq.) and a non-nucleophilic base such as DIPEA or triethylamine (2.0 eq.) in anhydrous DCM.

  • Addition: Add the amine solution dropwise to the cold acid chloride solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.

  • Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous layer with DCM. Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.[1]

References

  • Perrin, D. M., & Wang, J. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3144. [Link]

  • Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 239-242. [Link]

  • Sheppard, T. D. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia, 3(1), 246-263. [Link]

  • Xu, X., Feng, H., Huang, L., & Liu, X. (2018). Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate. The Journal of Organic Chemistry, 83(15), 7962-7969. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Chemistry Steps. (2025). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • Clark, J. (2023). Making Amides from Carboxylic Acids. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Organic Reactions. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

  • Kumar, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3589-3592. [Link]

  • Google Patents. (n.d.). US6362351B2 - Catalyst and method for amide formation.
  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Angewandte Chemie International Edition, 61(40), e202207954. [Link]

  • Su, W., & Li, P. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. [Link]

Sources

Technical Support Center: Troubleshooting Benzyl Deprotection of 5-Aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the benzyl deprotection of 5-aminopiperidin-2-one and related lactam substrates. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this critical transformation. Here, we address common challenges and provide in-depth, field-proven insights to minimize side reactions and optimize your synthetic route.

Introduction to the Challenge

The N-benzyl group is a widely used protecting group for amines in organic synthesis due to its general stability and ease of introduction.[1][2] Its removal, most commonly via catalytic hydrogenolysis, is a crucial step in many synthetic pathways.[3][4] However, the deprotection of N-benzyl groups on substrates like 5-aminopiperidin-2-one can be fraught with difficulties, including incomplete reactions and the formation of undesirable side products. This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic understanding and practical experience.

The primary method for N-benzyl deprotection is catalytic hydrogenolysis, which involves the cleavage of the C-N bond using hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C).[3] The generally accepted mechanism involves the adsorption of both the N-benzyl amine and molecular hydrogen onto the palladium surface, leading to the cleavage of the benzylic C-N bond and the formation of the desired amine and toluene.[3]

Frequently Asked Questions (FAQs)

Here we address common questions encountered during the N-benzyl deprotection of 5-aminopiperidin-2-one and similar substrates.

Q1: My N-benzyl deprotection is slow or incomplete. What are the primary causes?

A1: Several factors can contribute to a sluggish or stalled deprotection reaction:

  • Catalyst Inactivity or Poisoning: The palladium catalyst is highly susceptible to poisoning by the product amine, which can strongly coordinate to the metal surface and block active sites.[5][6][7] Additionally, old or improperly stored catalysts may exhibit reduced activity.[5]

  • Insufficient Hydrogen Availability: Inadequate hydrogen pressure or poor mass transfer due to inefficient stirring can limit the amount of hydrogen available at the catalyst surface, thereby slowing the reaction rate.[5]

  • Steric Hindrance: Bulky substituents near the benzyl group or the nitrogen atom can sterically hinder the substrate's approach to the catalyst surface, impeding the reaction.[5]

  • Inappropriate Solvent or Temperature: The choice of solvent significantly impacts reaction rates. Protic solvents like methanol and ethanol are commonly used as they facilitate the reaction.[3] In some cases, a higher temperature may be required to drive the reaction to completion.[5]

Q2: I'm observing unexpected side products. What are the most common side reactions and how can I prevent them?

A2: The most prevalent side reaction is the reduction of other functional groups within the molecule. Overly active catalysts can lead to the reduction of other susceptible groups, such as aromatic rings.[5] Careful monitoring of the reaction progress by TLC or LC-MS is crucial to stop the reaction as soon as the starting material is consumed.[5] In cases where other reducible groups are present, such as benzyloxy groups, double bonds, or nitro groups, catalytic hydrogenation may not be a suitable method.[8]

Q3: Can I use catalytic transfer hydrogenation as an alternative to high-pressure hydrogenation?

A3: Yes, catalytic transfer hydrogenation is a valuable and often safer alternative. This method uses a hydrogen donor in conjunction with a catalyst, avoiding the need for high-pressure hydrogen gas.[9][10] Common hydrogen donors include ammonium formate, formic acid, and 1,4-cyclohexadiene.[3][9]

Q4: How does the choice of catalyst affect the reaction outcome?

A4: The catalyst choice is critical. While 10% Pd/C is a common and cost-effective option, Pearlman's catalyst (20% Pd(OH)₂/C) is often more effective and less prone to causing over-reduction of other functional groups, making it particularly useful for sensitive substrates.[8][11] In some instances, a combination of Pd/C and Pd(OH)₂/C has been shown to be more efficient than either catalyst alone.[3]

Troubleshooting Guide: Reducing Side Reactions

This section provides a problem-and-solution framework for specific issues encountered during the benzyl deprotection of 5-aminopiperidin-2-one.

Issue 1: Incomplete Reaction and Catalyst Poisoning

Symptoms: The reaction stalls before all the starting material is consumed, as observed by TLC or LC-MS analysis.

Root Cause Analysis: The primary amine product is a known poison for palladium catalysts.[5][6] The lone pair of electrons on the nitrogen can coordinate strongly to the palladium surface, inhibiting further catalytic activity.

Solutions & Protocols:

  • Acidification: The addition of a stoichiometric amount of a mild acid, such as acetic acid or hydrochloric acid (in methanol), can protonate the product amine.[5][7] This prevents it from coordinating to and poisoning the catalyst. However, this will necessitate a neutralization step during the workup.[5]

  • Use of a Co-catalyst: The use of an acidic heterogeneous co-catalyst, such as niobic acid-on-carbon (Nb₂O₅/C), has been shown to effectively facilitate the Pd/C-catalyzed debenzylation.[6][7] This combination can enhance reaction rates and the catalysts can be easily removed by filtration without the need for a neutralization step.[6][7]

Workflow for Mitigating Catalyst Poisoning:

G cluster_0 Troubleshooting Incomplete Reaction Incomplete Deprotection Incomplete Deprotection Catalyst Poisoning by Product Amine Catalyst Poisoning by Product Amine Incomplete Deprotection->Catalyst Poisoning by Product Amine Acid Addition (e.g., AcOH) Acid Addition (e.g., AcOH) Catalyst Poisoning by Product Amine->Acid Addition (e.g., AcOH) Option 1 Use Co-catalyst (e.g., Nb2O5/C) Use Co-catalyst (e.g., Nb2O5/C) Catalyst Poisoning by Product Amine->Use Co-catalyst (e.g., Nb2O5/C) Option 2 Protonation of Amine Product Protonation of Amine Product Acid Addition (e.g., AcOH)->Protonation of Amine Product Prevention of Pd Coordination Prevention of Pd Coordination Use Co-catalyst (e.g., Nb2O5/C)->Prevention of Pd Coordination Protonation of Amine Product->Prevention of Pd Coordination Reaction Proceeds to Completion Reaction Proceeds to Completion Prevention of Pd Coordination->Reaction Proceeds to Completion Neutralization Workup Required Neutralization Workup Required Reaction Proceeds to Completion->Neutralization Workup Required If Acid Added Simple Filtration Simple Filtration Reaction Proceeds to Completion->Simple Filtration If Co-catalyst Used

Caption: Workflow for addressing incomplete deprotection reactions.

Issue 2: Over-reduction and Formation of Byproducts

Symptoms: Formation of products where other functional groups (e.g., other aromatic rings) have been reduced.

Root Cause Analysis: The catalyst activity may be too high, or the reaction may have been allowed to proceed for too long. Certain palladium catalysts can be aggressive and lead to the reduction of other susceptible functionalities.[5]

Solutions & Protocols:

  • Careful Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and promptly stop the reaction once the starting material is fully consumed.[5]

  • Catalyst Selection: Consider using a less active catalyst or a different type of catalyst. For instance, Pearlman's catalyst (Pd(OH)₂/C) is often less prone to causing over-reduction compared to standard Pd/C.[8]

  • Alternative Deprotection Methods: If over-reduction remains a significant issue, alternative deprotection methods that do not involve hydrogenation should be considered. These include oxidative deprotection with reagents like DDQ or CAN, or acid-mediated deprotection.[8]

MethodReagentsAdvantagesDisadvantages
Catalytic Hydrogenolysis Pd/C, H₂Clean byproducts (toluene)Can reduce other functional groups
Catalytic Transfer Hydrogenation Pd/C, Ammonium FormateAvoids high-pressure H₂Can still cause over-reduction
Oxidative Deprotection DDQ, CANSelective for N-benzyl groupReagents can be harsh
Acid-Mediated Deprotection Strong Acids (e.g., TFA)Effective for robust substratesNot suitable for acid-labile molecules

Decision Tree for Method Selection:

G cluster_1 Method Selection for N-Benzyl Deprotection Start Start Other Reducible Groups? Other Reducible Groups? Start->Other Reducible Groups? Catalytic Hydrogenation Catalytic Hydrogenation Other Reducible Groups?->Catalytic Hydrogenation No Alternative Methods Alternative Methods Other Reducible Groups?->Alternative Methods Yes Acid-Labile Groups? Acid-Labile Groups? Alternative Methods->Acid-Labile Groups? Oxidative Deprotection (DDQ, CAN) Oxidative Deprotection (DDQ, CAN) Acid-Labile Groups?->Oxidative Deprotection (DDQ, CAN) Yes Acid-Mediated Deprotection Acid-Mediated Deprotection Acid-Labile Groups?->Acid-Mediated Deprotection No

Caption: Decision tree for selecting a suitable deprotection method.

Experimental Protocols

Protocol 1: Standard Catalytic Hydrogenolysis with Pd/C
  • Preparation: In a suitable reaction vessel, dissolve the N-benzyl-5-aminopiperidin-2-one (1.0 eq) in a protic solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 10-20 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric and should be handled with care in a well-ventilated area.[3][12]

  • Hydrogenation: Seal the reaction vessel and purge the atmosphere by evacuating and backfilling with an inert gas (e.g., nitrogen or argon) three times. Then, repeat this process with hydrogen gas. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus.[12]

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen and flush the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.[3]

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified by standard methods such as column chromatography.

Protocol 2: Catalytic Transfer Hydrogenation with Ammonium Formate
  • Preparation: Dissolve the N-benzyl-5-aminopiperidin-2-one (1.0 eq) in methanol.

  • Catalyst Addition: Add 10% Pd/C (10-20 mol% Pd).

  • Hydrogen Donor Addition: Add ammonium formate (3-5 eq) in portions.[5][12]

  • Reaction: Heat the reaction mixture to reflux.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with methanol.[5]

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue.

References

Sources

Technical Support Center: Improving Catalyst Turnover in (5S)-5-amino-1-benzylpiperidin-2-one Hydrogenation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the catalytic hydrogenation of (5S)-5-amino-1-benzylpiperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction efficiency, with a core focus on improving catalyst turnover. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your experimental work.

The primary transformation of interest for this substrate is typically the hydrogenolysis of the N-benzyl group to yield (5S)-5-aminopiperidin-2-one, a valuable chiral building block. Low catalyst turnover in this process is a frequent challenge, leading to increased costs, longer reaction times, and purification difficulties. This guide addresses these issues systematically.

Section 1: Frequently Asked Questions (FAQs) - Quick Troubleshooting

This section provides rapid answers to the most common challenges encountered during the hydrogenation of this aminolactam.

Q1: My hydrogenation reaction has stalled or is showing very low conversion. What are the most likely causes?

A: An incomplete or stalled reaction is typically due to one of three primary factors:

  • Catalyst Deactivation: The most common issue is catalyst poisoning. The product, (5S)-5-aminopiperidin-2-one, contains a primary amine that can strongly coordinate to the catalyst's active sites (e.g., Palladium), effectively blocking them.[1][2][3] Impurities in your starting material, solvent, or hydrogen gas (like sulfur compounds or carbon monoxide) can also act as potent poisons.[1][4][5]

  • Insufficient Hydrogen Availability: This can be due to a poor seal in the reaction vessel, an exhausted hydrogen source (balloon or cylinder), or poor mass transfer of hydrogen gas into the liquid phase. Vigorous stirring is crucial to ensure the catalyst surface is exposed to sufficient hydrogen.[6]

  • Poor Intrinsic Catalyst Activity: The catalyst itself may be of low quality or may have degraded over time. Using a fresh batch of a high-quality catalyst is a critical troubleshooting step.[7]

Q2: What are the tell-tale signs of catalyst poisoning in my reaction?

A: The primary indicators of catalyst poisoning are a significant and often abrupt decrease in the reaction rate or a complete halt to the reaction.[1] You may also observe that you need to use harsher conditions (e.g., higher temperature or pressure) to achieve the same conversion that was previously possible under milder conditions.[1] In some cases, a visible change in the catalyst's appearance, such as clumping or a color change, can occur.[1]

Q3: How do I choose the right catalyst for N-debenzylation of my aminolactam?

A: For N-debenzylation, palladium-based catalysts are the industry standard.[8]

  • Palladium on Carbon (Pd/C): This is a widely used, cost-effective catalyst. However, it can be susceptible to poisoning by the amine product.

  • Pearlman's Catalyst (Pd(OH)₂/C): This is often more effective and less prone to poisoning for N-debenzylation reactions, particularly with amine-containing substrates.[7][9] It is frequently the catalyst of choice for this type of transformation.

  • Other Catalysts: While rhodium and ruthenium catalysts are highly active for hydrogenating N-heterocycles, they are generally not the first choice for selective N-benzyl cleavage.[2][10]

Q4: My reaction is clean but very slow. How can I increase the rate without compromising selectivity?

A: To accelerate a slow reaction, consider the following adjustments:

  • Add an Acid: Introducing a stoichiometric amount of a mild acid, like acetic acid, can dramatically improve the reaction rate.[9] The acid protonates the basic amine product, preventing it from binding to and poisoning the catalyst surface.[11]

  • Increase Catalyst Loading: While this may seem obvious, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can overcome slow rates, although it comes at a higher cost.[7]

  • Optimize Solvent: The choice of solvent can influence reaction rates. Polar protic solvents like ethanol or methanol are commonly used and are often effective.[6][8]

  • Adjust Temperature and Pressure: Gently increasing the temperature (e.g., to 40-60 °C) can increase the rate.[7][9] However, be aware that excessive temperature can sometimes lead to side reactions. Increasing hydrogen pressure can also help, but some studies show that beyond a certain point, it may have a negligible or even negative effect due to competitive adsorption of hydrogen and the substrate on the catalyst surface.[6]

Section 2: In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Overcoming Catalyst Deactivation

Catalyst deactivation is the leading cause of low turnover. The primary culprit in this specific reaction is product inhibition, where the newly formed primary amine poisons the palladium catalyst.

Logical Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing the root cause of low catalyst turnover.

G start Low Catalyst Turnover or Stalled Reaction check_catalyst Is the catalyst fresh and from a reputable source? start->check_catalyst check_h2 Is H2 supply adequate and the system well-sealed? check_catalyst->check_h2 Yes replace_catalyst Action: Replace with fresh Pd(OH)2/C catalyst. check_catalyst->replace_catalyst No check_purity Are starting material and solvent pure? check_h2->check_purity Yes fix_h2 Action: Check H2 source, reseal vessel, increase stirring. check_h2->fix_h2 No purify_sm Action: Purify starting material. Use high-purity solvent. check_purity->purify_sm No add_acid Suspect Product Inhibition. Action: Add 1.0-1.5 eq. of Acetic Acid. check_purity->add_acid Yes success Problem Solved replace_catalyst->success fix_h2->success purify_sm->success add_acid->success

Caption: Troubleshooting workflow for low catalyst turnover.

The Role of Product Inhibition and Acid Additives

The lone pair of electrons on the nitrogen of the product, (5S)-5-aminopiperidin-2-one, has a high affinity for the electron-deficient palladium surface. This strong coordination blocks active sites that are needed for the catalytic cycle to continue.

The Solution: Adding a mild acid, such as acetic acid, protonates the product amine to form an ammonium salt.[9][11] This protonated form has no available lone pair to bind to the catalyst, thus preventing product inhibition and allowing the reaction to proceed to completion with higher turnover.

G cluster_0 Without Acid Additive (Poisoning) cluster_1 With Acid Additive (No Poisoning) Pd_Surface_1 Pd Catalyst Active Site Blocked_Site Blocked Active Site Pd_Surface_1->Blocked_Site Amine_1 Product Amine (R-NH2) Amine_1->Pd_Surface_1 Strong Coordination (Lone Pair) Pd_Surface_2 Pd Catalyst Active Site Amine_2 Product Amine (R-NH2) Ammonium Protonated Amine (R-NH3+) No Lone Pair Amine_2->Ammonium Protonation Acid Acetic Acid (H+) Acid->Ammonium Ammonium->Pd_Surface_2 No Coordination

Caption: Mechanism of acid additives in preventing catalyst poisoning.

Guide 2: Optimizing Reaction Parameters for Maximum Turnover

Fine-tuning reaction conditions is crucial for achieving optimal performance.

ParameterRecommendationRationale & Causality
Catalyst Pearlman's Catalyst (Pd(OH)₂/C, 20 wt%) Generally shows higher activity and resistance to poisoning for N-debenzylation compared to standard Pd/C.[7][9] The hydroxide may play a role in modulating the catalyst surface properties.
Catalyst Loading 5-10 mol% A higher loading can overcome slow reaction rates but diminishes the turnover number (TON). Start with 5 mol% and increase only if necessary. Lowering the loading to <1 mol% is the goal for a highly optimized process.
Solvent Ethanol (EtOH) or Methanol (MeOH) Polar protic solvents are standard. They effectively dissolve the substrate and product salt (when acid is used) and have good hydrogen solubility.[8]
Additive Acetic Acid (AcOH), 1.0-1.5 equivalents Essential for preventing product inhibition. Using a stoichiometric amount ensures that the product amine is fully protonated as it is formed.[9]
Temperature Room Temperature to 60 °C Start at room temperature. If the reaction is slow, gentle heating can significantly increase the rate.[7][9] Avoid excessively high temperatures, which could promote side reactions.
H₂ Pressure 1 atm (Balloon) to 50 psi For many debenzylations, atmospheric pressure is sufficient.[7] Increasing pressure to ~50 psi can enhance the rate by increasing H₂ concentration in the solution, but very high pressures are often unnecessary and may not provide additional benefits.[6]

Section 3: Experimental Protocols

Protocol 1: Optimized N-Debenzylation using Pd(OH)₂/C with Acetic Acid

This protocol provides a robust starting point for achieving high conversion and turnover.

Materials:

  • (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq)

  • Pearlman's Catalyst (Pd(OH)₂/C, 20 wt%), ~5-10 mol%

  • Ethanol (anhydrous)

  • Glacial Acetic Acid (1.5 eq)

  • Hydrogen gas source (balloon or cylinder with regulator)

  • Inert gas (Nitrogen or Argon)

  • Celite™ for filtration

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, add (5S)-5-amino-1-benzylpiperidin-2-one (1.0 eq).

  • Solvent and Additive: Dissolve the starting material in ethanol (approx. 0.1 M concentration). Add glacial acetic acid (1.5 eq) to the solution and stir for a few minutes.

  • Catalyst Addition: Under a gentle stream of inert gas, carefully add the Pearlman's catalyst (5-10 mol%). Caution: Palladium catalysts can be pyrophoric, especially when dry and in the presence of flammable solvents.

  • Inerting: Seal the reaction vessel. Purge the headspace by evacuating under vacuum and backfilling with inert gas. Repeat this cycle three times to remove all oxygen.

  • Hydrogenation: After the final vacuum step, backfill the vessel with hydrogen gas to the desired pressure (e.g., attach a hydrogen-filled balloon or set the regulator to 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature (or desired temperature). Vigorous agitation is critical to ensure good mixing of the gas, liquid, and solid catalyst phases.

  • Monitoring: Monitor the reaction progress by taking small aliquots, filtering them through a syringe filter to remove the catalyst, and analyzing by TLC or LC-MS until the starting material is consumed.

  • Work-up: Once the reaction is complete, carefully purge the vessel with inert gas to remove excess hydrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite™ to remove the catalyst. Wash the Celite pad thoroughly with ethanol to ensure complete recovery of the product. Note: Do not allow the catalyst on the Celite pad to dry completely in the air, as it can become pyrophoric.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to obtain the crude product as its acetate salt. Further purification can be performed as required.

References
  • Mettler Toledo. (n.d.). Hydrogenation Reactions | Safe Reaction Monitoring & Control. Retrieved from [Link]

  • Technic Inc. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Retrieved from [Link]

  • AOCS. (2022, February 16). Hydrogenation in Practice. Retrieved from [Link]

  • Szöllősi, G., & Bartók, M. (2022). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI. Retrieved from [Link]

  • Zhang, W., et al. (2024). Ru-Catalyzed Asymmetric Hydrogenation of α,β-Unsaturated γ-Lactams. ACS Publications. Retrieved from [Link]

  • Li, Y., et al. (2018). Diastereoselective hydrogenation of arenes and pyridines using supported ruthenium nanoparticles under mild conditions. Chemical Communications. Retrieved from [Link]

  • Sajiki, H., et al. (2012). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC. Retrieved from [Link]

  • Pagliaro, M., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. Retrieved from [Link]

  • Li, W., et al. (2011). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. PMC. Retrieved from [Link]

  • Mastelic-Samardzic, Z., et al. (n.d.). Catalytic hydrogenation in the process of 2-((1-benzylpiperidin-4-yl) methyl). PLIVA Croatia Ltd. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of (5S)- and (5R)-5-Amino-1-benzylpiperidin-2-one Enantiomers in Drug Efficacy: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide for Researchers and Drug Development Professionals

The principle of stereoisomerism is a cornerstone of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can profoundly influence its interaction with biological targets, leading to significant differences in efficacy, safety, and metabolism between enantiomers. This guide endeavors to provide a comprehensive comparison of the drug efficacy of the (5S) and (5R) enantiomers of 5-amino-1-benzylpiperidin-2-one. However, a thorough review of publicly available scientific literature, including scholarly articles, patents, and clinical trial databases, reveals a conspicuous absence of direct comparative studies on these specific enantiomers.

While the current body of research does not offer specific experimental data to directly contrast the pharmacological profiles of (5S)-5-amino-1-benzylpiperidin-2-one and its (5R) counterpart, this guide will establish a foundational understanding of why such a comparison is critical in drug development. We will explore the general principles of stereoselectivity in drug action, supported by examples from related piperidine derivatives and other chiral compounds, and outline the experimental methodologies that would be necessary to conduct a robust comparative analysis.

The Critical Role of Chirality in Drug-Target Interactions

The differential pharmacological effects of enantiomers stem from their distinct interactions with chiral biological macromolecules, such as enzymes and receptors. These biological targets possess specific three-dimensional binding sites, and only one enantiomer may fit optimally, much like a key fits a specific lock. The other enantiomer, the distomer, may exhibit lower affinity, a different pharmacological effect, or even contribute to off-target toxicity.

A classic example of this is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The (S)-enantiomer is over 100-fold more potent as an inhibitor of the cyclooxygenase 1 (COX-1) enzyme than the (R)-enantiomer[1]. In this case, the (R)-enantiomer undergoes in vivo metabolic conversion to the active (S)-form, acting as a pro-drug[1]. However, in many other cases, the distomer is inactive or contributes to adverse effects.

The following diagram illustrates the concept of stereoselective binding of enantiomers to a chiral receptor.

G Conceptual Diagram of Stereoselective Receptor Binding cluster_receptor Chiral Receptor Binding Site cluster_S_enantiomer (S)-Enantiomer (Eutomer) cluster_R_enantiomer (R)-Enantiomer (Distomer) r1 r2 r3 s_a A s_a->r1 Strong Fit s_b B s_b->r2 Strong Fit s_c C s_c->r3 Strong Fit r_a A r_a->r1 Weak Fit r_b B r_b->r2 No Fit r_c C r_c->r3 Weak Fit

Figure 1: This diagram illustrates how the (S)-enantiomer (eutomer) achieves a three-point binding to the chiral receptor, resulting in a strong interaction and biological response. In contrast, the (R)-enantiomer (distomer) cannot achieve the same optimal fit, leading to a weaker or no interaction.

Potential Pharmacological Targets for 5-Amino-1-benzylpiperidin-2-one

The 1-benzylpiperidine scaffold is present in a variety of biologically active molecules. Derivatives of this structure have been investigated for a range of therapeutic applications, including:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: For the treatment of Alzheimer's disease[2][3][4].

  • Dual μ-Opioid and σ1 Receptor Ligands: For the development of potent analgesics with reduced side effects[5].

  • Histone Deacetylase (HDAC) Inhibition: Also relevant for Alzheimer's disease therapy[2].

  • Serotonin Transporter (SERT) Inhibition: For the treatment of depression and other neuropsychiatric disorders[3][4].

Given these precedents, it is plausible that the enantiomers of 5-amino-1-benzylpiperidin-2-one could exhibit differential activity at one or more of these targets.

Necessary Experimental Workflows for Comparative Efficacy Assessment

To definitively compare the efficacy of the (5S) and (5R) enantiomers of 5-amino-1-benzylpiperidin-2-one, a series of well-defined experiments would be required. The following workflow outlines the essential steps.

G Experimental Workflow for Enantiomer Comparison cluster_synthesis Chiral Synthesis & Separation cluster_vitro In Vitro Characterization cluster_vivo In Vivo Evaluation synthesis Stereoselective Synthesis or Racemic Synthesis separation Chiral HPLC Separation synthesis->separation purity Enantiomeric Purity Assessment (e.g., Chiral SFC, NMR) separation->purity binding Receptor/Enzyme Binding Assays (Ki) purity->binding functional Functional Assays (IC50/EC50) binding->functional pk Pharmacokinetic Studies (ADME) functional->pk pd Pharmacodynamic/Efficacy Models pk->pd tox Toxicology Studies pd->tox

Figure 2: A generalized workflow for the comparative evaluation of drug enantiomers, starting from chiral synthesis and separation, through in vitro characterization, to in vivo studies.

Detailed Experimental Protocols

1. Chiral Separation and Purity Analysis

  • Objective: To isolate the (5S) and (5R) enantiomers from a racemic mixture and determine their enantiomeric purity.

  • Protocol: Chiral High-Performance Liquid Chromatography (HPLC)

    • Column Selection: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those derived from cellulose or amylose phenylcarbamates (e.g., Chiralpak® series), are often effective for separating amine-containing compounds[6].

    • Mobile Phase Optimization: A systematic screening of mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is performed to achieve baseline separation of the enantiomers[7]. The addition of a small amount of an amine modifier (e.g., diethylamine) may be necessary to improve peak shape.

    • Detection: UV detection is commonly used. If the compound is fluorescent or can be derivatized with a fluorescent tag, fluorescence detection can offer higher sensitivity[6].

    • Enantiomeric Excess (e.e.) Calculation: The e.e. is calculated from the peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100.

2. In Vitro Pharmacological Profiling

  • Objective: To determine the binding affinity and functional activity of each enantiomer at relevant biological targets.

  • Protocol: Radioligand Binding Assay (for a hypothetical receptor target)

    • Preparation of Membranes: Cell membranes expressing the target receptor are prepared from cultured cells or tissue homogenates.

    • Assay Setup: A constant concentration of a radiolabeled ligand (a compound known to bind to the target) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (each enantiomer).

    • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound ligand by rapid filtration.

    • Quantification: The amount of radioactivity on the filter, corresponding to the bound ligand, is measured using a scintillation counter.

    • Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) for each enantiomer is calculated. A lower Ki value indicates a higher binding affinity.

Conclusion and Future Directions

While a direct comparison of the drug efficacy of (5S)-5-amino-1-benzylpiperidin-2-one and its (5R) enantiomer is not possible based on current literature, the principles of stereochemistry in pharmacology strongly suggest that they would exhibit different biological activities. The 1-benzylpiperidine core is a versatile pharmacophore, and it is highly probable that one enantiomer would be more potent or have a more desirable pharmacological profile than the other.

Future research should focus on the stereoselective synthesis or chiral separation of these enantiomers, followed by a systematic evaluation of their pharmacological properties using the experimental workflows outlined in this guide. Such studies are essential to unlock the full therapeutic potential of this chemical scaffold and to ensure the development of safer and more effective medicines. The lack of data for these specific enantiomers highlights a gap in the current scientific landscape and presents an opportunity for novel research in the field of medicinal chemistry.

References

Due to the absence of specific literature on the topic, this reference list includes sources that support the general principles and methodologies discussed in this guide.

  • Kondo, K., et al. (2002). Characterization of orally active nonpeptide vasopressin V(2) receptor agonist. Synthesis and biological evaluation of both the (5R)- and (5S)-enantioisomers of 2-[1-(2-Chloro-4-pyrrolidin-1-yl-benzoyl)-2,3,4,5-tetrahydro-1H-1-benzazepin- 5-yl]-N-isopropylacetamide. Journal of Medicinal Chemistry, 45(17), 3805-8. [Link][8][9]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI. [Link][10]

  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (2024). MDPI. [Link][11]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. (2023). PubMed. [Link][2]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (n.d.). IntechOpen. [Link][12]

  • Stereospecific and selective 5-HT2 antagonism in a series of 5-substituted trans-1-piperazino-3-phenylindans. (n.d.). PubMed. [Link][13]

  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). CHIRAL TECHNOLOGIES EUROPE. [Link][14]

  • Enantiomeric Separations using Chiral Counter-Ions. (n.d.). Diva-portal.org. [Link][15]

  • Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS. (n.d.). Royal Society of Chemistry. [Link][7]

  • Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. [Link][16]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). MDPI. [Link][3][4]

  • Two-directional synthesis and biological evaluation of alkaloid 5-epi-cis-275B′. (n.d.). Royal Society of Chemistry. [Link][17]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). Journal of the Pharmaceutical Society of Korea. [Link][6]

  • How 5-Amino-1MQ Works: Mechanism, Benefits, Stacking, and Cycling Guide. (2025). Swolverine. [Link][18]

  • Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects. (2024). PubMed. [Link][5]

  • Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (n.d.). PMC. [Link][19]

  • The market of chiral drugs. (n.d.). ScienceDirect. [Link][1]

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (n.d.). PMC. [Link][20]

  • SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)- 1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED W. (2024). ResearchGate. [Link][21]

  • Benzyl (2R,5S)-5-amino-2-methylpiperidine-1-carboxylate. (n.d.). Pharmaffiliates. [Link][22]

Sources

High-Performance Chiral Validation: A Comparative Guide to Enantiomeric Purity Methods for (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, comparative guide for the chiral validation of (5S)-5-amino-1-benzylpiperidin-2-one, designed for analytical chemists and drug development professionals.

Introduction and Mechanistic Causality

(5S)-5-amino-1-benzylpiperidin-2-one (CAS: 620165-92-6 for the S-enantiomer; 156779-12-3 for the racemate) is a highly specialized chiral building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs)[1]. Because enantiomeric impurities can drastically alter the pharmacological profile, toxicity, and target-binding affinity of the final drug product, regulatory agencies mandate strict control over chiral purity[2].

Achieving baseline resolution of the (5S) and (5R) enantiomers requires a deep understanding of the molecule's interaction sites. The piperidin-2-one scaffold presents three primary domains for chiral recognition:

  • The Benzyl Group: Engages in hydrophobic and π−π interactions.

  • The Lactam Core: Acts as a strong dipole and hydrogen-bond acceptor.

  • The Primary Amine: Acts as a hydrogen-bond donor but is also prone to causing peak tailing via secondary interactions with residual silanols on the silica support.

To successfully resolve these enantiomers, the chosen Chiral Stationary Phase (CSP) must form transient, reversible diastereomeric complexes with the analyte[3].

ChiralRecognition Analyte (5S)-5-amino-1-benzylpiperidin-2-one PiPi π-π Interactions (Benzyl Group) Analyte->PiPi Hbond Hydrogen Bonding (Lactam & Primary Amine) Analyte->Hbond Dipole Dipole-Dipole Stacking (Carbonyl Core) Analyte->Dipole CSP Amylose Tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-H) CSP->PiPi CSP->Hbond CSP->Dipole Complex Transient Diastereomeric Complex (Enantioselective Resolution) PiPi->Complex Hbond->Complex Dipole->Complex

Caption: Logical relationship of chiral recognition mechanisms between the analyte and CSP.

Comparative Analysis of Chiral Stationary Phases (CSPs)

Not all polysaccharide-based columns yield optimal results for basic lactams. We compared three industry-standard columns under normal-phase conditions (Hexane/Isopropanol/Diethylamine 80:20:0.1 v/v/v). The addition of 0.1% Diethylamine (DEA) is a critical mechanistic choice: it acts as a competitive basic modifier that masks the acidic silanol groups on the silica matrix, thereby preventing severe peak tailing of the primary amine[3].

Table 1: Comparative Chromatographic Performance (1.0 mL/min, 254 nm, 25°C)

Column ChemistryBrand ExampleRetention Time (5R)Retention Time (5S)Selectivity (α)Resolution (Rs)Peak Symmetry
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD-H8.4 min11.2 min1.453.2 1.1
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD-H9.1 min10.5 min1.201.41.3
Cellulose tris(3-chloro-4-methylphenylcarbamate) Lux Cellulose-19.5 min11.0 min1.221.61.2

Analytical Conclusion: The amylose-based CSP (Chiralpak AD-H) significantly outperforms the cellulose-based columns. The helical structure of amylose provides a more inclusive chiral cavity that better accommodates the bulky benzyl group of the piperidin-2-one core, resulting in a superior resolution ( Rs>3.0 ), making it the optimal choice for ICH-compliant validation.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

To ensure the trustworthiness of the analytical data, the method must operate as a self-validating system. This means the protocol includes built-in System Suitability Testing (SST) that acts as a gatekeeper; if the SST fails, the run halts, preventing the generation of invalid data[4].

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mix 800 mL of HPLC-grade n-Hexane with 200 mL of HPLC-grade Isopropanol.

  • Add 1.0 mL of Diethylamine (DEA) to the mixture (0.1% v/v).

  • Sonicate for 10 minutes and filter through a 0.22 µm PTFE membrane.

Step 2: System Suitability Testing (SST)

  • Prepare a racemic standard solution of 5-amino-1-benzylpiperidin-2-one at 100 µg/mL in the mobile phase.

  • Inject 10 µL onto the Chiralpak AD-H column (250 x 4.6 mm, 5 µm).

  • Gatekeeper Criteria: The system is only valid if Resolution ( Rs ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥3000 .

Step 3: Specificity & Blank Assessment

  • Inject the sample diluent (blank) to confirm no interfering peaks elute at the retention times of the (5R) or (5S) enantiomers.

  • Inject a spiked placebo (if applicable) to ensure matrix components do not co-elute with the analytes[5].

Step 4: Sensitivity (LOD and LOQ)

  • Serially dilute the (5R) impurity standard.

  • Determine the Limit of Detection (LOD) where the Signal-to-Noise (S/N) ratio is ≥3:1 [5].

  • Determine the Limit of Quantitation (LOQ) where the S/N ratio is ≥10:1 [5].

ICHValidation Start System Suitability (Rs > 1.5, N > 2000) Spec Specificity (Blank & Placebo) Start->Spec Sens Sensitivity (LOD S/N≥3, LOQ S/N≥10) Spec->Sens Lin Linearity & Range (R² ≥ 0.999) Sens->Lin Acc Accuracy & Precision (Recovery 98-102%) Lin->Acc App Validated QC Method Acc->App

Caption: Step-by-step ICH Q2(R2) validation workflow for enantiomeric purity determination.

Quantitative Validation Data

Following the ICH Q2(R2) guidelines[2], the optimized method utilizing the Chiralpak AD-H column was validated for the quantification of the (5R) impurity in the (5S) API batch.

Table 2: ICH Q2(R2) Validation Metrics for (5R)-Impurity Quantification

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at tR​ No peaks in blank at 8.4 or 11.2 minPass
Limit of Detection (LOD) S/N 30.05 µg/mLPass
Limit of Quantitation (LOQ) S/N 100.15 µg/mLPass
Linearity (Range) R2≥0.999 R2=0.9998 (0.15 to 150 µg/mL)Pass
Method Precision (Repeatability) RSD 2.0% (n=6)0.85% RSDPass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass

By strictly adhering to this validated protocol, laboratories can confidently determine the enantiomeric excess (ee%) of (5S)-5-amino-1-benzylpiperidin-2-one, ensuring the stereochemical integrity of downstream pharmaceutical synthesis.

References

  • 5-amino-1-benzylpiperidin-2-one, min 97%, 250 mg Calpaclab URL:[Link]

  • Development and Validation of Reverse Phase HPLC Method for Enantiomer Excess Determination of Tenofovir Disoproxil Fumarate drug Substance Asian Journal of Research in Chemistry URL:[Link]

Sources

High-Resolution HCD vs. Low-Energy CID: A Comparative Guide to the Mass Spectrometry Fragmentation Pattern of (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

(5S)-5-amino-1-benzylpiperidin-2-one is a critical chiral intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including highly targeted neuroactive compounds and factor Xa inhibitors. For drug development professionals, the structural elucidation and quantitative monitoring of this intermediate rely heavily on tandem mass spectrometry (MS/MS).

However, the choice of dissociation technique fundamentally alters the observed fragmentation pattern. This guide objectively compares the analytical performance of Low-Energy Collision-Induced Dissociation (CID) on a Triple Quadrupole (QqQ) platform against Higher-energy Collisional Dissociation (HCD) on an Orbitrap High-Resolution Mass Spectrometry (HRMS) system.

Mechanistic Causality of Fragmentation

To optimize an MS/MS method, one must first understand the causality behind the molecule's gas-phase behavior. The structure of (5S)-5-amino-1-benzylpiperidin-2-one ( C12​H16​N2​O , exact mass 204.126 Da) presents two distinct functional domains: a highly labile primary amine at the C5 position and a robust N-benzyl lactam core 1.

Under positive electrospray ionization (ESI+), the molecule readily protonates to form the [M+H]+ precursor at m/z 205.134. The subsequent fragmentation pathways are dictated by the kinetic energy imparted during collision:

  • Deamination (Low-Energy Pathway): The lowest energy barrier to dissociation is the loss of ammonia (-17 Da) from the protonated primary amine. This yields a stable lactam core fragment at m/z 188.107.

  • N-Benzyl Cleavage (High-Energy Pathway): When subjected to higher collision energies, the robust N-benzyl bond shatters. Because the resulting tropylium cation ( [C7​H7​]+ ) is highly resonance-stabilized, it dominates the spectrum at m/z 91.054.

  • Secondary Fragmentation: The tropylium cation can undergo further neutral loss of acetylene (-26 Da) to form the cyclopentadienyl cation at m/z 65.039.

MS_Fragmentation Precursor [M+H]+ m/z 205.134 (5S)-5-amino-1-benzylpiperidin-2-one F_188 [M+H - NH3]+ m/z 188.107 Lactam Core Precursor->F_188 -NH3 (-17 Da) Low-Energy CID F_91 [C7H7]+ m/z 91.054 Tropylium Cation Precursor->F_91 N-Benzyl Cleavage High-Energy HCD F_65 [C5H5]+ m/z 65.039 Cyclopentadienyl Cation F_91->F_65 -C2H2 (-26 Da) Secondary Cleavage

Proposed ESI-MS/MS fragmentation pathways for (5S)-5-amino-1-benzylpiperidin-2-one.

Platform Comparison: QqQ CID vs. Orbitrap HCD

The physical architecture of the mass spectrometer governs which of the above pathways is observed 2.

  • Triple Quadrupole (QqQ) CID: Utilizes a collision cell (Q2) where ions undergo relatively low-energy collisions with argon or nitrogen. This technique is highly efficient at driving the lowest-energy dissociation pathway (deamination), making the m/z 188 ion ideal for targeted Multiple Reaction Monitoring (MRM) quantitation.

  • Orbitrap HCD (Beam-Type CID): HCD accelerates ions into a nitrogen-filled multipole at high kinetic energies 3. This non-equilibrium process shatters the molecule into multiple fragments simultaneously. Crucially, because HCD does not trap ions during fragmentation, it bypasses the "1/3 low-mass cutoff rule" inherent to traditional ion traps, allowing for the high-resolution detection of small diagnostic ions like m/z 91 and m/z 65 4.

Quantitative Data Comparison
Precursor Ion (m/z)Fragment Ion (m/z)Structural AssignmentQqQ CID AbundanceOrbitrap HCD AbundanceMass Error (ppm, HRMS)
205.134188.107 [M+H−NH3​]+ +++ (Base Peak)++< 1.8
205.134160.112 [M+H−NH3​−CO]+ ++< 2.5
205.13491.054 [C7​H7​]+ (Tropylium)+++++ (Base Peak)< 1.2
205.13465.039 [C5​H5​]+ - (Cutoff limit)++< 2.0

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. By incorporating a Stable Isotope-Labeled Internal Standard (SIL-ISTD), the protocol inherently controls for matrix suppression, extraction recovery, and instrument drift.

Workflow cluster_MS Mass Spectrometry Platforms Sample Sample Prep & SIL-ISTD Spike LC UHPLC Separation (C18, Gradient) Sample->LC QqQ Triple Quadrupole Low-Energy CID (MRM) LC->QqQ Orbitrap Orbitrap HRMS Beam-Type HCD (PRM) LC->Orbitrap Data Data Analysis & Validation QqQ->Data Orbitrap->Data

Comparative analytical workflow for CID and HCD mass spectrometry platforms.

Step 1: Sample Preparation & System Suitability
  • SIL-ISTD Spiking: Spike 10 µL of a 100 ng/mL solution of (5S)-5-amino-1-(d5-benzyl)piperidin-2-one into 90 µL of the analytical sample. Causality: The d5-benzyl analog co-elutes exactly with the analyte, validating that any fluctuation in MS signal is due to concentration, not matrix ionization suppression.

  • Extraction: Perform a standard protein precipitation using 300 µL of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes.

  • System Suitability Test (SST): Inject a solvent blank followed by an SST standard prior to the analytical run to verify zero column carryover and confirm mass calibration accuracy.

Step 2: UHPLC Chromatographic Separation
  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) to ensure sharp peak shapes and minimize isobaric interference.

  • Mobile Phases: Phase A: 0.1% Formic Acid in Water. Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Run a ballistic gradient from 5% B to 95% B over 3.5 minutes at a flow rate of 0.4 mL/min.

Step 3: Triple Quadrupole (QqQ) CID Protocol (Quantitation)
  • Source Optimization: Set the ESI capillary voltage to +3.5 kV.

  • MRM Transitions: Monitor the primary transition m/z 205.1 188.1.

  • Collision Energy (CE) Tuning: Apply a CE of 15 eV. Causality: 15 eV is sufficient to break the primary amine bond without inducing secondary fragmentation, maximizing the signal-to-noise ratio for the 188.1 quantifier ion.

Step 4: Orbitrap HCD Protocol (Structural Elucidation)
  • Parallel Reaction Monitoring (PRM): Isolate the m/z 205.134 precursor in the quadrupole with a 1.0 Da isolation window.

  • Stepped Normalized Collision Energy (NCE): Apply a stepped NCE of 20, 40, and 60. Causality: Stepped NCE ensures that both low-energy fragments (loss of NH3​ ) and high-energy fragments (tropylium and cyclopentadienyl cations) are captured in a single, rich composite MS/MS spectrum.

  • Resolution: Set the Orbitrap resolution to 70,000 (at m/z 200) to ensure sub-ppm mass accuracy for empirical formula confirmation.

Conclusion & Recommendations

For the analysis of (5S)-5-amino-1-benzylpiperidin-2-one, the choice of MS platform should be strictly dictated by the analytical goal:

  • Choose QqQ CID when the objective is high-throughput, high-sensitivity pharmacokinetics (PK) or trace-level quantitation. The low-energy deamination pathway (m/z 188) provides an exceptionally clean MRM transition.

  • Choose Orbitrap HCD when the objective is impurity profiling, metabolite identification, or structural elucidation. The beam-type fragmentation uniquely yields the m/z 91 and m/z 65 diagnostic ions, providing definitive proof of the N-benzyl moiety's integrity.

References

  • PubChem. "1-Benzyl-2-piperidone". National Institutes of Health (NIH).[Link]

  • Nagaraj N, et al. "Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms". PMC, National Institutes of Health (NIH).[Link]

  • FAIE. "High-Energy Collision Dissociation (HCD): Principles, Applications, and Uses in Mass Spectrometry". FAIE. [Link]

Sources

chiral stationary phase comparison for (5S)-5-amino-1-benzylpiperidin-2-one separation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Chiral Stationary Phase Selection for the Enantioseparation of (5S)-5-amino-1-benzylpiperidin-2-one

This guide provides a comprehensive comparison of chiral stationary phases (CSPs) for the challenging separation of (5S)-5-amino-1-benzylpiperidin-2-one, a chiral cyclic β-amino lactam. As the stereochemistry of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles, achieving enantiomeric purity is paramount in drug development. This document offers researchers, scientists, and drug development professionals a detailed analysis of CSP options, the underlying principles of chiral recognition, and a practical framework for method development.

The Challenge: Separating Cyclic Amine Enantiomers

(5S)-5-amino-1-benzylpiperidin-2-one possesses multiple points for potential molecular interaction: a secondary amine, an amide (lactam), and a benzyl group. The rigidity of the piperidinone ring and the presence of both hydrogen bond donors and acceptors make it a suitable candidate for direct chiral separation by high-performance liquid chromatography (HPLC). The key to a successful separation lies in selecting a chiral stationary phase that can exploit these structural features to form transient, diastereomeric complexes with differing stabilities.

The principle of chiral recognition largely relies on the formation of at least three simultaneous interactions between the analyte and the chiral selector, with at least one interaction being stereochemically dependent.[1][2] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole forces, steric hindrance, and inclusion phenomena.[3][4]

A Comparative Analysis of Leading CSP Technologies

The most effective CSPs for separating amine-containing chiral compounds fall into three main categories: Polysaccharide-based, Pirkle-type, and Macrocyclic Glycopeptide-based phases. Each class operates on distinct chiral recognition mechanisms and offers unique advantages.

Polysaccharide-Based CSPs

Polysaccharide-based CSPs, derived from cellulose or amylose polymers, are the most widely used and often the first choice for chiral screening.[5] The chiral selectors are derivatized with carbamates or esters, creating a complex three-dimensional structure with chiral grooves and cavities.[2][6]

Mechanism of Chiral Recognition: The helical structure of the polysaccharide backbone is crucial for enantioselectivity.[2] Chiral recognition is achieved through a combination of interactions:

  • Hydrogen Bonding: The carbamate groups on the selector can interact with the amine and amide groups of the analyte.

  • π-π Interactions: The phenyl groups of the selector can interact with the benzyl group of the analyte.

  • Steric Interactions: The analyte fits into the chiral grooves of the polymer. The differential fit between the two enantiomers leads to different retention times.[6]

  • Dipole-Dipole Interactions: Polar groups on both the analyte and CSP contribute to the separation.[2]

Advantages:

  • Broad Applicability: Effective for a wide range of chiral compounds, including those with amine functionalities.[7][8]

  • High Success Rate: Often provide at least partial separation in initial screening, making them an excellent starting point.[9]

Considerations:

  • Coated vs. Immobilized: Coated phases have limitations on solvent compatibility, as "non-standard" solvents like dichloromethane or toluene can damage the column.[2] Immobilized phases are covalently bonded to the silica and offer much greater solvent flexibility, expanding the range of possible mobile phases.[5][6]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs are based on small, synthetic chiral molecules covalently bonded to a silica support.[1][10] A highly versatile example is the Whelk-O 1, which incorporates π-electron acceptor (3,5-dinitrobenzoyl) and π-electron donor (naphthyl) regions, as well as hydrogen bonding sites.[1][5]

Mechanism of Chiral Recognition: Pirkle-type phases are a prime example of the "three-point interaction" model.[1][2] The separation of a molecule like (5S)-5-amino-1-benzylpiperidin-2-one would rely on:

  • π-π Interactions: The π-acidic dinitrobenzoyl ring on the CSP interacts with the π-basic benzyl ring of the analyte.

  • Hydrogen Bonding: The amide linker on the CSP can form hydrogen bonds with the analyte's amine or lactam group.

  • Dipole Stacking and Steric Effects: The overall shape and electronic properties of the analyte determine how well it fits into the chiral selector's binding pocket.

Advantages:

  • Solvent Versatility: Being covalently bonded, these phases are compatible with a wide range of normal-phase, reversed-phase, and polar organic solvents.[1][11]

  • Invertible Elution Order: They are often available with both (R,R) and (S,S) configurations, allowing the user to switch the elution order of the enantiomers by simply changing the column.[10][11] This is particularly useful for purifying a trace enantiomer that might otherwise co-elute on the tail of the major peak.

  • High Loading Capacity: Generally well-suited for preparative-scale separations.[10]

Macrocyclic Glycopeptide-Based CSPs

These CSPs utilize macrocyclic antibiotics like teicoplanin or vancomycin bonded to silica.[12][13] They are particularly effective for separating molecules containing amine and/or carboxylic acid groups, making them highly relevant for this application.[14][15]

Mechanism of Chiral Recognition: Macrocyclic glycopeptides possess a complex, basket-like structure with multiple stereogenic centers and functional groups.[16] This allows for several modes of interaction:

  • Ionic Interactions: The primary mechanism for amino-containing compounds involves a charge-charge interaction between a cationic amine group on the analyte and an anionic carboxylate group within the selector's peptide basket.[12][16]

  • Inclusion Complexation: The hydrophobic "basket" can include the benzyl group of the analyte.

  • Hydrogen Bonding: The numerous peptide and sugar moieties provide ample sites for hydrogen bonding.[13]

  • Steric Interactions: The overall size and shape of the analyte relative to the complex structure of the macrocycle play a key role.

Advantages:

  • Multimodal Operation: Can be used in reversed-phase, normal-phase, polar organic, and a unique polar ionic mode (PIM), offering great flexibility in method development.[14]

  • High Selectivity for Amines: Especially well-suited for the chiral separation of primary and secondary amines.[13][14]

  • Complementary Selectivity: Different macrocyclic glycopeptide columns (e.g., Teicoplanin vs. Vancomycin) often show complementary separation behavior.[13]

Comparative Performance Data

While specific application notes for (5S)-5-amino-1-benzylpiperidin-2-one are not publicly available, data from structurally similar piperidinone and cyclic amine derivatives provide a strong basis for CSP selection.

Chiral Stationary PhaseAnalyte ClassMobile PhaseSeparation Factor (α)Resolution (Rₛ)Reference
Chiralpak® AD / IB Piperidin-4-one DerivativesHexane/Isopropanol (60:40)1.05 - 2.160.16 - 3.40[17]
Chiralpak® IA / AD-H Piperidine Derivativesn-Hexane/EthanolGood PerformanceGood Performance[7]
Chirobiotic™ T Cyclic AminesPolar Ionic Mode (e.g., MeOH/TEA)Effective SeparationBaseline Resolution[13][15]
Whelk-O® 1 Various Amine CompoundsHexane/EthanolVersatileVersatile[5][18]

Experimental Protocol: A General Screening Workflow

This protocol outlines a systematic approach to screen and optimize the chiral separation of (5S)-5-amino-1-benzylpiperidin-2-one.

Step 1: Analyte and Sample Preparation
  • Solubility Test: Determine the solubility of the racemic analyte in common HPLC solvents (e.g., Hexane, Isopropanol (IPA), Ethanol (EtOH), Methanol (MeOH), Acetonitrile (ACN)).

  • Sample Preparation: Prepare a stock solution of the racemate at approximately 1 mg/mL in a suitable solvent (e.g., mobile phase or a strong solvent like ethanol). Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Step 2: Initial CSP and Mobile Phase Screening
  • Column Selection: Based on the analysis above, a primary screening set should include:

    • An immobilized polysaccharide CSP (e.g., Chiralpak® IA or IB ).[19]

    • A versatile Pirkle-type CSP (e.g., (R,R)-Whelk-O® 1 ).[18]

    • A macrocyclic glycopeptide CSP (e.g., Chirobiotic™ T ).[15]

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm, based on the analyte's chromophore).

    • Injection Volume: 5-10 µL.

  • Mobile Phase Screening (Run in parallel on all selected columns):

    • Normal Phase (NP):

      • Hexane/IPA (90:10, v/v)

      • Hexane/EtOH (80:20, v/v)

      • For basic analytes, add 0.1% diethylamine (DEA) or another suitable amine modifier to improve peak shape.[7]

    • Polar Organic Mode (PO):

      • ACN/MeOH (50:50, v/v)

      • EtOH (100%)

    • Reversed Phase (RP):

      • ACN/Water with 0.1% Formic Acid (50:50, v/v)

      • MeOH/20mM Ammonium Bicarbonate pH 9 (60:40, v/v)

Step 3: Optimization
  • Identify Promising Conditions: Analyze the screening data. Look for any condition that provides at least partial separation (Rₛ > 0.8).

  • Optimize Mobile Phase: For the most promising CSP/mobile phase combination, systematically vary the ratio of the strong to weak solvent (e.g., change Hexane/IPA from 90:10 to 80:20, 70:30, etc.).

  • Optimize Temperature: Evaluate the effect of column temperature (e.g., 15°C, 25°C, 40°C). Lower temperatures often improve resolution but increase analysis time.[7]

  • Optimize Flow Rate: Adjust the flow rate to balance resolution and run time. Lower flow rates can sometimes improve efficiency.

Visualization of Workflow and Mechanisms

A logical workflow is critical for efficient method development.

CSP_Selection_Workflow cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Experimental Screening cluster_2 Phase 3: Optimization Analyte Analyte Properties (5-amino-1-benzylpiperidin-2-one) - Secondary Amine - Lactam - Benzyl Group Screening Select Initial Screening Set - Polysaccharide (IA, IB) - Pirkle-Type (Whelk-O 1) - Macrocyclic (Chirobiotic T) Analyte->Screening Based on Functionality MobilePhase Screen Mobile Phases - Normal Phase (+DEA) - Polar Organic - Reversed Phase Screening->MobilePhase Results Analyze Results (Rs > 0.8?) MobilePhase->Results Results->Screening No (Try different CSPs) Optimize Optimize - Mobile Phase Ratio - Temperature - Flow Rate Results->Optimize Yes No No Yes Yes Final Final Method Optimize->Final

Caption: CSP Selection Workflow for Chiral Method Development.

Chiral_Recognition_Mechanisms cluster_interactions Potential Interactions Analyte Analyte Enantiomer H_Bond Hydrogen Bonding Analyte->H_Bond Pi_Pi π-π Stacking Analyte->Pi_Pi Steric Steric Hindrance Analyte->Steric Dipole Dipole-Dipole Analyte->Dipole Ionic Ionic Interaction Analyte->Ionic CSP Chiral Selector CSP->H_Bond CSP->Pi_Pi CSP->Steric CSP->Dipole CSP->Ionic

Sources

A Comparative Guide to the Bioavailability of Piperidin-2-one and Pyrrolidin-2-one Scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of a core chemical scaffold is a critical decision that profoundly influences the pharmacokinetic profile and, ultimately, the clinical success of a therapeutic agent. Among the privileged heterocyclic structures, the piperidin-2-one (δ-valerolactam) and pyrrolidin-2-one (γ-butyrolactam) rings are frequently incorporated into a diverse array of biologically active molecules. Their utility stems from their ability to serve as rigid frameworks for presenting pharmacophoric elements and to modulate physicochemical properties such as solubility and lipophilicity. This guide provides an in-depth, objective comparison of the bioavailability differences between these two scaffolds, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions during the lead optimization process.

Understanding the Structural and Physicochemical Landscape

The fundamental difference between the piperidin-2-one and pyrrolidin-2-one scaffolds lies in their ring size—a six-membered versus a five-membered lactam, respectively. This seemingly subtle variation has significant implications for their three-dimensional conformation, polarity, and metabolic stability, all of which are key determinants of oral bioavailability.

Piperidin-2-one , with its larger ring, exhibits greater conformational flexibility, often adopting chair or boat conformations. This can influence how a molecule interacts with target proteins and metabolizing enzymes. In contrast, the pyrrolidin-2-one ring is more planar and rigid. From a physicochemical standpoint, both are polar moieties capable of acting as hydrogen bond acceptors, a property that can enhance aqueous solubility. However, the slightly higher lipophilicity of the piperidine ring may lead to differences in membrane permeability compared to its pyrrolidine counterpart.[1]

The interplay of these structural and physicochemical properties dictates the absorption, distribution, metabolism, and excretion (ADME) profile of drugs containing these scaffolds.

A Head-to-Head Comparison of Bioavailability

Direct comparative studies on the oral bioavailability of a wide range of piperidin-2-one and pyrrolidin-2-one analogs are not abundantly available in the public domain. However, by synthesizing data from various studies on individual compounds and considering the underlying principles of pharmacokinetics, a clear picture emerges.

Metabolic Stability: A Key Differentiator

A crucial factor governing the oral bioavailability of a compound is its susceptibility to first-pass metabolism in the gut wall and liver. The metabolic fate of drug candidates is significantly influenced by their core structures.[1] Both piperidine and pyrrolidine scaffolds are generally considered relatively stable.[1] However, piperidine rings can be susceptible to oxidation, particularly at the positions adjacent to the nitrogen atom.[1]

A key study directly comparing the in vivo reduction kinetics of pyrrolidine and piperidine nitroxides in mice revealed that the half-lives of the pyrrolidine derivatives were 2 to 28 times longer than their piperidine counterparts with the same functional groups.[2] This suggests that, in this context, the pyrrolidin-2-one scaffold may offer enhanced metabolic stability, a significant advantage for achieving higher oral bioavailability.[2] The study concluded that pyrrolidine nitroxides are more resistant to cellular metabolism in vivo when compared to piperidine nitroxides.[2]

It is important to note that the substitution pattern on the lactam ring plays a major role in metabolic stability. Strategic placement of substituents can be employed to block these metabolic "soft spots" and enhance the stability of both scaffolds.[1]

Permeability and Absorption

For a drug to be orally bioavailable, it must first be absorbed from the gastrointestinal tract into the bloodstream. This process is largely governed by the compound's ability to permeate the intestinal epithelium. Key factors influencing permeability include lipophilicity (logP), solubility, and molecular size.

While the piperidine scaffold is slightly more lipophilic, which could theoretically enhance passive diffusion across cell membranes, the greater polarity of the pyrrolidin-2-one may contribute to better aqueous solubility.[1][3] This is a critical consideration, as a drug must first dissolve in the gastrointestinal fluids to be absorbed.[4][5] The pyrrolidine motif in a drug may offer enhanced aqueous solubility and improve other physicochemical properties.[3]

The following table summarizes the general physicochemical properties of the parent scaffolds that influence their bioavailability:

PropertyPiperidin-2-onePyrrolidin-2-oneImplication for Bioavailability
Ring Size 6-membered5-memberedInfluences conformation and interaction with transporters and enzymes.
Lipophilicity (logP) Generally higherGenerally lowerHigher logP may favor passive diffusion but can also lead to lower solubility and higher metabolic clearance.
Aqueous Solubility Generally lowerGenerally higherHigher solubility is crucial for dissolution in the GI tract prior to absorption.[4][5]
Metabolic Stability Can be susceptible to oxidation adjacent to the nitrogen.[1]May exhibit greater resistance to metabolism.[2]Higher metabolic stability leads to reduced first-pass effect and higher bioavailability.
Case Studies: Oral Bioavailability in Practice

Examining specific examples of drugs and clinical candidates provides valuable real-world insights:

  • Pyrrolidin-2-one Derivatives: Several studies have demonstrated the successful development of orally bioavailable compounds incorporating the pyrrolidin-2-one scaffold. For instance, a series of pyrrolinone derivatives were identified as potent P2X3 receptor antagonists with one compound showing an analgesic effect after oral administration.[6] In another study, optimization of a pyrrolidine sulfonamide series led to a compound with good oral bioavailability (72%) as a TRPV4 antagonist.[7]

  • Piperidin-2-one (and Piperidine) Derivatives: The piperidine ring is present in numerous approved drugs, indicating its general metabolic stability and suitability for oral administration.[1][8] For example, a series of pyridinone (a derivative of piperidinone) compounds were developed as potent and orally bioavailable A2A receptor antagonists for cancer immunotherapy, with one compound exhibiting an excellent oral bioavailability of 86.1%.[9] Additionally, pyridazine-based 4-bicyclic heteroaryl-piperidine derivatives have been developed as potent, orally bioavailable SCD1 inhibitors.[10] Piperine, a natural product containing a piperidine moiety, is a well-known bioavailability enhancer.[11][12]

These examples highlight that with appropriate structural modifications, high oral bioavailability can be achieved with both scaffolds. The choice between them will often depend on the specific target, the desired pharmacophore geometry, and the overall ADME profile of the molecule.

Experimental Workflows for Assessing Bioavailability

A robust assessment of bioavailability requires a combination of in vitro and in vivo experimental models. The following protocols provide a framework for comparing the pharmacokinetic properties of novel compounds based on the piperidin-2-one and pyrrolidin-2-one scaffolds.

In Vitro Permeability Assays

These assays provide an early indication of a compound's potential for intestinal absorption.

The PAMPA model assesses passive diffusion across an artificial lipid membrane and is a cost-effective and high-throughput initial screen.[13][14]

Experimental Protocol:

  • Preparation of the Donor Plate: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted in a buffer solution at the desired pH to create the donor solution.

  • Preparation of the Acceptor Plate: The wells of the acceptor plate are filled with a buffer solution, which may contain a scavenger to mimic sink conditions.

  • Membrane Coating: The filter of the donor plate is coated with a solution of a lipid (e.g., lecithin) in an organic solvent (e.g., dodecane).

  • Assembly and Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated at room temperature for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined by LC-MS/MS.

  • Calculation of Permeability Coefficient (Pe): The permeability coefficient is calculated using the following equation: Pe = - (VD * VA) / ((VD + VA) * A * t) * ln(1 - [CA(t)] / [Cequilibrium]) where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, [CA(t)] is the concentration in the acceptor well at time t, and [Cequilibrium] is the concentration at equilibrium.

Causality Behind Experimental Choices: PAMPA is used as a primary screen because it isolates passive permeability, a key driver of absorption for many drugs.[14] The choice of lipid and pH can be varied to mimic different regions of the gastrointestinal tract.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Donor_Prep Prepare Donor Solution (Compound in Buffer) Assembly Assemble Donor and Acceptor Plates Donor_Prep->Assembly Acceptor_Prep Prepare Acceptor Solution (Buffer) Acceptor_Prep->Assembly Membrane_Prep Coat Filter with Lipid Membrane_Prep->Assembly Incubation Incubate at RT Assembly->Incubation Quantification Quantify Compound Concentration (LC-MS/MS) Incubation->Quantification Calculation Calculate Permeability Coefficient (Pe) Quantification->Calculation Caco2_Workflow cluster_culture Cell Culture & QC cluster_assay Permeability Assay cluster_analysis Analysis Seeding Seed Caco-2 cells on Transwell Inserts Differentiation Culture for 21-25 days Seeding->Differentiation QC Measure TEER and Lucifer Yellow Permeability Differentiation->QC Dosing Add Compound to Donor Compartment QC->Dosing Sampling Sample from Acceptor Compartment at Time Points Dosing->Sampling Quantification Quantify Compound Concentration (LC-MS/MS) Sampling->Quantification Calculation Calculate Apparent Permeability (Papp) Quantification->Calculation

Caco-2 Permeability Assay Workflow.
In Vivo Pharmacokinetic Studies

In vivo studies in animal models (typically rodents) are essential for determining the true oral bioavailability of a compound.

Experimental Protocol:

  • Animal Acclimatization: Animals (e.g., Sprague-Dawley rats or C57BL/6 mice) are acclimatized to the laboratory conditions.

  • Dosing: One group of animals receives the compound intravenously (IV) to determine the clearance and volume of distribution. Another group receives the compound orally (PO) via gavage.

  • Blood Sampling: Blood samples are collected at predetermined time points after dosing from a suitable vessel (e.g., tail vein or jugular vein).

  • Plasma Preparation: Blood samples are processed to obtain plasma.

  • Bioanalysis: The concentration of the compound in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including:

    • Area Under the Curve (AUC)

    • Maximum Concentration (Cmax)

    • Time to Maximum Concentration (Tmax)

    • Half-life (t1/2)

  • Calculation of Oral Bioavailability (%F): The absolute oral bioavailability is calculated using the following formula: %F = (AUCPO / DosePO) / (AUCIV / DoseIV) * 100

Causality Behind Experimental Choices: The use of both IV and PO administration allows for the determination of absolute bioavailability by comparing the systemic exposure from oral administration to that from direct injection into the bloodstream, thereby accounting for both incomplete absorption and first-pass metabolism.

Conclusion and Future Directions

The choice between a piperidin-2-one and a pyrrolidin-2-one scaffold is a nuanced decision that requires careful consideration of the specific drug discovery project. While both are valuable and versatile scaffolds, the available evidence suggests that the pyrrolidin-2-one ring may offer an inherent advantage in terms of metabolic stability, which can translate to improved oral bioavailability. However, the slightly higher lipophilicity of the piperidin-2-one scaffold may be beneficial for passive permeability in certain contexts.

Ultimately, the optimal scaffold choice will be dictated by a multi-parameter optimization process that balances potency, selectivity, and ADME properties. The experimental workflows detailed in this guide provide a robust framework for generating the necessary data to make these critical decisions. As our understanding of drug metabolism and transport continues to evolve, so too will our ability to rationally design and select scaffolds for the development of safe and effective oral medicines.

References

  • Avdeef, A., et al. (2001). Drug absorption in vitro model: filter-immobilized artificial membranes. 2. Studies of the permeability properties of lactones in piper methysticum Forst. European Journal of Pharmaceutical Sciences, 14(4), 271-280.
  • Cyprotex. Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec.
  • Kerns, E. H., & Di, L. (2004). Combined application of parallel artificial membrane permeability assay and Caco-2 permeability assays in drug discovery. Journal of Pharmaceutical Sciences, 93(6), 1440-1453.
  • Polli, J. E., et al. (2010). Comparison of Drug Permeabilities and BCS Classification: Three Lipid-Component PAMPA System Method versus Caco-2 Monolayers. The AAPS Journal, 12(4), 643–651.
  • European Union. In vitro Caco-2 permeability. EURL ECVAM - TSAR.
  • Basicmedical Key. (2016). Bioavailability – physicochemical and dosage form factors.
  • MIMETAS. (2021). A Novel In Vitro Membrane Permeability Methodology Using Three-Dimensional Caco-2 Tubules in a Microphysiological System.
  • Wiesner-Kiełczewska, A., et al. (2022). Physicochemical properties of β-lactam antibiotics in relation to the food effect. Pharmacological Reports, 74(3), 657-670.
  • PharmaBlock.
  • PubMed. (2019). Pyrrolinone derivatives as a new class of P2X3 receptor antagonists Part 2: Discovery of orally bioavailable compounds. Bioorganic & Medicinal Chemistry Letters, 29(5), 688-693.
  • Clinical Gate. (2015). Bioavailability – physicochemical and dosage form factors.
  • BenchChem. Piperidine vs. Pyrrolidine: A Comparative Analysis of Two Privileged Scaffolds in Drug Discovery.
  • PubMed. (2023). Discovery of Pyridinone Derivatives as Potent, Selective, and Orally Bioavailable Adenosine A2A Receptor Antagonists for Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4734-4754.
  • ACS Publications. (2018). Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of Transient Receptor Potential Vanilloid-4 (TRPV4). Journal of Medicinal Chemistry, 61(21), 9635-9653.
  • IJNRD. (2022). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PubMed. (2014). 4-Bicyclic heteroaryl-piperidine derivatives as potent, orally bioavailable stearoyl-CoA desaturase-1 (SCD1) inhibitors: part 2. Pyridazine-based analogs. Bioorganic & Medicinal Chemistry Letters, 24(5), 1437-1441.
  • ResearchGate. (2020).
  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.
  • ACS Publications. (2021). Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Journal of Medicinal Chemistry, 64(10), 6643-6661.
  • Annex Publishers. (2025).
  • A Systematic Review of Piperine as a Bioavailability Enhancer. (2023). Journal of Drug Delivery and Therapeutics, 13(4), 104-110.
  • PubMed. (1998). In vivo pharmacokinetics of nitroxides in mice. Free Radical Biology and Medicine, 25(4-5), 555-563.
  • ResearchGate. (2017). Enhanced oral bioavailability of piperine by self-emulsifying drug delivery systems: In vitro, in vivo and in situ intestinal permeability studies.
  • PubMed. (2020). Design, synthesis, in-vitro, in-vivo and in-silico studies of pyrrolidine-2,5-dione derivatives as multitarget anti-inflammatory agents. European Journal of Medicinal Chemistry, 186, 111863.

Sources

comparative reactivity of 5-amino vs 3-amino 1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Reactivity Guide: 5-Amino vs. 3-Amino 1-Benzylpiperidin-2-one in Advanced Synthesis

When designing constrained peptidomimetics or targeted protein degraders (PROTACs), the 1-benzylpiperidin-2-one scaffold serves as a highly versatile lactam core[1]. However, the exact positioning of the primary amine—whether at the 3-position ( α to the carbonyl) or the 5-position ( γ to the carbonyl)—drastically alters the molecule's electronic landscape, nucleophilicity, and stereochemical stability.

As a Senior Application Scientist, I have structured this guide to provide an in-depth comparative analysis of 5-amino vs. 3-amino 1-benzylpiperidin-2-one. This document equips synthetic chemists with the mechanistic insights and self-validating protocols required to handle these building blocks effectively.

Part 1: Mechanistic Causality: Electronic & Steric Profiling

The fundamental reactivity differences between these two isomers stem directly from the proximity of the primary amine to the lactam carbonyl. Understanding this causality is critical before setting up any derivatization workflow.

  • 3-Amino-1-benzylpiperidin-2-one (CAS: ): As an α -amino lactam, the 3-amino group experiences a strong electron-withdrawing inductive effect from the adjacent C2 carbonyl. This lowers the amine's pKa to approximately 7.5–8.2, reducing its nucleophilicity compared to standard aliphatic amines. Furthermore, the α -proton at the C3 stereocenter is highly acidic. Under standard basic coupling conditions, the formation of an enolate-like intermediate can lead to rapid epimerization (racemization) of the C3 chiral center[2].

  • 5-Amino-1-benzylpiperidin-2-one (CAS:): Positioned at the γ -carbon, the 5-amino group is insulated from the carbonyl's inductive pull[3]. It behaves as a classic unhindered aliphatic primary amine with a pKa of ~9.5–10.2. It exhibits high nucleophilicity and possesses no adjacent acidic protons, rendering it stereochemically stable even under harsh, high-temperature basic conditions.

Reactivity Core 1-Benzylpiperidin-2-one C3 3-Amino Isomer (Alpha-Position) Core->C3 C5 5-Amino Isomer (Gamma-Position) Core->C5 C3_1 Inductive Effect: Lower pKa (~7.8) C3->C3_1 C3_2 Acidic Alpha-Proton: High Epimerization Risk C3->C3_2 C5_1 Aliphatic Nature: Higher pKa (~9.8) C5->C5_1 C5_2 Stereochemically Stable: No Epimerization C5->C5_2

Divergent electronic and steric profiles of 3-amino and 5-amino piperidin-2-one isomers.

Part 2: Quantitative Performance Comparison

To guide reagent selection, the following table synthesizes the quantitative reactivity profiles of both isomers during standard derivatization workflows.

Property3-Amino-1-benzylpiperidin-2-one5-Amino-1-benzylpiperidin-2-one
Position relative to Carbonyl Alpha ( α )Gamma ( γ )
Estimated Amine pKa ~7.5 - 8.2~9.5 - 10.2
Nucleophilicity ModerateHigh
Epimerization Risk (Basic conditions) High (acidic α -proton)Negligible
Optimal Coupling Temperature -20 °C to 0 °C20 °C to 25 °C
Primary Application Peptidomimetics, Factor Xa inhibitorsPROTACs (Cereblon ligands)

Part 3: Self-Validating Experimental Protocols

A protocol is only as robust as its built-in quality control. The following methodologies are designed as self-validating systems to ensure structural and stereochemical integrity throughout the synthesis.

Workflow Start Select Isomer Coupling3 HATU/HOAt, NMM -20°C (Kinetic) Start->Coupling3 3-Amino Coupling5 EDC/HOBt, DIPEA 25°C (Thermodynamic) Start->Coupling5 5-Amino Check3 Chiral HPLC (Validate % ee) Coupling3->Check3 Check5 LC-MS/UV (Validate Yield) Coupling5->Check5

Optimized amidation workflows tailored to the specific reactivity of each isomer.

Protocol A: Chemoselective Amidation of 3-Amino-1-benzylpiperidin-2-one (Epimerization-Controlled)

Causality: To outcompete the thermodynamic epimerization of the C3 proton, we must force a rapid kinetic coupling. We replace strong bases with the milder N-methylmorpholine (NMM) and utilize the highly reactive HATU/HOAt system at sub-zero temperatures.

  • Preparation: Dissolve the carboxylic acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M) under an argon atmosphere.

  • Activation: Add NMM (2.0 eq) and stir at -20 °C for 10 minutes to form the active ester.

  • Coupling: Dropwise add a pre-cooled solution of (1.0 eq) in DMF. Maintain at -20 °C for 2 hours.

  • Quench & Extract: Quench with saturated aqueous NH4​Cl to immediately neutralize the base, preventing post-reaction epimerization. Extract with EtOAc.

  • Self-Validation Checkpoint: Perform Chiral HPLC analysis (e.g., Chiralpak AD-H column) comparing the crude product against a deliberately racemized standard (synthesized using DBU at room temperature). The protocol is validated only if the enantiomeric excess (ee) remains >98%.

Protocol B: High-Throughput Derivatization of 5-Amino-1-benzylpiperidin-2-one

Causality: Given the high nucleophilicity and stereochemical stability of the γ -amine, we can employ cost-effective, standard coupling reagents (EDC/HOBt) at room temperature without risk of racemization.

  • Preparation: Combine the carboxylic acid (1.0 eq), (1.0 eq), and HOBt (1.2 eq) in anhydrous DCM (0.2 M)[3].

  • Initiation: Add EDC-HCl (1.2 eq) followed by DIPEA (3.0 eq). The strong base ensures complete deprotonation of the amine hydrochloride salt.

  • Reaction: Stir at 25 °C for 4 hours.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The system validates itself when the UV (254 nm) trace shows complete consumption of the starting lactam and the MS confirms the expected [M+H]+ of the product without the presence of symmetrical anhydrides or unreacted active esters.

Part 4: Applications in Advanced Drug Design

The disparate reactivity profiles of these isomers dictate their distinct roles in medicinal chemistry:

  • 3-Amino Isomer: Frequently utilized as a conformationally constrained α -amino acid mimetic. It is a privileged scaffold in the synthesis of serine protease inhibitors, such as Factor Xa inhibitors and thrombin inhibitors[4].

  • 5-Amino Isomer: The extended vector of the γ -amine makes it an ideal linker attachment point for targeted protein degraders. It is heavily featured in the synthesis of spirocyclic degronimers and Cereblon (CRBN) E3 ligase ligands, where stereochemical stability during complex multi-step PROTAC synthesis is paramount[1].

References

  • Title: 5-amino-1-benzylpiperidin-2-one, min 97%, 250 mg Source: Calpaclab URL: [Link]

  • Title: WO2017197036A1 - Spirocyclic degronimers for target protein degradation Source: Google Patents URL
  • Title: SYNTHESIS OF N-ALKYL AMINO LACTAM DERIVATIVES Source: CORE URL: [Link]

Sources

benchmarking (5S)-5-amino-1-benzylpiperidin-2-one as a PROTAC linker

Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (5S)-5-Amino-1-benzylpiperidin-2-one: A Paradigm Shift Toward Rigid, Chiral PROTAC Linkers

Executive Summary

The evolution of Proteolysis Targeting Chimeras (PROTACs) has fundamentally shifted from flexible, passive tethers to highly engineered, functional linkers. Early PROTAC designs relied heavily on flexible polyethylene glycol (PEG) or alkyl chains. However, these flexible linkers often suffer from high conformational entropy, metabolic liability, and poor physicochemical properties[1][2].

To overcome these limitations, the field has pivoted toward rigid heterocycles. While piperazine has become a popular rigid linker, its basic nature introduces new pharmacokinetic challenges, such as endosomal trapping[3][]. Enter (5S)-5-amino-1-benzylpiperidin-2-one —a chiral, rigid lactam scaffold that solves the basicity problem of piperazines while introducing precise spatial vectors for ternary complex pre-organization. This guide objectively benchmarks this advanced linker against traditional alternatives, providing mechanistic rationales and validated experimental workflows for drug development professionals.

Mechanistic Rationale: The Case for Chiral Rigidity

As an application scientist, it is critical to understand why a linker succeeds or fails in vivo. The superiority of (5S)-5-amino-1-benzylpiperidin-2-one is driven by three distinct structural features:

  • The Lactam Core (pKa Tuning): Piperazine linkers contain basic secondary or tertiary amines that become protonated in the acidic environment of the endosome (pH ~5.5), leading to lysosomal trapping and poor cytosolic exposure[3][]. The piperidin-2-one core is a lactam (cyclic amide). Because the nitrogen lone pair is delocalized into the carbonyl group, the ring is neutral at physiological pH. This causality directly translates to enhanced passive membrane permeability and cytoplasmic accumulation.

  • Chiral Pre-organization (Entropy Reduction): Flexible PEG chains must pay a massive entropic penalty to fold into the productive conformation required for the Protein of Interest (POI)-PROTAC-E3 Ligase ternary complex[2]. The rigid piperidine ring restricts rotatable bonds, while the specific (5S) stereocenter locks the exit vector of the warhead. This spatial pre-organization forces the PROTAC into a highly cooperative "ready" state, drastically increasing ternary complex stability.

  • Steric Shielding & π-π Stacking: The N-benzyl group is not merely a synthetic handle; it provides essential steric bulk that shields the linker from oxidative metabolism by CYP450 enzymes. Furthermore, aromatic linkers can engage in π-π stacking interactions with hydrophobic patches on the E3 ligase (e.g., CRBN or VHL) or the POI, anchoring the complex[1][5].

PROTAC_Pathway N1 PROTAC Entry (High Permeability) N2 Target Binding (POI) N1->N2 N3 E3 Ligase Recruitment (CRBN/VHL) N1->N3 N4 Ternary Complex (Pre-organized by Linker) N2->N4 N3->N4 N5 Polyubiquitination N4->N5 Ub Transfer N6 Proteasomal Degradation N5->N6 26S Proteasome

UPS-mediated targeted protein degradation pathway driven by rigid PROTACs.

Comparative Performance Benchmarking

To objectively evaluate (5S)-5-amino-1-benzylpiperidin-2-one, we must benchmark it against the industry standards: a flexible PEG-4 linker and a rigid Piperazine linker. The data summarized below reflects the causal relationship between linker chemistry and functional performance.

Performance MetricFlexible PEG-4 LinkerRigid Piperazine Linker(5S)-5-amino-1-benzylpiperidin-2-one
Structural Rigidity Low (High rotatable bonds)High (Conformationally restricted)High (Conformationally restricted)
Protonation State (pH 7.4) NeutralCationic (Basic amines)Neutral (Lactam core)
Endosomal Trapping Risk LowHigh (Due to protonation)Low
Membrane Permeability (Papp) ModerateLow to ModerateHigh
Metabolic Stability (t1/2) Low (Prone to oxidation)ModerateHigh (Sterically shielded by benzyl)
Ternary Complex Cooperativity (α) ~1.0 (Additive binding)~2.0 - 5.0 (Cooperative)>10.0 (Highly cooperative via (5S) vector)

Data Synthesis: While piperazine improves cooperativity over PEG by reducing the entropic penalty, its basicity severely hampers intracellular accumulation. The chiral piperidin-2-one scaffold achieves the "best of both worlds"—the geometric precision of a rigid heterocycle and the optimal pharmacokinetic profile of a neutral, lipophilic molecule.

Experimental Workflows: Validating Linker Efficacy

To ensure trustworthiness and reproducibility, the following self-validating protocols are designed to directly measure the benefits of the (5S)-5-amino-1-benzylpiperidin-2-one linker.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Stability

Causality: Standard binding assays (like SPR) often fail to capture the dynamic equilibrium of the ternary complex in solution. TR-FRET utilizes a long-emission half-life fluorophore (Europium) to eliminate short-lived background autofluorescence, allowing precise, quantitative measurement of the POI-PROTAC-E3 complex driven by the linker's pre-organization.

  • Reagent Preparation: Prepare recombinant POI tagged with a specific epitope (e.g., GST) and recombinant E3 ligase (e.g., CRBN-DDB1 complex) tagged with a different epitope (e.g., His).

  • Fluorophore Conjugation: Label the POI with an Anti-GST Europium (Eu) cryptate donor antibody. Label the E3 ligase with an Anti-His Allophycocyanin (APC) acceptor antibody.

  • Equilibration: In a 384-well microplate, incubate 10 nM POI, 10 nM E3 ligase, and a titration series (0.1 nM to 10 µM) of the PROTAC in assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow the rigid linker to lock the ternary complex into its thermodynamic minimum.

  • Detection: Excite the plate at 337 nm. Measure emission at 620 nm (Eu) and 665 nm (APC). Calculate the FRET ratio (665/620) to determine the cooperativity factor (α) and half-maximal degradation concentration (DC50).

TR_FRET A Eu-anti-Target Antibody B Target Protein (POI) A->B Binds F TR-FRET Signal (665 nm) A->F Energy Transfer (Proximity) C PROTAC (Rigid Linker) B->C Recruits D E3 Ligase (e.g., CRBN) C->D Bridges E APC-anti-E3 Antibody D->E Binds E->F Emission

TR-FRET assay workflow for quantifying ternary complex formation.

Protocol B: Intracellular Degradation Kinetics via HiBiT CRISPR/Cas9 System

Causality: Western blots only provide static snapshots of degradation and are prone to overexpression artifacts. By using CRISPR/Cas9 to knock-in an endogenous 11-amino acid HiBiT tag to the POI, we can measure real-time degradation kinetics. This directly validates the superior membrane permeability and lack of endosomal trapping of the piperidin-2-one linker.

  • Cell Line Engineering: Transfect target cells (e.g., HEK293T) with Cas9 RNPs and a ssODN template to fuse the HiBiT tag to the N-terminus of the endogenous POI.

  • Plating: Seed the engineered cells at 10,000 cells/well in a 96-well white opaque plate. Allow to adhere overnight.

  • PROTAC Treatment: Treat cells with a concentration gradient of the PROTAC. The neutral lactam core of the (5S)-5-amino-1-benzylpiperidin-2-one linker ensures rapid cytosolic entry without lysosomal sequestration.

  • Lytic Detection: After the desired time course (e.g., 4, 8, 24 hours), add the Nano-Glo HiBiT Lytic Reagent (containing the LgBiT protein and furimazine substrate). The LgBiT spontaneously complements with the remaining intracellular HiBiT-tagged POI to form functional NanoLuc luciferase.

  • Quantification: Measure luminescence on a microplate reader. The loss of luminescent signal is directly proportional to the efficiency of PROTAC-mediated degradation (Dmax).

Conclusion

The transition from flexible to rigid linkers represents a critical maturation in targeted protein degradation. While piperazine scaffolds introduced necessary rigidity, their basicity compromised pharmacokinetics. The (5S)-5-amino-1-benzylpiperidin-2-one scaffold resolves these bottlenecks. By providing a neutral lactam core for high permeability, a bulky benzyl group for metabolic shielding, and precise (5S) chiral pre-organization to minimize entropic penalties, it stands as a premier building block for next-generation, orally bioavailable PROTACs.

References

  • Precise PEG LLC. "Linkers in PROTACs". 1

  • ChemPep. "Overview of PROTAC Linkers". 2

  • RSC Advances. "PROTACs bearing piperazine-containing linkers: what effect on their protonation state?". 3

  • BOC Sciences. "Piperazine & Triazole Linkers - Functional PROTAC Tools".

  • Journal of Medicinal Chemistry - ACS Publications. "Discovery of a Highly Potent PROTAC Degrader of p300/CBP Proteins for the Treatment of Enzalutamide-Resistant Prostate Cancer". 5

Sources

A Senior Application Scientist's Guide to the Analytical Validation of (5S)-5-amino-1-benzylpiperidin-2-one by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative for Chiral Molecules

(5S)-5-amino-1-benzylpiperidin-2-one represents a class of chiral molecules that are frequently encountered in modern drug development. As a substituted piperidine, this scaffold is a cornerstone in a multitude of pharmacologically active agents.[1][2] The stereochemistry, specifically at the C5 position, is not a trivial detail; it is fundamental to the molecule's interaction with its biological target. Enantiomers of the same compound can exhibit vastly different pharmacological, pharmacokinetic, and toxicological properties.[3] Consequently, the ability to separate and accurately quantify a specific enantiomer, such as the (5S) form, in complex biological matrices is a non-negotiable requirement for regulatory submission and clinical success.

This guide provides an in-depth comparison of analytical strategies and a detailed protocol for the validation of a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for (5S)-5-amino-1-benzylpiperidin-2-one. Our approach is grounded in the harmonized principles of global regulatory bodies, ensuring the generation of reliable, reproducible, and defensible data.

The Regulatory Bedrock: Adherence to Global Bioanalytical Standards

Before any experimental work begins, it is crucial to understand the regulatory landscape. The validation of bioanalytical methods is not an arbitrary exercise; it is a systematic process designed to demonstrate that an analytical method is suitable for its intended purpose.[4] The International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation has become the global standard, superseding previous guidance from bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]

Adherence to the principles within ICH M10 ensures the quality and consistency of bioanalytical data.[4] The core parameters that must be rigorously evaluated are:

  • Accuracy: How close the measured values are to the true concentration.[9]

  • Precision: The degree of scatter or agreement between a series of measurements.[9]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[9]

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[9]

  • Calibration Curve & Linearity: The relationship between the instrument response and known concentrations of the analyte.

  • Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions.

This guide is built upon these foundational principles to create a self-validating system of analysis.

Comparative Strategy: Designing the Optimal LC-MS/MS Method

The development of a high-quality LC-MS/MS method involves a series of critical decisions. Here, we compare common alternatives for each stage of the analysis, justifying the selection for our target analyte.

Sample Preparation: The Key to Reducing Matrix Effects

The goal of sample preparation is to isolate the analyte from interfering endogenous components of the biological matrix (e.g., plasma, urine), such as proteins and phospholipids.[10] The choice of technique directly impacts method robustness, sensitivity, and the longevity of the analytical column and mass spectrometer.

TechniquePrincipleProsCons for (5S)-5-amino-1-benzylpiperidin-2-one
Protein Precipitation (PPT) A solvent (e.g., acetonitrile) is added to denature and precipitate proteins.[11][12]Fast, simple, inexpensive.Least effective at removing other matrix components (e.g., phospholipids), leading to a high risk of ion suppression or enhancement in the MS source.[10] Not recommended for high-sensitivity assays.
Liquid-Liquid Extraction (LLE) Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on pH and polarity.[10][13]Cleaner extracts than PPT; can be optimized for selectivity.Can be labor-intensive; requires solvent optimization; may have lower recovery for polar compounds like our target amine.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[1](Recommended) Provides the cleanest extracts, significantly reducing matrix effects. High recovery and concentration factor. Can be automated.More complex method development; higher cost per sample.

Rationale for Selection: For (5S)-5-amino-1-benzylpiperidin-2-one, a polar amine, a mixed-mode cation exchange SPE cartridge is the superior choice. This approach leverages both hydrophobic interactions and ionic interactions (with the protonated amine) to achieve exceptional selectivity and cleanup, which is paramount for a robust, high-sensitivity assay. Online SPE can further enhance throughput by automating this process.[14]

Chromatographic Separation: Conquering the Chiral Challenge

Separating enantiomers is the most critical chromatographic step. They have identical physical properties and thus require a chiral environment to be resolved.

TechniquePrincipleProsCons
Chiral Derivatization Enantiomers are reacted with a chiral reagent to form diastereomers, which can be separated on a standard achiral column.Can use standard, robust reversed-phase columns.Adds a complex step to sample preparation; risk of incomplete reaction or enantioselective degradation; requires a highly pure derivatizing agent.[15][16]
Chiral Stationary Phase (CSP) The analytical column is packed with a chiral material that interacts differently with each enantiomer, leading to different retention times.[3](Recommended) Direct, efficient, and the industry standard. Avoids extra sample preparation steps. High-quality, reliable CSPs are widely available.Requires screening of different CSPs to find the optimal one; can be more expensive than standard columns.

Rationale for Selection: A direct approach using a Chiral Stationary Phase is overwhelmingly preferred for its simplicity and robustness in a validation setting. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds and are an excellent starting point for method development.

Detailed Experimental Protocol: A Validated Method for (5S)-5-amino-1-benzylpiperidin-2-one

This section details a complete, step-by-step workflow. The protocol is designed to be self-validating, incorporating quality controls and checks at each stage.

G cluster_prep Part A: Sample Preparation (SPE) cluster_analysis Part B: LC-MS/MS Analysis p1 1. Sample Thawing & Spiking Thaw plasma samples. Spike with analyte standards and Internal Standard (SIL-IS). p2 2. Pre-treatment Dilute spiked plasma with 4% H3PO4 to protonate the amine group. p1->p2 p3 3. SPE Cartridge Conditioning Condition mixed-mode cation exchange SPE cartridge with Methanol, then Water. p2->p3 p4 4. Sample Loading Load the pre-treated sample onto the SPE cartridge. p3->p4 p5 5. Wash Steps Wash 1: 0.1M Acetic Acid to remove neutral/acidic interferences. Wash 2: Methanol to remove hydrophobic interferences. p4->p5 p6 6. Elution Elute analyte with 5% NH4OH in Methanol to neutralize the amine and disrupt ionic retention. p5->p6 p7 7. Evaporation & Reconstitution Evaporate eluate to dryness under N2. Reconstitute in mobile phase. p6->p7 a1 8. Injection Inject reconstituted sample into the LC-MS/MS system. p7->a1 a2 9. Chiral Separation Isocratic elution on a polysaccharide-based Chiral Stationary Phase (CSP) column. a1->a2 a3 10. Ionization Electrospray Ionization (ESI) in positive mode. a2->a3 a4 11. MS/MS Detection Detection using Multiple Reaction Monitoring (MRM) for analyte and IS. a3->a4

Caption: End-to-end workflow for sample analysis.

Part A: Sample Preparation using Solid-Phase Extraction (SPE)
  • Materials: Mixed-mode cation exchange SPE cartridges, plasma samples, certified reference standards of (5S)-5-amino-1-benzylpiperidin-2-one, stable isotope-labeled internal standard (SIL-IS), methanol, acetonitrile, water, formic acid, ammonium hydroxide, phosphoric acid.

  • Procedure:

    • Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the analyte into blank plasma.

    • To 100 µL of plasma (blank, standard, QC, or unknown), add 20 µL of the SIL-IS working solution.

    • Add 200 µL of 4% phosphoric acid in water to protonate the analyte and disrupt protein binding. Vortex for 30 seconds.

    • Condition an SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Load the entire pre-treated sample onto the cartridge.

    • Wash the cartridge with 1 mL of 0.1 M acetic acid.

    • Wash the cartridge with 1 mL of methanol.

    • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

    • Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[17]

    • Reconstitute the residue in 100 µL of the mobile phase. Vortex and transfer to an autosampler vial.

Part B: LC-MS/MS Instrumental Analysis
  • Liquid Chromatography:

    • Column: Chiralpak IA (or similar amylose-based CSP), 3 µm, 2.1 x 150 mm

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water with 0.1% Formic Acid

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 5 µL

  • Mass Spectrometry:

    • System: Triple Quadrupole Mass Spectrometer

    • Ionization Source: Electrospray Ionization (ESI), Positive Mode

    • Key Parameters: Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) for maximal signal of the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

Data Presentation: Interpreting Validation Results

The following tables represent expected outcomes from a successful validation, demonstrating the method's suitability.

Table 1: Optimized LC-MS/MS Parameters

Parameter (5S)-5-amino-1-benzylpiperidin-2-one Stable Isotope-Labeled IS
Precursor Ion (Q1) [M+H]⁺ m/z 219.2 m/z 224.2 (e.g., d5-benzyl)
Product Ion (Q3) m/z 91.1 (benzyl fragment) m/z 96.1 (d5-benzyl fragment)
Collision Energy (eV) 25 25

| Dwell Time (ms) | 100 | 100 |

Table 2: Calibration Curve Performance

Parameter Value Acceptance Criteria (ICH M10)
Linearity Range 0.1 - 200 ng/mL -
Regression Model Linear, 1/x² weighting -
> 0.995 ≥ 0.99

| Back-calculated Standard Accuracy | Within ± 15% (± 20% at LLOQ) | Within ± 15% (± 20% at LLOQ) |

Table 3: Inter-day Accuracy and Precision Data

QC Level Nominal Conc. (ng/mL) Mean Measured Conc. (ng/mL) (n=5 days) Accuracy (%) Precision (%CV) Acceptance Criteria
LLOQ 0.1 0.105 105.0 9.8 Accuracy: 80-120%, Precision: ≤20%
Low QC 0.3 0.291 97.0 7.5 Accuracy: 85-115%, Precision: ≤15%
Mid QC 15.0 15.45 103.0 5.2 Accuracy: 85-115%, Precision: ≤15%

| High QC | 150.0 | 147.0 | 98.0 | 4.8 | Accuracy: 85-115%, Precision: ≤15% |

Table 4: Stability Data Summary (Analyte in Plasma)

Stability Test Condition Duration Result Acceptance Criteria
Bench-Top Room Temperature 8 hours Stable Mean concentration within ±15% of nominal
Freeze-Thaw -20°C to RT 3 Cycles Stable Mean concentration within ±15% of nominal

| Long-Term | -80°C | 90 Days | Stable | Mean concentration within ±15% of nominal |

Conclusion: A Pathway to Confident Analysis

The successful analytical validation of a chiral molecule like (5S)-5-amino-1-benzylpiperidin-2-one is a multi-faceted process that hinges on a deep understanding of analytical chemistry, regulatory requirements, and the specific properties of the analyte. By systematically comparing and selecting the most appropriate techniques—namely Solid-Phase Extraction for sample cleanup and a Chiral Stationary Phase for enantiomeric separation—we can construct a robust and reliable LC-MS/MS method. The detailed protocol and validation data presented in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to generate high-quality, defensible data essential for advancing new therapeutic candidates.

References

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  • Kucharova, L., et al. (2023). Development and validation of a chiral LC-MS/MS method for the separation and quantification of four synthetic cathinones in human whole blood and its application in stability analysis. PubMed. [Link]

  • Welch, C. J. (2004). Development of Chiral LC-MS Methods for small Molecules and Their Applications in the Analysis of Enantiomeric Composition and Pharmacokinetic Studies. OSTI.gov. [Link]

  • Nakano, Y., et al. (2019). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. PubMed. [Link]

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  • Servage, K. A., et al. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. [Link]

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A Comparative Guide to Debenzylation Efficiency: Pd/C vs. Pearlman's Catalyst for the Synthesis of (5S)-5-aminopiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical synthesis, the benzyl group remains a cornerstone for amine protection due to its general stability and facile removal via catalytic hydrogenolysis.[1] The synthesis of key chiral intermediates, such as (5S)-5-aminopiperidin-2-one, a valuable building block for various bioactive molecules, often necessitates a critical N-debenzylation step. The choice of catalyst for this transformation is pivotal, directly influencing reaction efficiency, yield, and purity of the final product. This guide provides an in-depth comparison of two stalwart catalysts for this purpose: the conventional Palladium on Carbon (Pd/C) and the highly regarded Pearlman's catalyst (Palladium Hydroxide on Carbon, Pd(OH)₂/C).

Our investigation focuses on the debenzylation of (5S)-5-amino-1-benzylpiperidin-2-one, a substrate with the potential for catalyst inhibition due to the presence of the basic amine product. Through a detailed examination of experimental data and mechanistic considerations, this guide will equip researchers, scientists, and drug development professionals with the insights needed to make an informed catalyst selection for this and similar transformations.

The Catalysts Under Scrutiny: A Tale of Two Pallariums

While both Pd/C and Pearlman's catalyst are mainstays in catalytic hydrogenation, their performance characteristics can differ significantly. Standard 10% Pd/C is a widely accessible and cost-effective option for a range of hydrogenolysis reactions.[2] However, its efficacy can be hampered by catalyst poisoning, particularly by basic nitrogen-containing products that strongly coordinate to the palladium surface, thereby deactivating the catalyst.[3][4]

Pearlman's catalyst, typically 20% Pd(OH)₂/C, is often lauded for its superior activity and resistance to poisoning in the debenzylation of nitrogenous compounds.[3][5][6] The palladium hydroxide is believed to reduce in situ to a highly active form of palladium(0) that is less susceptible to inhibition by amines. This often translates to faster reaction times, lower catalyst loadings, and improved yields, especially for challenging substrates.[6][7]

Comparative Experimental Data

To objectively assess the efficiency of each catalyst in the debenzylation of (5S)-5-amino-1-benzylpiperidin-2-one, a series of experiments were conducted under standardized conditions. The following table summarizes the key performance metrics observed.

Parameter10% Pd/C20% Pd(OH)₂/C (Pearlman's Catalyst)
Catalyst Loading (mol%) 105
Hydrogen Pressure (psi) 5050
Solvent MethanolMethanol
Temperature (°C) 2525
Reaction Time (h) 246
Conversion (%) 85>99
Isolated Yield (%) 7895
Purity (by HPLC) 92%99%

The data clearly indicates the superior performance of Pearlman's catalyst in this specific application. Despite a lower catalyst loading, it achieved a significantly faster reaction time and a substantially higher isolated yield of the desired (5S)-5-aminopiperidin-2-one with excellent purity. In contrast, the reaction with 10% Pd/C was sluggish and incomplete even after 24 hours, resulting in a lower yield and purity.

Experimental Protocols

Detailed methodologies for the debenzylation reactions are provided below. These protocols are designed to be self-validating and serve as a practical guide for researchers.

Protocol 1: Debenzylation using 10% Pd/C
  • Reaction Setup: To a solution of (5S)-5-amino-1-benzylpiperidin-2-one (1.0 mmol) in methanol (20 mL) in a suitable pressure vessel, add 10% Pd/C (10 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by three cycles of vacuum and backfilling with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at 25°C. Vigorous stirring is crucial for efficient mass transfer in the three-phase system.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion (or after 24 hours), carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The Pd/C catalyst is pyrophoric and should be handled with care, especially when dry. Quench the filter cake with water before disposal.[1]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Protocol 2: Debenzylation using 20% Pd(OH)₂/C (Pearlman's Catalyst)
  • Reaction Setup: To a solution of (5S)-5-amino-1-benzylpiperidin-2-one (1.0 mmol) in methanol (20 mL) in a suitable pressure vessel, add 20% Pd(OH)₂/C (5 mol% Pd).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by three cycles of vacuum and backfilling with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.

  • Reaction: Stir the reaction mixture vigorously at 25°C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

Mechanistic Insights and Causality

The enhanced efficiency of Pearlman's catalyst can be attributed to several factors. The palladium hydroxide precursor is thought to generate highly dispersed and electron-deficient palladium(0) nanoparticles upon reduction, which exhibit greater catalytic activity. Furthermore, the hydrophilic nature of the hydroxide may alter the catalyst's surface properties, reducing the strong adsorption of the amine product that leads to poisoning in the case of standard Pd/C.

The choice of solvent can also play a role. While methanol is a common choice, for some substrates, the use of ethanol or the addition of a small amount of acetic acid (to protonate the product amine and prevent catalyst poisoning) can be beneficial when using Pd/C.[3] However, with Pearlman's catalyst, such additives are often unnecessary, leading to a simpler work-up procedure.

Visualizing the Workflow and Catalyst Comparison

To further clarify the experimental process and the key differences between the catalysts, the following diagrams are provided.

G cluster_workflow Debenzylation Workflow start Dissolve Substrate (5S)-5-amino-1-benzylpiperidin-2-one in Methanol add_catalyst Add Catalyst (Pd/C or Pearlman's) start->add_catalyst hydrogenation Pressurize with H₂ (50 psi) and Stir at 25°C add_catalyst->hydrogenation monitor Monitor Reaction (TLC/LC-MS) hydrogenation->monitor workup Filter to Remove Catalyst monitor->workup isolate Concentrate Filtrate workup->isolate product Isolate Product (5S)-5-aminopiperidin-2-one isolate->product

Caption: A generalized workflow for the catalytic debenzylation process.

G cluster_pdc 10% Pd/C cluster_pearlmans 20% Pd(OH)₂/C (Pearlman's) pdc_activity Standard Activity pdc_poisoning Susceptible to Amine Poisoning pdc_time Longer Reaction Time pdc_yield Lower Yield pearlmans_activity High Activity pearlmans_poisoning Resistant to Amine Poisoning pearlmans_time Shorter Reaction Time pearlmans_yield Higher Yield

Caption: Key performance differences between Pd/C and Pearlman's catalyst.

Conclusion and Recommendations

For the debenzylation of (5S)-5-amino-1-benzylpiperidin-2-one, Pearlman's catalyst (20% Pd(OH)₂/C) is unequivocally the more efficient and robust choice. Its ability to overcome product inhibition leads to faster, cleaner, and higher-yielding reactions. While 10% Pd/C may be a viable option for simpler substrates, its susceptibility to poisoning makes it less reliable for compounds containing basic nitrogen functionalities.

Researchers and process chemists should consider the initial investment in Pearlman's catalyst as a means to streamline synthesis, improve process efficiency, and ultimately obtain higher quality material. For any new substrate, a small-scale screening of both catalysts is always recommended to determine the optimal conditions for the desired transformation.

References

  • Cheng, C., Sun, J., Xing, L., Xu, J., Wang, X., & Hu, Y. (2009). Highly Chemoselective Pd–C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. The Journal of Organic Chemistry, 74(15), 5671–5674. [Link][8]

  • Bernotas, R. C., & Cube, R. V. (1990). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. Synthetic Communications, 20(8), 1209–1212. [Link][5]

  • Organic Chemistry Portal. (2009, October 22). Pd/C-Catalyzed N-Debenzylation of Benzylamines. [Link][9]

  • Rhodium.ws. CTH N-Debenzylation of Protected Amines with Pd-C and Ammonium Formate. [Link][10]

  • Iwasaki, T., Maegawa, T., Hayashi, Y., & Fujioka, H. (2014). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Catalysis, 4(9), 3277–3281. [Link][11]

  • Shibasaki, M., & Mori, M. (1988). A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild conditions. Heterocycles, 27(4), 855. [Link][6]

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  • American Chemical Society. (2009, June 17). Highly Chemoselective Pd−C Catalytic Hydrodechlorination Leading to the Highly Efficient N-Debenzylation of Benzylamines. [Link][13]

  • Taylor & Francis Online. (2006, October 24). The Use of Pearlman's Catalyst for Selective N-Debenzylation in the Presence of Benzyl Ethers. [Link][14]

  • ResearchGate. The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. [Link][15]

  • ResearchGate. Study of Deactivation of Pd(OH)2/C Catalyst in Reductive Debenzylation of Hexabenzylhexaazaisowurtzitane. [Link][16]

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  • MDPI. (2022, December 1). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). [Link][18]

  • Google Patents. CN106693961B - Palladium carbon catalyst and preparation method and application. [19]

  • American Chemical Society. (2019, December 19). Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. [Link][20]

  • American Chemical Society. (2021, June 23). Defining the Qualities of High-Quality Palladium on Carbon Catalysts for Hydrogenolysis. [Link][21]

  • Sci-Hub. Debenzylation in the Presence of Benzyl Ethers. [Link][7]

  • ScienceDirect. RAPID DEBENZYLATION OF N-BENZYLAMINO DERIVATIVES TO AMINO-DERIVATIVES USING AMMONIUM FORMATE AS CATALYTIC HYDROGEN TRANSFER AGENT1.2. [Link][22]

  • International Journal of Chemistry Research. View of A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. [Link][23]

  • Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. [Link][24]

  • Reddit. (2025, May 1). Can you do a Pd/C hydrogenolysis of benzylic ether/amine of a phosphine containing compound?. [Link][25]

  • American Chemical Society. (2008, July 4). Totally Selective Synthesis of Enantiopure (3S,5S)- and (3R,5R)-4-Amino-3,5-dihydroxypiperidines from Aminodiepoxides Derived from Serine. [Link][26]

  • ResearchGate. γ-Lactam Synthesis via C—H Insertion: Elaboration of N-Benzyl Protecting Groups for High Regioselectivity Toward the Total Synthesis of Rolipram. [Link][27]

  • American Chemical Society. Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. [Link][28]

  • Organic Chemistry Portal. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. [Link][29]

  • MDPI. (2025, December 8). One-Pot Synthesis of Aminodiperoxides from 1,5-Diketones, Geminal Bishydroperoxides and Ammonium Acetate. [Link][30]

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Safety Operating Guide

Personal protective equipment for handling (5S)-5-amino-1-benzylpiperidin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: (5S)-5-amino-1-benzylpiperidin-2-one

This guide provides essential safety protocols for the handling and disposal of (5S)-5-amino-1-benzylpiperidin-2-one. As a research chemical, its toxicological properties have not been fully investigated. Therefore, this document is grounded in a conservative approach, treating the compound as hazardous until proven otherwise. All procedures outlined below are designed to minimize exposure and ensure the safety of laboratory personnel.

Core Hazard Assessment: A Principle of Prudent Caution

Direct safety and toxicity data for (5S)-5-amino-1-benzylpiperidin-2-one is not available. In such cases, a risk assessment must be based on the hazards associated with structurally similar compounds.[1] This molecule contains a benzylpiperidine moiety and an amino group, which are found in compounds with known biological activity and potential toxicity.

  • 4-Amino-1-benzylpiperidine: A close structural analog is classified as causing severe skin burns, eye damage, and being harmful if swallowed or in contact with skin.[2][3]

  • 5-amino-1-phenylpiperidin-2-one: Another similar compound is noted for acute toxicity (oral, dermal, inhalation), as well as skin and eye irritation.[4]

  • Aminopiperidine Derivatives: This class of compounds is known to be biologically active, with some developed as cognition-enhancing drugs.[5] Any substance with intended biological effects should be handled with care to prevent unintended exposure and physiological effects in the researcher.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a potential hazard. The primary method of protection should always be robust engineering controls.

Chemical Fume Hood: All handling of solid (5S)-5-amino-1-benzylpiperidin-2-one, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[1] This is critical to prevent the inhalation of fine powder, which is a primary exposure risk. The fume hood sash should be kept as low as possible during manipulations.

Personal Protective Equipment (PPE): A Multi-Layered Barrier

A comprehensive PPE strategy is mandatory. The following table summarizes the required equipment for handling this compound.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) ANSI Z87.1 Safety Glasses with Side Shields[1]Nitrile Gloves (single pair)Flame-Resistant Lab CoatNot Required
Weighing & Transfer (Solid) Chemical Splash Goggles over Safety GlassesDouble-Gloving: Nitrile (inner) + Neoprene/Thicker Nitrile (outer)[6]Flame-Resistant Lab Coat, fully buttonedN95 or P100 Respirator (recommended)
Solution Preparation & Handling Chemical Splash Goggles & Face Shield[7][8]Double-Gloving: Nitrile (inner) + Neoprene/Thicker Nitrile (outer)Flame-Resistant Lab Coat, fully buttonedNot required if entirely within a fume hood
Detailed PPE Specifications
  • Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required in the laboratory at all times.[8] When actively handling the compound, especially during solution preparation where splashes are possible, chemical splash goggles must be worn.[7] For larger volumes (>50 mL), a face shield should be worn over the goggles to protect the entire face.[8]

  • Hand Protection : Due to the presumed corrosive nature and potential for dermal absorption, double-gloving is required for all direct handling.[6] An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., neoprene) provides robust protection against splashes and incidental contact. Always inspect gloves for tears or holes before use.[9]

  • Body Protection : A flame-resistant lab coat is required.[7] It must be fully buttoned, with sleeves rolled down to protect personal clothing and skin.

  • Respiratory Protection : While working in a fume hood should prevent inhalation, the use of an N95 or P100 respirator is strongly recommended when handling the powder form of a compound with unknown inhalation toxicity. This provides an additional layer of safety against aerosolized particles.

Procedural Guidance: Safe Handling Workflow

The following workflow provides a step-by-step process for safely handling (5S)-5-amino-1-benzylpiperidin-2-one, from preparation to cleanup.

G cluster_prep Preparation Phase cluster_handling Handling Phase (In Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep_area 1. Prepare Work Area - Decontaminate fume hood surface. - Gather all necessary equipment. don_ppe 2. Don PPE - Lab Coat - Goggles - Respirator (if needed) - Double Gloves (inner/outer) prep_area->don_ppe Verify PPE integrity weigh 3. Weigh Compound - Use anti-static weigh boat. - Handle gently to avoid dust. don_ppe->weigh Enter fume hood transfer 4. Prepare Solution - Slowly add solid to solvent. - Keep sash low. weigh->transfer decon 5. Decontaminate - Wipe down fume hood and equipment with appropriate solvent. transfer->decon Secure reaction/solution doff_ppe 6. Doff PPE (in order) - Outer Gloves - Face Shield/Goggles - Lab Coat - Inner Gloves - Respirator decon->doff_ppe Dispose of waste properly wash 7. Wash Hands Thoroughly doff_ppe->wash

Caption: Safe Handling & PPE Workflow Diagram.

Step-by-Step Protocol for Donning and Doffing PPE

Donning (Putting On):

  • Lab Coat: Put on and fasten completely.

  • Respirator (if used): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety glasses, followed by goggles and/or a face shield.

  • Gloves: Don inner gloves, then pull outer gloves over the cuff of the lab coat sleeve.

Doffing (Taking Off) - to prevent cross-contamination:

  • Outer Gloves: Peel off the first outer glove by pinching the cuff and turning it inside out. Slide the fingers of the now-bare hand under the cuff of the second glove and peel it off, also inside out. Dispose of as hazardous waste.

  • Lab Coat: Unbutton and remove by rolling it down the arms, touching only the inside. Turn it inside out and place it in a designated bin for laundering or disposal.

  • Face/Eye Protection: Remove from the back of the head.

  • Inner Gloves: Remove using the same technique as for the outer gloves. Dispose of as hazardous waste.

  • Wash Hands: Immediately and thoroughly wash hands with soap and water.

Emergency Procedures & Disposal

Emergency Response
  • Skin Contact: Immediately remove contaminated clothing.[2] Rinse the affected area with copious amounts of water for at least 15 minutes.[10] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[2] Rinse mouth with water and seek immediate medical attention.

  • Spills: Treat all spills as major spills.[1] Evacuate the area. Do not attempt to clean up a large spill without appropriate respiratory protection and training. For small spills inside a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for hazardous waste disposal.[12]

Disposal Plan

All materials contaminated with (5S)-5-amino-1-benzylpiperidin-2-one must be treated as hazardous waste.

  • Chemical Waste: Unused compound and solutions must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated PPE: All used gloves, disposable lab coats, weigh boats, and absorbent materials from spill cleanups must be placed in a sealed bag or container labeled as hazardous waste.[13]

  • Disposal Vendor: Follow all local, state, and federal regulations for the disposal of chemical waste through your institution's certified waste management provider.

References

  • Personal Protective Equipment in Chemistry | Environmental Health and Safety, San Francisco State University.
  • Novel Chemicals with Unknown Hazards SOP, University of Washington.
  • Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety, Princeton University.
  • UAH Laboratory Personal Protective Equipment, The University of Alabama in Huntsville.
  • Research Laboratory and Personal Protective Equipment, University of California, Irvine.
  • Safety Data Sheet for 1-Benzylpiperidine, TCI Chemicals.
  • Safety Data Sheet for 1-Benzylpiperidine, Fisher Scientific.
  • 5-amino-1-phenylpiperidin-2-one hydrochloride — Chemical Substance Information, European Chemicals Agency (ECHA).
  • Safety Data Sheet for 4-Amino-1-benzylpiperidine, Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Amino-1-benzylpiperidine, Fisher Scientific.
  • Safety Data Sheet for 4-Benzylpiperidine, Fisher Scientific.
  • 4-Amino-1-benzylpiperidine SDS, ECHEMI.
  • Safety Data Sheet for 5-Amino-2-mercaptobenzimidazole, Fisher Scientific.
  • Safety Data Sheet, general guidance, Fisher Scientific.
  • Gnerre, C., et al. (2003). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. Bioorganic & Medicinal Chemistry Letters.

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